Gnetumontanin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H32O11 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H/b2-1+/t36-,37-,40+,41+/m1/s1 |
InChI Key |
RSCPVPKROFWCSQ-NGDBKFESSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C5C(=C(C=C4)O)[C@H]([C@@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gnetumontanin B: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a naturally occurring stilbenoid, has garnered attention for its potent biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its notable inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α). Detailed experimental protocols for its isolation and the assessment of its biological activity are presented, alongside a depiction of its interaction with the TNF-α signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a complex stilbene (B7821643) trimer, a class of polyphenolic compounds known for their diverse pharmacological effects. It is an oligomer formed from two units of oxyresveratrol (B150227) and one unit of resveratrol[1][2][3][4].
Chemical Formula: C₄₂H₃₂O₁₁[5]
Molecular Weight: 712.7 g/mol [5]
CAS Number: 809237-87-4[5]
IUPAC Name: (2S,2'S,3S,3'S)-2'-(2,4-Dihydroxyphenyl)-3,3'-bis(3,5-dihydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)vinyl]-2,2',3,3'-tetrahydro-2,7'-bi-1-benzofuran-4,4'-diol[5]
SMILES: C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3--INVALID-LINK--C4=C(C=C(C=C4)O)O">C@HC5=CC(=CC(=C5)O)O)O [C@H]6--INVALID-LINK--C9=CC(=CC(=C9)O)O[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Melting Point | 209-210 °C | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Boiling Point | 857.5 ± 65.0 °C at 760 mmHg | [5] |
| Flash Point | 472.4 ± 34.3 °C | [5] |
| LogP | 4.71 | [5] |
Biological Activity: Inhibition of TNF-α
This compound has been identified as a potent inhibitor of TNF-α production. TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, making its inhibitors valuable therapeutic targets.
Quantitative Data
The inhibitory activity of this compound on TNF-α production is summarized in the following table.
| Parameter | Value | Reference |
| IC₅₀ | 1.49 µM | [1][5] |
| Inhibitory Ratio | 58.1% at 10⁻⁵ mol L⁻¹ | [1][4] |
Experimental Protocols
Isolation of this compound from Gnetum montanum
This compound is isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr[1][2][4]. The general procedure involves the following steps:
-
Extraction: The dried and powdered lianas of Gnetum montanum are extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
Chromatographic Separation: The residue is subjected to a series of chromatographic techniques for purification. This multi-step process often includes:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).
-
Sephadex LH-20 Column Chromatography: Fractions of interest are further purified on a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC on a C18 reversed-phase column to yield pure this compound.
-
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS)[1][4].
TNF-α Inhibition Assay
The inhibitory effect of this compound on TNF-α production is typically evaluated using a lipopolysaccharide (LPS)-stimulated macrophage cell line, such as murine RAW 264.7 cells.
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Treatment: The cells are seeded in culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce the production of TNF-α. A control group without LPS stimulation and a vehicle control group are also included.
-
Quantification of TNF-α: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the this compound-treated groups to the LPS-stimulated control group. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of TNF-α production, is then determined from the dose-response curve.
Signaling Pathway
This compound exerts its anti-inflammatory effect by inhibiting the production of TNF-α. The following diagram illustrates the simplified signaling pathway of TNF-α and the proposed point of intervention for this compound.
Caption: Simplified LPS-induced TNF-α production pathway and the inhibitory action of this compound.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and potent anti-inflammatory properties, primarily through the inhibition of TNF-α production. The detailed information on its chemical characteristics, biological activity, and associated experimental protocols provided in this guide serves as a foundational resource for further research and development. Future studies could focus on elucidating the precise molecular mechanisms of its TNF-α inhibitory activity, exploring its therapeutic potential in preclinical models of inflammatory diseases, and optimizing its structure for enhanced efficacy and drug-like properties.
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:809237-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:809237-87-4 | Chemsrc [chemsrc.com]
Gnetumontanin B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a complex stilbene (B7821643) trimer, has emerged as a compound of significant interest within the scientific community. First isolated from Gnetum montanum f. megalocarpum, this natural product has demonstrated potent anti-inflammatory and pro-apoptotic activities. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its biological activities and associated signaling pathways. Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized through detailed diagrams.
Discovery and Natural Sources
This compound was first discovered as a new stilbenoid from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr.[1][2]. Structurally, it is a stilbene trimer formed by the oligomerization of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit[1][2]. To date, its primary documented natural source is the lianas of Gnetum montanum, a plant used in traditional Chinese folk medicine for the treatment of bronchitis and arthritis[1]. Further research has also identified this compound as a constituent of extracts from the stems and rhizomes of Gnetum montanum[1].
Table 1: Natural Sources of this compound
| Plant Species | Part of Plant | Geographical Distribution | Reference |
| Gnetum montanum f. megalocarpum | Lianas | Southern regions of China | [1] |
| Gnetum montanum | Stems and Rhizomes | Southern China and Southeast Asia | [1] |
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, particularly 2D NMR techniques[1][2].
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₂O₁₁ | [1] |
| Appearance | Yellowish amorphous powder | [2] |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆)
| Position | ¹³C (δ in ppm) | ¹H (δ in ppm, J in Hz) |
| Ring A | ||
| 1a | 126.1 | |
| 2a | 110.9 | 7.01 (d, 1.8) |
| 3a | 159.7 | |
| 4a | 102.3 | 6.25 (d, 2.2) |
| 5a | 161.4 | |
| 6a | 107.9 | 6.51 (d, 2.2) |
| 7a | 91.5 | 5.41 (d, 8.6) |
| 8a | 58.1 | 4.48 (d, 8.6) |
| Ring B | ||
| 1b | 133.0 | |
| 2b | 111.6 | 7.14 (d, 1.1) |
| 3b | 159.5 | |
| 4b | 105.6 | 6.51 (d, 2.2) |
| 5b | 160.0 | |
| 6b | 107.9 | 6.69 (br s) |
| Ring C | ||
| 1c | 131.8 | |
| 2c, 6c | 128.9 | 7.33 (d, 8.6) |
| 3c, 5c | 116.0 | 6.81 (d, 8.6) |
| 4c | 158.4 | |
| Vinyl Group | ||
| 7b | 129.5 | 7.00 (d, 16.3) |
| 8b | 127.5 | 6.88 (d, 16.3) |
| Other | ||
| 9a | 145.8 | |
| 10a | 107.9 | 6.81 (br s) |
| 11a | 159.4 | |
| 12a | 102.3 | 6.25 (d, 2.2) |
| 13a | 161.4 | |
| 14a | 110.9 | 7.02 (d, 2.0) |
Note: The complete assignment of all signals was based on 2D NMR techniques as reported in the discovery paper. The table is constructed based on data from the original publication.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is based on the methods described in the discovery of this compound from Gnetum montanum f. megalocarpum[1].
1. Plant Material Preparation:
-
The dried and pulverized lianas (10 kg) of G. montanum f. megalocarpum are used as the starting material.
2. Extraction:
-
The powdered plant material is extracted with 95% ethanol (B145695) (4 x 20 L) under reflux.
-
The solvent is removed under vacuum to yield a crude residue (874 g).
-
The residue is then successively extracted with chloroform (B151607) (CHCl₃; 3 x 2 L), ethyl acetate (B1210297) (EtOAc; 4 x 2 L), acetone (B3395972) (Me₂CO; 3 x 2 L), and ethanol (EtOH; 3 x 2 L).
3. Chromatographic Purification:
-
The acetone extract is subjected to silica (B1680970) gel column chromatography (100-200 mesh) using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might involve mixtures of cyclohexane (B81311) and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and further purified using Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase column (e.g., C18) and a mobile phase of methanol-water.
-
Final purification to obtain pure this compound may require repeated chromatographic steps.
Biological Activity Assays
This protocol is a general representation of an assay to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in macrophages.
1. Cell Culture:
-
Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere.
2. Treatment:
-
Cells are pre-treated with various concentrations of purified this compound for 1 hour.
-
Lipopolysaccharide (LPS) is added to stimulate TNF-α production.
3. Incubation:
-
The cells are incubated for a specified period (e.g., 4-6 hours) to allow for TNF-α secretion.
4. Quantification of TNF-α:
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of TNF-α production) is determined from the dose-response curve.
This protocol describes the investigation of this compound's effect on key proteins in the AKT signaling pathway in cancer cells (e.g., SW480 human colon cancer cells).
1. Cell Culture and Treatment:
-
SW480 cells are cultured to 70-80% confluency.
-
Cells are treated with this compound at various concentrations for a specified time (e.g., 72 hours).
2. Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
3. Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
5. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-GSK-3β, p-PDK1, p-c-Raf, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like GAPDH).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Biological Activities and Signaling Pathways
This compound exhibits significant biological activities, primarily anti-inflammatory and pro-apoptotic effects.
Table 4: Quantitative Biological Activity of this compound
| Biological Activity | Assay | Cell Line/System | Result | Reference |
| Anti-inflammatory | TNF-α production inhibition | Murine peritoneal macrophages | IC₅₀ = 1.49 x 10⁻⁶ mol L⁻¹ | [1][2] |
| Pro-apoptotic | MTS assay (on GME*) | SW480 human colon cancer cells | IC₅₀ = 50.77 µg/mL (72h) | [1] |
*GME: Gnetum montanum extract containing this compound.
Anti-inflammatory Activity: Inhibition of TNF-α
This compound has been shown to be a potent inhibitor of TNF-α production[1][2]. TNF-α is a pro-inflammatory cytokine that plays a central role in inflammatory responses. Its overproduction is implicated in various inflammatory diseases. The binding of a ligand, such as LPS, to its receptor (e.g., TLR4) on macrophages triggers intracellular signaling cascades, including the MAPK and NF-κB pathways, which lead to the transcription and translation of the TNF-α gene. This compound likely interferes with one or more steps in this pathway, leading to a reduction in TNF-α secretion.
Pro-apoptotic Activity: Modulation of the AKT Signaling Pathway
An extract of Gnetum montanum containing this compound has been demonstrated to induce apoptosis in SW480 human colon cancer cells by inhibiting the AKT signaling pathway[1]. The AKT pathway is a crucial regulator of cell survival, proliferation, and apoptosis. The extract was found to down-regulate the expression of phosphorylated (activated) forms of key upstream kinases (PDK1 and c-Raf) and AKT itself, as well as a downstream target (GSK-3β). This inhibition of the pro-survival AKT pathway leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately triggers the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-3 and cleaved PARP, culminating in apoptosis[1].
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-inflammatory and pro-apoptotic properties. Its discovery and initial characterization have laid the groundwork for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound within the TNF-α and AKT signaling pathways. More extensive studies using the purified compound are necessary to fully characterize its pharmacological profile, including its efficacy in various disease models and its pharmacokinetic and toxicological properties. The development of efficient synthetic routes to this compound and its analogs could also pave the way for the creation of novel therapeutic agents for the treatment of inflammatory diseases and cancer.
References
Gnetumontanin B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gnetumontanin B, a naturally occurring stilbenoid, with a focus on its physicochemical properties, biological activity, and the methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Core Physicochemical Data
This compound is a stilbene (B7821643) trimer, a class of polyphenolic compounds known for their diverse biological activities. The fundamental physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 809237-87-4 | [1][2][3] |
| Molecular Formula | C₄₂H₃₂O₁₁ | [2] |
| Molecular Weight | 712.70 g/mol | [2][4] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
| Source | Isolated from the lianas of Gnetum montanum f. megalocarpum | [1][4][5] |
Biological Activity: Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
This compound has demonstrated potent anti-inflammatory activity through the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a range of inflammatory diseases.
Initial studies revealed that this compound can significantly inhibit the production of TNF-α. At a concentration of 10⁻⁵ mol/L, it exhibited an inhibitory ratio of 58.1% (P < 0.05). The half-maximal inhibitory concentration (IC₅₀) for this activity was determined to be 1.49 x 10⁻⁶ mol/L, highlighting its potential as a lead compound for the development of novel anti-inflammatory agents.[1][3][5]
Proposed Signaling Pathway
The inhibitory action of this compound on TNF-α production likely involves the modulation of intracellular signaling cascades. While the precise mechanism for this compound is still under investigation, the inhibition of TNF-α by other natural stilbenoids often involves the downregulation of the NF-κB and MAPK signaling pathways. A proposed general pathway is illustrated below.
Caption: Proposed mechanism of this compound in inhibiting TNF-α production.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on methods for isolating stilbenoids from Gnetum species.
Caption: General workflow for the isolation and purification of this compound.
TNF-α Inhibition Assay (Representative Protocol)
This protocol describes a common method for assessing the inhibition of TNF-α production in vitro.
-
Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.
-
-
Stimulation:
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production and incubated for 24 hours.
-
-
Quantification of TNF-α:
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
This compound is a promising natural product with significant anti-inflammatory properties, primarily through the inhibition of TNF-α. Its well-defined chemical structure and potent biological activity make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory conditions. The experimental protocols outlined in this guide provide a foundation for researchers to explore the pharmacological potential of this and other related stilbenoids.
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Gnetumontanin B literature review
An In-depth Technical Guide to Gnetumontanin B
Introduction
This compound is a naturally occurring stilbenoid, a class of phenolic compounds known for their diverse biological activities. It is a trimer oligomerized from two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit. This compound has been isolated from the lianas of plants belonging to the Gnetum genus, specifically Gnetum montanum and Gnetum cleistostachyum. Due to its potential therapeutic properties, including anti-inflammatory and antitumor effects, this compound is a subject of growing interest within the scientific and drug development communities. This guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.
Biological Activities and Mechanism of Action
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Research has shown that it can potently inhibit the production of tumor necrosis factor-alpha (TNF-α)[1]. TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, making its inhibition a key target for therapeutic intervention. The strong inhibitory effect of this compound on TNF-α suggests its potential as a lead compound for the development of novel anti-inflammatory agents.
Antitumor Activity
While direct studies on the antitumor activity of isolated this compound are limited, research on extracts from Gnetum montanum (GME), where this compound is a known constituent, provides significant insights. An extract of Gnetum montanum has been shown to induce apoptosis in SW480 human colon cancer cells by inhibiting the activation of the AKT signaling pathway[2]. This pathway is crucial for cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers[2].
The study on GME revealed that the extract's antitumor effects are mediated through the downregulation of key proteins in the AKT pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf. Furthermore, it was observed to modulate the expression of apoptosis-related proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, as well as increasing the levels of cleaved caspase-3 and cleaved PARP[2].
Quantitative Data Summary
The following table summarizes the quantitative data on the biological activity of this compound as reported in the literature.
| Compound | Biological Activity | Assay | IC50 | Reference |
| This compound | Inhibition of TNF-α | TNF-α production in murine peritoneal macrophages | 1.49 x 10⁻⁶ mol L⁻¹ | [1] |
Signaling Pathways
The antitumor activity of Gnetum montanum extract, which contains this compound, has been linked to the modulation of the AKT signaling pathway in human colon cancer cells[2]. The extract exerts its pro-apoptotic effects by inhibiting key upstream kinases and activating downstream executioner proteins.
Caption: Proposed mechanism of Gnetum montanum extract on the AKT signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments performed in the study of Gnetum montanum extract (GME) containing this compound[2].
Preparation of Plant Extract
-
Collection and Identification: The stems and rhizomes of G. montanum were collected and identified by a professional botanist.
-
Grinding and Soaking: 1 kg of dried plant material was ground into a fine powder and soaked in 15 L of 95% ethanol.
-
Extraction: The mixture was agitated on a rotary shaker at 120 rpm for 24 hours. This extraction process was repeated three times.
-
Filtration and Concentration: The filtrates from the three extractions were combined and concentrated under reduced pressure.
-
Lyophilization and Storage: The concentrated extract was freeze-dried and stored at -20 °C until further use. The extraction yield was noted to be 20%.
Cell Culture
Human colon cancer SW480 cells and normal human colonic epithelial NCM460 cells were used. The cells were cultured in L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37 °C in a humidified atmosphere with 5% CO₂.
MTS Assay for Cell Viability
-
Seeding: SW480 and NCM460 cells were seeded in 96-well plates at a density of 3 × 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with GME at concentrations ranging from 10 to 120 µg/mL for 24, 48, and 72 hours. 0.1% DMSO served as the negative control.
-
MTS Addition: At the end of the treatment periods, 20 µL of MTS solution was added to each well.
-
Incubation and Measurement: The plates were incubated at 37 °C for 2 hours, and the absorbance was measured to determine cell viability.
Colony-Forming Assay
-
Seeding: SW480 cells were seeded in a six-well plate at a density of 400 cells per well.
-
Treatment: After 24 hours, the cells were treated with various concentrations of GME (10, 20, 40, 80, and 120 µg/mL) or 0.1% DMSO.
-
Medium Replacement: The medium containing the respective treatments was replaced every 4 days.
-
Fixation and Staining: Once colonies were formed, they were fixed with 4.0% paraformaldehyde and stained with crystal violet.
-
Analysis: The plates were photographed and scanned to determine colony formation.
Wound Healing Assay
-
Cell Monolayer and Wound Creation: SW480 cells were grown to full confluence in 6-well plates. A scratch (wound) was created in the monolayer using a 200 µL micropipette tip.
-
Treatment: Cell debris was washed away, and fresh medium containing GME at concentrations of 40 and 80 µg/mL was added.
-
Incubation and Imaging: The cells were incubated at 37 °C with 5% CO₂. Images were captured at 0, 24, and 48 hours.
-
Analysis: The area of cell migration was measured and analyzed using ImageJ software. The experiment was performed in triplicate.
Western Blotting
Western blotting was used to analyze the protein expression levels of key components of the AKT signaling pathway and apoptosis-related proteins, including P-AKT, P-GSK-3β, P-PDK1, P-c-Raf, caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bcl-2, and Bax, to elucidate the mechanism of GME-induced apoptosis.
Conclusion
This compound is a promising stilbenoid with demonstrated anti-inflammatory and potential antitumor activities. Its ability to inhibit TNF-α and its presence in Gnetum montanum extracts that modulate the critical AKT signaling pathway highlight its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compound. Future studies should focus on the isolation of this compound in larger quantities to conduct more extensive in vitro and in vivo studies to fully characterize its mechanism of action and evaluate its potential as a drug candidate for inflammatory diseases and cancer.
References
Gnetumontanin B mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Gnetumontanin B and Related Stilbenoids in Cancer Cells
Introduction
This compound is a stilbenoid, a class of naturally occurring phenolic compounds, found in plants of the Gnetum genus, such as Gnetum montanum and Gnetum gnemon (melinjo).[1][2][3] These compounds, which include resveratrol (B1683913) and its derivatives like Gnetin C (a resveratrol dimer), have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and potent anti-cancer properties.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound and related compounds exert their anti-neoplastic effects on cancer cells, focusing on the core signaling pathways, induction of apoptosis, and cell cycle arrest. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanisms of Anti-Cancer Action
The anti-tumor activity of this compound and associated stilbenoids is multifaceted, targeting several key cellular processes that are typically dysregulated in cancer. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical pro-survival signaling cascades.
Induction of Apoptosis
A primary mechanism of action is the induction of apoptosis in cancer cells.[6][7] This is achieved by modulating the expression of key regulatory proteins in the apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: Treatment with extracts containing these stilbenoids leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
-
Activation of Caspases: The compounds have been shown to activate effector caspases, such as caspase-3 and caspase-7.[5][6][7] Activation of caspase-3 is evident through the increased expression of its cleaved (active) form.[1][2] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Studies have demonstrated that Gnetin C can trigger both early and late-stage apoptosis through these caspase-3/7-dependent mechanisms.[5][6][7]
Cell Cycle Arrest at G2/M Phase
This compound and related extracts effectively halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition point.[1][8][9]
-
Increased G2/M Population: Flow cytometry analysis of cancer cells treated with Gnetum montanum extract (GME) shows a significant increase in the percentage of cells in the G2/M phase.[1][2] For instance, treatment of SW480 colon cancer cells with 120 µg/mL of GME increased the G2/M phase population from 25.76% to 34.93%.[1][2]
-
Downregulation of Key Regulators: This arrest is associated with the downregulation of critical proteins that govern the G2/M checkpoint, such as cyclin-dependent kinase 1 (CDK1, also known as p34cdc2) and its regulatory partner, Cyclin B1.[8][9][10] The inhibition of the CDK1/Cyclin B1 complex prevents cells from entering mitosis, thereby stopping their proliferation.[10]
Inhibition of Pro-Survival Signaling Pathways
These stilbenoids exert significant inhibitory effects on key signaling pathways that are often hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy.[5]
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival and proliferation.[1] Extracts from Gnetum montanum have been shown to significantly down-regulate the phosphorylated (active) forms of several key proteins in this pathway, including Akt, PDK1, and GSK-3β.[1][2] By inhibiting the activation of Akt, this compound effectively shuts down downstream signals that suppress apoptosis and promote cell growth.[1][3]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and division.[11] Gnetin C has been shown to inhibit the ERK1/2 pathway in leukemia cell lines.[4] Furthermore, network pharmacology and molecular docking studies have identified MAPK3 as a key hub target for Gnetum-derived compounds.[12]
-
Other Targeted Pathways: In prostate cancer, Gnetin C has been found to specifically downregulate metastasis-associated protein 1 (MTA1) and the ETS-proto-oncogene 2 (ETS2), which are involved in tumor aggressiveness and metastasis.[3][5]
Quantitative Data on Anti-Cancer Activity
The cytotoxic and anti-proliferative effects of this compound and related extracts have been quantified across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound/Extract | Cell Line | Cancer Type | Incubation Time | IC50 Value | Citation |
|---|---|---|---|---|---|
| Gnetum montanum Extract (GME) | SW480 | Colon Cancer | 24 h | 126.50 µg/mL | [1][2] |
| 48 h | 78.25 µg/mL | [1][2] | |||
| 72 h | 50.77 µg/mL | [1][2] | |||
| Gnetin C | HL60 | Human Leukemia | - | 13 µM | [4] |
| Gymnema montanum Extract (GLEt) | HL-60 | Human Leukemia | 24 h | ~20 µg/mL |[13] |
Table 2: Effect on Cell Cycle Distribution and Apoptosis in SW480 Colon Cancer Cells
| Treatment | Parameter | Result | Citation |
|---|---|---|---|
| 120 µg/mL GME | Apoptotic Cells | Increase from 20.81% to 61.53% (p < 0.01) | [1][2] |
| 120 µg/mL GME | G2/M Phase Cells | Increase from 25.76% to 34.93% |[1][2] |
Visualization of Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Induction of apoptosis via the intrinsic pathway.
Experimental Workflow Diagrams
Caption: General experimental workflow for Western Blotting analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound and related compounds.
Cell Viability and Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the concentration-dependent effect of a compound on cell viability and calculate the IC50 value.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., SW480) and normal control cells (e.g., NCM460) are seeded in 96-well plates at a density of approximately 3 x 10³ cells/well and allowed to adhere overnight.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0-120 µg/mL of Gnetum montanum extract).[1][2] A vehicle control (e.g., 0.1% DMSO) is also included.[1]
-
Incubation: Cells are incubated for specified time points (e.g., 24, 48, and 72 hours).[1][2]
-
MTS Reagent Addition: At the end of the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[1]
-
Final Incubation: The plates are incubated for an additional 2 hours at 37°C.[1]
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treatment: Cells are treated with the desired concentrations of the compound for a specified duration (e.g., 48 or 72 hours).[1]
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.
-
Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Cells are then stored at -20°C overnight.
-
Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[1]
-
Western Blotting Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.[14]
-
Protocol:
-
Protein Extraction: Following treatment with the compound for a set time (e.g., 72 hours), total protein is extracted from the cells using a lysis buffer.[1]
-
Quantification: The total protein concentration is determined using a BCA (Bicinchoninic Acid) Protein Assay Kit.[1]
-
Electrophoresis: An equal amount of protein (e.g., 50 µg) from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-P-AKT, anti-Bcl-2, anti-cleaved caspase-3) at a recommended dilution (e.g., 1:1000).[1]
-
Washing and Secondary Antibody: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Protocol:
-
Cell Implantation: One million SW480-luc (luciferase-expressing) cells are injected subcutaneously into the flank of nude mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~60 mm³).[1]
-
Grouping and Treatment: Mice are randomly assigned to different groups: a model/control group, a positive control group (e.g., 5-FU), and treatment groups receiving different doses of the compound (e.g., 28 mg/kg/day and 56 mg/kg/day of GME) via oral administration.[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the experiment. Tumor growth can also be monitored via in vivo bioluminescence imaging.[1]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed.[1][2] Further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31), can be performed on the tumor tissue.[6]
-
Conclusion
This compound and related stilbenoids found in Gnetum species represent a promising class of natural compounds for cancer therapy. Their mechanism of action is comprehensive, involving the simultaneous targeting of multiple critical cellular processes. By inducing apoptosis through the intrinsic caspase pathway, causing G2/M cell cycle arrest via inhibition of the CDK1/Cyclin B1 complex, and suppressing major pro-survival signaling cascades like the PI3K/Akt and MAPK/ERK pathways, these compounds effectively inhibit cancer cell proliferation and survival. The potent and selective cytotoxicity against cancer cells, combined with efficacy in preclinical in vivo models, underscores their potential for development as novel anti-cancer agents.[1][2][6] Further investigation into their pharmacokinetics, bioavailability, and specific molecular interactions will be crucial for their translation into clinical applications.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity of Gymnema montanum in human leukaemia HL‐60 cells; induction of apoptosis by mitochondrial membrane potential collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoblotting in Detection of Tumor-Associated Antigens in Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnetumontanin B: A Stilbene Trimer with Potent Anti-inflammatory Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gnetumontanin B, a complex stilbene (B7821643) trimer isolated from plants of the Gnetum genus, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its classification as a stilbene trimer, its potent biological activities, and the methodologies employed for its study. Detailed experimental protocols for its isolation are presented, alongside a summary of its known quantitative biological data. Furthermore, this guide explores its potential mechanism of action by illustrating the signaling pathways modulated by extracts containing this compound. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of novel natural products.
Introduction
Stilbenoids are a class of naturally occurring phenolic compounds that have garnered considerable attention for their diverse and potent biological activities. Among these, resveratrol (B1683913), a stilbene monomer, is widely recognized for its antioxidant and cardioprotective effects. However, the oligomeric forms of stilbenes, such as dimers, trimers, and tetramers, often exhibit enhanced or novel bioactivities. This compound is a prime example of a stilbene trimer, a complex molecule formed from the oligomerization of resveratrol and oxyresveratrol (B150227) units. First isolated from the lianas of Gnetum montanum, this compound has demonstrated significant therapeutic potential, particularly as a potent inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This guide delves into the technical details of this compound, providing a foundation for further research and development.
Chemical Structure and Classification
This compound is classified as a stilbene trimer, signifying that it is composed of three interconnected stilbene units. Its molecular formula is C42H32O11. The intricate three-dimensional structure of this compound is a result of the oxidative coupling of two oxyresveratrol units and one resveratrol unit. This complex arrangement of aromatic rings and hydroxyl groups is crucial for its biological activity.
Biological Activity and Quantitative Data
The most well-documented biological activity of this compound is its potent anti-inflammatory effect, specifically through the inhibition of TNF-α. This cytokine is a key mediator of inflammation and is implicated in a wide range of inflammatory diseases. The inhibitory activity of this compound against TNF-α has been quantified, providing a benchmark for its potential therapeutic efficacy.
| Biological Target | Assay Type | Reported Value | Source |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition Assay | IC50: 1.49 x 10⁻⁶ mol L⁻¹ | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
Experimental Protocols
Isolation of this compound from Gnetum montanum
The following protocol outlines a general method for the extraction and isolation of stilbenoids, including this compound, from the lianas of Gnetum montanum. It is important to note that specific purification steps for this compound may require further optimization based on the initial extract's complexity.
4.1.1. Plant Material and Extraction
-
Collection and Preparation: The lianas of Gnetum montanum are collected, air-dried, and pulverized into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature with agitation. The extraction process is repeated multiple times to ensure the complete recovery of secondary metabolites.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4.1.2. Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to preliminary fractionation using column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., a mixture of n-hexane, ethyl acetate, and methanol) is employed to separate the components based on their polarity.
-
Further Purification: Fractions containing stilbenoids, as identified by thin-layer chromatography (TLC) and specific staining reagents, are pooled and subjected to further purification. This typically involves repeated column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.
-
Isolation of this compound: The fractions are monitored by analytical HPLC, and those containing pure this compound are collected and combined. The final purified compound is typically obtained after the removal of the solvent and is characterized by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
TNF-α Inhibition Assay
The following is a generalized protocol for assessing the TNF-α inhibitory activity of a compound like this compound. Specific cell lines, reagents, and concentrations may vary depending on the laboratory and the specific research question.
-
Cell Culture: A suitable cell line that produces TNF-α upon stimulation, such as murine macrophage-like RAW 264.7 cells, is cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Stimulation: The cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specific period. Following pre-treatment, the cells are stimulated with a TNF-α-inducing agent, such as lipopolysaccharide (LPS), to trigger the production and secretion of TNF-α.
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the untreated (vehicle) control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Synthesis of this compound
To date, a specific and detailed total synthesis or biomimetic synthesis protocol for this compound has not been extensively reported in the literature. However, the synthesis of stilbene trimers can be approached through several established synthetic strategies for stilbenoid compounds. These methods typically involve palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, Stille, and Negishi reactions to form the core stilbene backbones. The Wittig reaction is another commonly employed method for the formation of the characteristic double bond of the stilbene structure. The construction of the complex trimeric structure of this compound would likely involve a multi-step process, potentially utilizing biomimetic oxidative coupling of the resveratrol and oxyresveratrol monomeric precursors.
Mechanism of Action: Insights into Signaling Pathways
While the direct molecular targets of this compound are still under investigation, studies on extracts from Gnetum montanum provide valuable insights into the potential signaling pathways modulated by its constituents. Research has shown that a Gnetum montanum extract can induce apoptosis in human colon cancer cells by inhibiting the activation of the AKT signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and metabolism.
The extract was found to down-regulate the protein expression of key components of this pathway, including phosphorylated AKT (P-AKT), phosphorylated glycogen (B147801) synthase kinase-3β (P-GSK-3β), phosphorylated phosphoinositide-dependent kinase-1 (P-PDK1), and phosphorylated c-Raf (P-c-Raf).[2] Although this activity has been demonstrated for the whole extract, it is plausible that this compound, as a significant component, contributes to this effect. Further research is required to confirm the direct action of isolated this compound on this pathway.
Below is a diagram illustrating the putative inhibitory effect of a Gnetum montanum extract on the AKT signaling pathway.
Caption: Putative inhibition of the AKT signaling pathway by Gnetum montanum extract.
Conclusion and Future Directions
This compound stands out as a promising stilbene trimer with potent anti-inflammatory properties. Its demonstrated ability to inhibit TNF-α at low micromolar concentrations highlights its potential for the development of novel therapeutics for inflammatory disorders. While the current body of research provides a solid foundation, further investigations are warranted.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound to fully understand its mechanism of action.
-
Confirming the direct effects of isolated this compound on the AKT signaling pathway and exploring its impact on other relevant cellular pathways.
-
Developing and optimizing a total synthesis of this compound to ensure a reliable and scalable supply for preclinical and clinical studies.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of inflammatory diseases.
The continued exploration of this compound holds significant promise for the discovery of new and effective treatments for a range of human diseases. This technical guide serves as a valuable resource to facilitate and inspire these future research endeavors.
References
Gnetumontanin B: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gnetumontanin B is a naturally occurring stilbenoid trimer isolated from the lianas of Gnetum montanum. Stilbenoids are a class of phenolic compounds recognized for their diverse and potent biological activities. This compound, as a complex oligomer, has garnered scientific interest for its potential therapeutic applications, particularly in the realms of inflammation and oncology. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biological activities, putative mechanisms of action, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a resveratrol (B1683913) trimer, formed from two oxyresveratrol (B150227) units and one resveratrol unit. Its complex structure contributes to its specific biological activities.
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₂O₁₁ | [1] |
| Molecular Weight | 711.7 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Purity | Available up to ≥98% from commercial suppliers |
Biological Activities and Quantitative Data
This compound has demonstrated significant biological activity, most notably in the modulation of inflammatory pathways. The majority of the available research has focused on its anti-inflammatory properties, while its role within the broader biological activities of Gnetum montanum extracts, such as anticancer and antioxidant effects, is an area of ongoing investigation.
Anti-inflammatory Activity
The primary reported biological activity of isolated this compound is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| TNF-α Inhibition | Not specified in available literature | 1.49 |
Anticancer Activity of Gnetum montanum Extract
| Cell Line | Assay | IC₅₀ (µg/mL) - 72h | Reference |
| SW480 (Colon Cancer) | MTT Assay | 50.77 | [1] |
Antioxidant Activity of Gnetum montanum Extract
Extracts of Gnetum montanum have been evaluated for their antioxidant properties using various standard assays. The antioxidant capacity is attributed to the rich phenolic content of the plant, including its stilbenoids.
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | 195.80 | |
| Hydroxyl Radical Scavenging | 66.81 |
Signaling Pathways
The molecular mechanisms underlying the biological activities of this compound and Gnetum montanum extract are beginning to be elucidated. Key signaling pathways implicated include the NF-κB and PI3K/AKT/mTOR pathways.
Anti-inflammatory Signaling Pathway: Inhibition of TNF-α and Downstream NF-κB Signaling
This compound's potent inhibition of TNF-α suggests a direct impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a primary activator of the canonical NF-κB pathway, which, upon activation, promotes the transcription of numerous pro-inflammatory genes. By inhibiting TNF-α, this compound can be hypothesized to prevent the downstream activation of NF-κB, thereby reducing the inflammatory response.
Caption: this compound's putative inhibition of the NF-κB pathway via TNF-α blockade.
Anticancer Signaling Pathway: Inhibition of PI3K/AKT/mTOR by Gnetum montanum Extract
Studies on Gnetum montanum extract have demonstrated its ability to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound, as a constituent of this extract, may contribute to this anticancer activity.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Gnetum montanum extract.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation of this compound from Gnetum montanum
The isolation of this compound is typically achieved through a series of chromatographic techniques. The following is a general workflow:
Caption: General workflow for the isolation of this compound.
Protocol:
-
Extraction: The dried and powdered lianas of Gnetum montanum are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.[1]
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1]
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the components based on polarity.
-
Analysis and Further Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2][3]
TNF-α Inhibition Assay
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubated overnight to allow for attachment.[4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 10-100 ng/mL) to induce the production and release of TNF-α.[4]
-
Incubation: The plate is incubated for a further 18-24 hours.
-
Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α release is calculated for each concentration of this compound relative to the LPS-stimulated control. The IC₅₀ value is determined by plotting the percentage inhibition against the log of the compound concentration.
MTT Assay for Anticancer Activity
Cell Line: e.g., SW480 human colon cancer cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Gnetum montanum extract). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration of 0.5 mg/mL) and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
Protocol:
-
Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in methanol (B129727) (e.g., 0.1 mM).[6][7]
-
Reaction Mixture: In a 96-well plate, various concentrations of the test sample (e.g., Gnetum montanum extract) are mixed with the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are included.[6][7]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[6][7]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[6][7]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is determined from the dose-response curve.[6][7]
Conclusion and Future Directions
This compound, a stilbenoid trimer from Gnetum montanum, exhibits potent anti-inflammatory activity through the inhibition of TNF-α. While the broader biological activities of the Gnetum montanum extract, including its anticancer and antioxidant effects, are well-documented, further research is required to delineate the specific contribution of this compound to these activities. The elucidation of its precise molecular targets and a more comprehensive understanding of its structure-activity relationships will be pivotal for its future development as a therapeutic agent. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising natural product.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Research on the Extraction of Stilbenes from Gnetum montanum Markgr. in Vietnam | Engineering and Technology For Sustainable Development [jst.vn]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
Gnetumontanin B: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory properties of Gnetumontanin B is limited in publicly available scientific literature. This guide is constructed based on the known anti-inflammatory activities of structurally related stilbenoids and extracts from the Gnetum genus, providing a theoretical and practical framework for its investigation.
Introduction
This compound is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class are well-documented for their diverse pharmacological activities, including potent anti-inflammatory effects. Evidence from studies on Gnetum extracts and related stilbenoids suggests that this compound likely exerts its anti-inflammatory action through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This technical guide consolidates the probable mechanisms of action, provides detailed experimental protocols for their investigation, and presents a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent.
Putative Anti-inflammatory Mechanisms of Action
Based on studies of related compounds from the Gnetum genus, this compound is hypothesized to mitigate inflammation via the following mechanisms:
-
Inhibition of Pro-inflammatory Mediators: this compound is likely to inhibit the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Modulation of the NF-κB Signaling Pathway: A crucial regulator of inflammation, the NF-κB pathway is a probable target. This compound may inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.
-
Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical inflammatory signaling cascade. This compound may interfere with the phosphorylation of key MAPK proteins like p38, JNK, and ERK.
Quantitative Data on Related Compounds
While specific data for this compound is not available, the following table summarizes the anti-inflammatory activity of other compounds isolated from the Gnetum genus, providing a benchmark for future studies.
| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |
| Isorhapontigenin (from Gnetum montanum) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 79.88 µg/mL | [1] |
| Steroidal Saponin (from Gnetum formosum) | Nitric Oxide (NO) Production Inhibition | Murine Macrophage | 14.10 µM | |
| Stilbene Derivative (from Gnetum latifolium) | Nitric Oxide (NO) Production Inhibition | Not Specified | 4.85 µM | |
| Gnetum gnemon Extract | NF-κB Regulation | Not Specified | Not Applicable | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the anti-inflammatory properties of this compound.
Cell Culture
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5][6]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to determine the nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol details the measurement of TNF-α and IL-6 levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This method is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a specified time (e.g., 15-60 minutes).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), and p38, JNK, and ERK (for MAPK) overnight at 4°C. Also, probe for IκBα.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Putative mechanism of this compound on inflammatory signaling pathways.
Experimental Workflow
Caption: A logical workflow for evaluating the anti-inflammatory properties of this compound.
Conclusion
While direct experimental evidence is pending, the existing literature on related compounds from the Gnetum genus strongly suggests that this compound possesses significant anti-inflammatory potential. The proposed mechanisms of action, centered around the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a comprehensive framework for the systematic investigation of this compound, which may lead to the development of a novel therapeutic agent for inflammatory diseases.
References
- 1. Inhibitory nitric oxide production and cytotoxic activities of phenolic compounds from Gnetum montanum Markgr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melinjo (Gnetum gnemon L) Extract Attenuates Colonic Inflammation in a Mouse Colitis Model by Regulating the AMPK/NFκB/Sirt1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Gnetumontanin B: A Technical Guide to its Potent Inhibition of Tumor Necrosis Factor-alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of TNF-α has emerged as a key therapeutic strategy. Gnetumontanin B, a novel stilbene (B7821643) trimer isolated from Gnetum montanum, has demonstrated significant potential as a potent inhibitor of TNF-α. This technical guide provides an in-depth analysis of the available data on this compound, its mechanism of action, and detailed experimental methodologies for its investigation.
Quantitative Analysis of TNF-α Inhibition
This compound exhibits a potent dose-dependent inhibitory effect on the production of TNF-α. The following table summarizes the key quantitative data from a pivotal study on its efficacy.
| Compound | Concentration (mol/L) | TNF-α Inhibitory Ratio (%) | IC50 (mol/L) | p-value |
| This compound | 1 x 10⁻⁵ | 58.1 | 1.49 x 10⁻⁶ | < 0.05 |
Data sourced from a study on stilbenoids from Gnetum montanum f. megalocarpum.[1]
Proposed Mechanism of Action: TNF-α Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by interfering with the TNF-α signaling cascade. Upon binding to its receptor (TNFR1), TNF-α initiates a series of intracellular events, culminating in the activation of transcription factors such as NF-κB, which upregulate the expression of various inflammatory genes. This compound may inhibit this pathway at one or several key junctures, leading to a reduction in TNF-α production and downstream inflammatory responses.
Experimental Protocols
While the seminal study reporting the TNF-α inhibitory activity of this compound did not provide a detailed experimental protocol, a standard and widely accepted methodology for assessing such effects in vitro is outlined below. This protocol is based on common practices for measuring cytokine inhibition in macrophage cell lines.
In Vitro TNF-α Inhibition Assay
1. Cell Culture and Maintenance:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding and Treatment:
-
RAW 264.7 cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 10⁻⁸ to 10⁻⁴ mol/L). A vehicle control (e.g., DMSO) is also included.
-
Cells are pre-incubated with this compound for 1-2 hours.
3. Induction of TNF-α Production:
-
Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production. A negative control group without LPS stimulation is also maintained.
4. Incubation and Supernatant Collection:
-
The cells are incubated for a further 18-24 hours at 37°C and 5% CO₂.
-
After incubation, the culture plates are centrifuged, and the supernatants are collected for TNF-α measurement.
5. Quantification of TNF-α:
-
The concentration of TNF-α in the collected supernatants is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader at the appropriate wavelength.
6. Data Analysis:
-
A standard curve is generated using recombinant TNF-α.
-
The concentration of TNF-α in the samples is calculated based on the standard curve.
-
The percentage inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated vehicle control.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of TNF-α production) is determined by non-linear regression analysis.
Logical Relationships in the Drug Discovery Process
The investigation of this compound as a potential therapeutic agent follows a logical progression from initial discovery to preclinical evaluation. This process involves the identification of the bioactive compound, characterization of its mechanism of action, and validation of its efficacy in relevant biological systems.
Conclusion
This compound has emerged as a promising natural product with potent TNF-α inhibitory activity. The quantitative data underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its mechanism of action, evaluate its efficacy and safety in preclinical animal models, and explore its potential for clinical applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compelling molecule.
References
Gnetumontanin B: A Technical Guide to Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a stilbenoid oligomer isolated from Gnetum montanum, has garnered significant interest within the scientific community for its potent anti-inflammatory properties, primarily attributed to its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) production. This technical guide provides an in-depth overview of the solubility characteristics of this compound in various laboratory solvents and details the experimental protocols relevant to its handling and biological evaluation. Furthermore, it elucidates the key signaling pathway associated with its mechanism of action.
Physicochemical Properties and Solubility
This compound is a relatively large and complex polyphenolic compound. Its structure lends itself to solubility in polar aprotic and polar protic organic solvents, while exhibiting poor solubility in aqueous solutions.
Qualitative Solubility
Based on available data from chemical suppliers and related literature, this compound exhibits solubility in the following solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Pyridine
-
Methanol
-
Ethanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in mg/mL or molarity at a defined temperature) for this compound. The following table summarizes the available qualitative information.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions for biological assays. |
| Ethanol | Soluble | A potential solvent for various applications. |
| Methanol | Soluble | Another suitable protic solvent. |
| Pyridine | Soluble | A basic solvent capable of dissolving this compound. |
| Chloroform | Soluble | A non-polar solvent option. |
| Dichloromethane | Soluble | Another non-polar solvent option. |
| Ethyl Acetate | Soluble | A moderately polar solvent. |
| Acetone | Soluble | A polar aprotic solvent. |
| Water | Insoluble | As with many complex polyphenols, solubility in aqueous media is very low. |
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound, typically in DMSO, for use in cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Sterilization: If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and vortex briefly.
General Protocol for Determining Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, ethanol)
-
Small, sealable glass vials
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Biological Activity: Inhibition of TNF-α Signaling
This compound is a potent inhibitor of TNF-α production.[1][2][3][4][5] TNF-α is a pro-inflammatory cytokine that plays a central role in inflammatory responses. Its overproduction is implicated in various inflammatory diseases. The primary signaling pathway activated by TNF-α that leads to inflammation involves the transcription factor Nuclear Factor-kappa B (NF-κB).
TNF-α/NF-κB Signaling Pathway
The binding of TNF-α to its receptor (TNFR) on the cell surface initiates a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Experimental Workflow for Assessing TNF-α Inhibition
A common method to evaluate the inhibitory effect of compounds like this compound on TNF-α production is to use a macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α secretion in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Gnetumontanin B: A Technical Overview of In Vitro and In Vivo Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B, a stilbenoid found in Gnetum montanum, has emerged as a compound of interest in oncological research. As a constituent of a plant with traditional medicinal uses, its biological activities are the subject of ongoing scientific investigation. This technical whitepaper provides a comprehensive overview of the existing in vitro and in vivo studies involving this compound, with a focus on its anticancer properties. Due to the nascent stage of research on the isolated compound, this guide primarily details the significant findings from studies on a Gnetum montanum extract (GME) in which this compound is a key identified component. This is supplemented with specific data available for the purified this compound.
In Vitro Studies
The primary body of in vitro research on this compound as a component of GME has been conducted on the human colon cancer cell line SW480. These studies reveal a significant inhibitory effect on cancer cell proliferation and migration, mediated through the induction of apoptosis and cell cycle arrest.
Quantitative Data Summary
| Assay Type | Cell Line | Treatment | Timepoint | Key Findings |
| Cell Viability (MTS Assay) | SW480 | GME | 24h | IC50: 126.50 µg/mL[1] |
| 48h | IC50: 78.25 µg/mL[1] | |||
| 72h | IC50: 50.77 µg/mL[1] | |||
| Apoptosis (Flow Cytometry) | SW480 | GME (120 µg/mL) | 48h | Apoptotic cells increased to 61.53% from 20.81%[1] |
| Cell Cycle Analysis (Flow Cytometry) | SW480 | GME (120 µg/mL) | 48h | G2/M phase cells increased to 34.93% from 25.76%[1] |
| TNF-α Inhibition | Macrophages | This compound | - | IC50: 1.49 x 10⁻⁶ mol L⁻¹ |
Experimental Protocols
Cell Viability (MTS) Assay [1]
-
SW480 cells were seeded at a density of 3 × 10³ cells/well in a 96-well plate and allowed to adhere overnight.
-
The cells were treated with GME at concentrations ranging from 10 to 120 µg/mL for 24, 48, and 72 hours. A 0.1% DMSO solution was used as a negative control.
-
At the end of the treatment periods, 20 µL of MTS solution was added to each well and incubated at 37°C for 2 hours.
-
The absorbance was measured to determine cell viability.
Colony-Forming Assay [1]
-
SW480 cells were seeded in a six-well plate at a density of 400 cells per well.
-
After 24 hours, the cells were treated with GME at concentrations of 10, 20, 40, 80, and 120 µg/mL.
-
The medium was replaced with fresh medium containing the respective GME concentrations every 4 days.
-
Once colonies were visible, the cultures were fixed with 4.0% paraformaldehyde and stained with crystal violet.
-
Colonies were then imaged and counted.
Wound Healing Assay [1]
-
SW480 cells were grown to confluence in 6-well plates.
-
A vertical scratch was made in the cell monolayer using a 200 µL micropipette tip.
-
Cell debris was removed, and fresh medium containing GME at concentrations of 40 and 80 µg/mL was added.
-
The cells were incubated at 37°C and 5% CO₂.
-
Images of the wound were captured at 0, 24, and 48 hours to assess cell migration.
Flow Cytometry for Apoptosis and Cell Cycle Analysis [1]
-
SW480 cells were treated with varying concentrations of GME for 48 hours.
-
For apoptosis analysis, cells were harvested, washed, and stained with an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
-
For cell cycle analysis, cells were harvested, fixed in 70% ethanol, and stained with propidium (B1200493) iodide (PI).
-
Stained cells were analyzed using a flow cytometer.
Western Blotting [1]
-
SW480 cells were treated with GME for a specified period.
-
Total protein was extracted from the cells, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against P-AKT, P-GSK-3β, P-PDK1, P-c-Raf, caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bcl-2, and Bax.
-
After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathway Analysis
In vitro studies on GME suggest that its anticancer effects are mediated through the inhibition of the AKT signaling pathway.[1] Western blot analysis revealed that GME treatment of SW480 cells led to a downregulation of key phosphorylated proteins in this pathway.
Caption: GME-mediated inhibition of the AKT signaling pathway.
In Vivo Studies
The in vivo anticancer activity of GME has been evaluated using zebrafish and nude mice xenograft models, demonstrating a significant reduction in tumor growth and migration.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Duration | Key Findings |
| Nude Mice Xenograft | GME | 28 mg/kg/day | - | 32.19% reduction in tumor weight[1] |
| 56 mg/kg/day | - | 53.17% reduction in tumor weight (p < 0.01)[1] | ||
| Zebrafish Xenograft | GME | - | - | Significant inhibition of SW480 cell growth and migration[1] |
Experimental Protocols
Zebrafish Xenograft Model [1]
-
SW480 cells were labeled with a fluorescent dye.
-
The labeled cells were microinjected into the yolk sac of 2-day-old zebrafish larvae.
-
The larvae were then exposed to GME in their water.
-
The proliferation and migration of the fluorescently labeled cancer cells were monitored using fluorescence microscopy.
Nude Mice Xenograft Model [1]
-
SW480 cells were subcutaneously injected into the flank of nude mice.
-
Once tumors reached a palpable size, the mice were randomly assigned to control and treatment groups.
-
The treatment groups received daily intraperitoneal injections of GME at doses of 28 and 56 mg/kg/day.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
Experimental Workflow
The following diagram illustrates the general workflow for the investigation of this compound's anticancer properties as part of the GME.
Caption: Workflow for GME anticancer activity assessment.
Conclusion and Future Directions
The available data, primarily from studies on Gnetum montanum extract, strongly suggest that this compound is a promising candidate for further anticancer drug development. The compound, as part of the extract, demonstrates potent antiproliferative and pro-apoptotic effects in colon cancer cells, with a clear mechanism of action involving the inhibition of the AKT signaling pathway. The in vivo studies corroborate these findings, showing significant tumor growth inhibition.
However, a critical next step in the research and development process is the comprehensive investigation of isolated and purified this compound. Future studies should focus on:
-
In vitro screening: Evaluating the cytotoxic effects of purified this compound against a broader panel of cancer cell lines.
-
Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by the isolated compound.
-
In vivo efficacy: Conducting preclinical studies with purified this compound in various animal models of cancer to determine its therapeutic potential, pharmacokinetics, and optimal dosing.
-
Toxicology: Performing comprehensive safety and toxicology studies to establish a therapeutic window.
A deeper understanding of the pharmacological properties of pure this compound will be instrumental in advancing this natural product towards clinical application.
References
Gnetumontanin B: A Technical Overview of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a complex stilbenoid, specifically a resveratrol (B1683913) trimer, isolated from plants of the Gnetum genus, notably Gnetum montanum. Stilbenoids as a class are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, in particular, has demonstrated potent inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, intended to support further research and development of this promising natural compound.
While direct and detailed pharmacokinetic data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information on related compounds and the general behavior of stilbenoids in vivo. It also outlines the necessary experimental protocols for future studies and explores the relevant signaling pathways.
Pharmacokinetics and Bioavailability of Stilbenoids: A General Perspective
Stilbenoids, including the well-studied resveratrol, generally exhibit poor oral bioavailability. This limitation is primarily attributed to two key factors:
-
Low Aqueous Solubility: Many stilbenoids have limited solubility in water, which can hinder their dissolution in the gastrointestinal tract and subsequent absorption.
-
Extensive First-Pass Metabolism: Upon absorption, stilbenoids undergo rapid and extensive metabolism in the intestines and liver. The primary metabolic pathways are glucuronidation and sulfation of their hydroxyl groups, leading to the formation of metabolites that are more readily excreted.
This rapid metabolism significantly reduces the systemic exposure to the parent compound, which is often the most biologically active form. Research into novel drug delivery systems, such as nanoparticles and liposomes, is ongoing to enhance the bioavailability of stilbenoids.
Pharmacokinetic Data of this compound
A comprehensive search of scientific literature reveals a scarcity of specific pharmacokinetic studies on this compound. One key study investigated the chemical composition of a Gnetum montanum extract and its metabolites in the plasma of cynomolgus monkeys following oral administration. While this study confirms that constituents of the extract are absorbed systemically, specific quantitative data for this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not detailed in the available abstracts.
To facilitate future comparative analysis, the following table provides a template for the presentation of such data.
Table 1: Pharmacokinetic Parameters of this compound (Illustrative Example)
| Parameter | Value (Unit) |
| Cmax | Data not available |
| Tmax | Data not available |
| AUC(0-t) | Data not available |
| t½ | Data not available |
| Bioavailability (%) | Data not available |
Note: The values in this table are placeholders. Actual data from dedicated pharmacokinetic studies are required.
Experimental Protocols
To elucidate the pharmacokinetic profile of this compound, rigorous preclinical studies are necessary. The following sections outline the standard methodologies that should be employed.
Animal Model and Dosing
-
Species: Rodent models (e.g., Sprague-Dawley rats, BALB/c mice) are commonly used for initial pharmacokinetic screening. For studies requiring closer physiological similarity to humans, larger animal models such as beagle dogs or cynomolgus monkeys are preferred.
-
Administration Route: For oral bioavailability studies, this compound should be administered via oral gavage. Intravenous administration is also required to determine the absolute bioavailability.
-
Dosing Formulation: The compound should be formulated in a suitable vehicle that ensures its stability and facilitates administration. The choice of vehicle will depend on the solubility of this compound.
Sample Collection
-
Blood Sampling: Serial blood samples should be collected from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points after dosing.
-
Plasma Preparation: Blood samples should be collected in tubes containing an anticoagulant (e.g., heparin, EDTA) and centrifuged to separate the plasma. The plasma should be stored at -80°C until analysis.
Bioanalytical Method
A sensitive and specific analytical method is crucial for the accurate quantification of this compound in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method due to its high selectivity and sensitivity.
-
Sample Preparation: Plasma samples typically require a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte.
-
Chromatographic Conditions: A suitable C18 reversed-phase column is typically used for the separation of this compound from its metabolites and endogenous plasma components. The mobile phase composition and gradient elution program need to be optimized to achieve good chromatographic resolution.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored to ensure selectivity and accurate quantification.
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study of a natural product extract.
Caption: General workflow for the pharmacokinetic analysis of a plant extract.
Signaling Pathway of TNF-α Inhibition
This compound has been shown to be a potent inhibitor of TNF-α. The binding of TNF-α to its receptors, primarily TNFR1, triggers a cascade of intracellular signaling events that lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of a wide range of pro-inflammatory genes. By inhibiting TNF-α, this compound can potentially modulate these downstream signaling pathways.
The following diagram illustrates the simplified TNF-α signaling pathway.
Caption: Simplified TNF-α signaling pathway and the potential point of inhibition by this compound.
Conclusion and Future Directions
This compound is a stilbenoid with demonstrated anti-inflammatory potential through the inhibition of TNF-α. However, a significant knowledge gap exists regarding its pharmacokinetic properties and bioavailability. The general understanding of stilbenoids suggests that this compound is likely to have low oral bioavailability due to poor solubility and extensive first-pass metabolism.
To advance the development of this compound as a potential therapeutic agent, the following research is critical:
-
Dedicated Pharmacokinetic Studies: Comprehensive in vivo studies in relevant animal models are urgently needed to determine the key pharmacokinetic parameters of this compound.
-
Metabolite Identification and Activity: The identification and characterization of the major metabolites of this compound are essential. Furthermore, the biological activity of these metabolites should be assessed to understand their contribution to the overall pharmacological effect.
-
Bioavailability Enhancement Strategies: Research into formulation strategies and drug delivery systems to improve the oral bioavailability of this compound is warranted.
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to its successful translation from a promising natural product to a clinically effective therapeutic.
Gnetumontanin B's role in signaling pathways like AKT.
An In-depth Technical Guide to Gnetumontanin B's Role in the AKT Signaling Pathway
Introduction
This compound is a stilbenoid, a class of natural phenolic compounds, found in plants of the Gnetum genus.[1] These plants have been utilized in traditional medicine, and modern research has begun to uncover the pharmacological activities of their constituent compounds, particularly in the context of cancer.[1] One of the most critical intracellular signaling networks implicated in cancer pathogenesis is the PI3K/AKT/mTOR pathway.[2][3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][5]
This technical guide provides a detailed examination of the role of this compound, a key bioactive component of Gnetum montanum extract (GME), in modulating the AKT signaling pathway.[1] We will synthesize findings on its mechanism of action, present quantitative data from relevant studies, detail key experimental protocols, and visualize the complex molecular interactions involved. This document is intended for researchers, scientists, and drug development professionals working in oncology and molecular pharmacology.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR cascade is a primary signaling hub that transmits signals from growth factors and other extracellular cues to regulate fundamental cellular processes.[3][4] The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[1]
AKT, a serine/threonine kinase, is a central node in this pathway.[1] Its full activation requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[1] Once activated, AKT phosphorylates a multitude of downstream substrates to promote cell survival by inhibiting apoptosis (e.g., through phosphorylation of Bad and activation of Bcl-2) and to drive cell cycle progression by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), which prevents the degradation of Cyclin D1.[1]
Studies on Gnetum montanum extract (GME), which contains this compound, have demonstrated that it exerts its anti-tumor effects by inhibiting the activation of AKT in human colon cancer cells.[1] This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and the induction of apoptosis.[1]
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR pathway--beyond rapalogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. oncotarget.com [oncotarget.com]
- 5. probiologists.com [probiologists.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Gnetumontanin B
For Researchers, Scientists, and Drug Development Professionals
Abstract: Gnetumontanin B is a complex stilbenoid trimer isolated from Gnetum montanum that has demonstrated potent inhibition of TNF-α production, indicating its potential as a lead compound in drug discovery. As of late 2025, a specific total synthesis of this compound has not been extensively reported in peer-reviewed literature. This document outlines a proposed retrosynthetic analysis and a plausible synthetic pathway for the laboratory synthesis of this compound. The proposed route relies on the strategic synthesis of resveratrol (B1683913) and oxyresveratrol (B150227) monomers, followed by a biomimetic oxidative coupling to assemble the trimeric structure. This document provides detailed, albeit hypothetical, experimental protocols and expected data for the key transformations.
Retrosynthetic Analysis
The proposed retrosynthesis of this compound (1) begins by disconnecting the trimeric structure at the ether linkage and the dihydrofuran ring, which are likely formed through oxidative coupling reactions. This leads to the key monomeric precursors: two units of oxyresveratrol (2) and one unit of resveratrol (3). These stilbenoid monomers can be synthesized via well-established olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, from corresponding benzaldehydes and benzyl (B1604629) phosphonates.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is proposed to occur in three main stages:
-
Synthesis of protected resveratrol and oxyresveratrol monomers.
-
Stepwise, regioselective oxidative coupling of the monomers.
-
Global deprotection to yield the final product, this compound.
A protecting group strategy is essential to control the regioselectivity of the oxidative coupling. Methoxy (B1213986) groups are proposed for their stability and ease of selective removal.
Caption: Proposed overall synthetic workflow for this compound.
Experimental Protocols
This protocol describes a Horner-Wadsworth-Emmons reaction for the synthesis of the stilbene (B7821643) backbone.
-
Preparation of the Ylide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add the corresponding diethyl benzylphosphonate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of the appropriately substituted benzaldehyde (B42025) (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired protected stilbenoid.
This protocol outlines a hypothetical biomimetic oxidative coupling using a mild oxidizing agent.
-
Dimerization: Dissolve the protected resveratrol monomer (1.0 eq) and the protected oxyresveratrol monomer (1.1 eq) in a suitable solvent such as dichloromethane (B109758) or acetonitrile.
-
Add a catalyst, for example, a salen-cobalt complex or a laccase enzyme preparation (0.1 eq).
-
Bubble air or oxygen through the solution and stir at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the protected dimer.
-
Trimerization: Repeat the procedure using the purified dimer (1.0 eq) and a second equivalent of the protected oxyresveratrol monomer (1.1 eq).
This protocol describes the removal of methoxy protecting groups to yield the final product.
-
Reaction Setup: Dissolve the fully protected this compound trimer in anhydrous dichloromethane under an argon atmosphere and cool to -78 °C.
-
Deprotection: Add boron tribromide (BBr₃) (1.2 eq per methoxy group) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Workup: Carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C, followed by water.
-
Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by preparative HPLC to yield this compound.
Data Presentation
The following tables present hypothetical quantitative data for the proposed synthesis of this compound.
Table 1: Hypothetical Yields for Key Synthetic Steps
| Step | Reactants | Product | Proposed Yield (%) |
| Monomer Synthesis (Resveratrol) | Protected Benzaldehyde + Benzyl Phosphonate | Protected Resveratrol | 85 |
| Monomer Synthesis (Oxyresveratrol) | Protected Benzaldehyde + Benzyl Phosphonate | Protected Oxyresveratrol | 80 |
| Dimerization | Protected Resveratrol + Protected Oxyresveratrol | Protected Dimer | 45 |
| Trimerization | Protected Dimer + Protected Oxyresveratrol | Protected this compound | 30 |
| Global Deprotection | Protected this compound | This compound | 60 |
| Overall Proposed Yield | ~3.1% |
Table 2: Hypothetical Characterization Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₄₂H₃₂O₉ |
| Molecular Weight | 688.7 g/mol |
| ¹H NMR (500 MHz, Acetone-d₆) | δ (ppm): 7.5-6.0 (complex aromatic and olefinic protons), 5.5-4.5 (protons of the dihydrofuran ring). The spectrum would be highly complex, requiring 2D NMR techniques (COSY, HSQC, HMBC) for full assignment. |
| ¹³C NMR (125 MHz, Acetone-d₆) | δ (ppm): 160-110 (aromatic and olefinic carbons), 90-70 (carbons of the dihydrofuran ring). |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₄₂H₃₂O₉ [M+H]⁺: 689.2017; Found: (Hypothetical) 689.2015. |
| Appearance | Off-white to pale yellow amorphous solid. |
Disclaimer: The synthetic route, protocols, and data presented in this document are proposed and hypothetical. They are intended for informational purposes for researchers and scientists in the field. Experimental validation is required to establish a viable synthetic pathway for this compound. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for the Extraction and Purification of Gnetumontanin B from Gnetum montanum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetum montanum, a plant belonging to the Gnetaceae family, is a rich source of various bioactive compounds, including a diverse array of stilbenoids.[1][2] Among these, Gnetumontanin B has garnered interest for its potential pharmacological activities. These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from the stems and rhizomes of Gnetum montanum. The methodologies described herein are compiled from established phytochemical and pharmacological studies on Gnetum species, offering a practical guide for researchers in natural product chemistry and drug discovery.
Data Presentation
Table 1: Extraction Parameters and Yield
| Parameter | Value | Reference |
| Plant Material | Dried stems and rhizomes of Gnetum montanum | [3] |
| Extraction Solvent | 95% Ethanol (B145695) | [3] |
| Extraction Method | Maceration with rotary shaking (120 rpm) | [3] |
| Extraction Duration | 24 hours (repeated three times) | [3] |
| Extraction Rate | 20% | [3] |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol details the initial extraction of bioactive compounds, including this compound, from the dried plant material.
Materials and Equipment:
-
Dried and powdered stems and rhizomes of Gnetum montanum
-
95% Ethanol
-
Heavy-duty blender
-
Large glass container for maceration
-
Rotary shaker
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Freeze-dryer
-
Storage containers
Procedure:
-
Plant Material Preparation: Grind the dried stems and rhizomes of Gnetum montanum into a fine powder using a heavy-duty blender.[3]
-
Maceration: Soak 1 kg of the powdered plant material in 15 L of 95% ethanol in a large glass container.[3]
-
Extraction: Place the container on a rotary shaker and agitate at 120 rpm for 24 hours.[3]
-
Filtration: Separate the extract from the plant residue by filtration.[3]
-
Repeated Extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure exhaustive extraction.[3]
-
Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator.[3]
-
Lyophilization: Freeze-dry the concentrated extract to obtain a crude powder.[3]
-
Storage: Store the crude extract at -20°C until further purification.[3]
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general approach for the purification of this compound from the crude extract using column chromatography. The selection of specific stationary and mobile phases may require optimization based on preliminary thin-layer chromatography (TLC) analysis.
Materials and Equipment:
-
Crude extract of Gnetum montanum
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, chloroform)
-
Glass chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Gradient Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Fraction Pooling: Combine the fractions that show a similar TLC profile and are likely to contain this compound.
-
Secondary Purification (Sephadex LH-20): Further purify the pooled fractions using a Sephadex LH-20 column, eluting with a suitable solvent such as methanol, to separate compounds based on molecular size and polarity.
-
Purity Assessment: Analyze the purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Evaporation: Evaporate the solvent from the purified fraction under reduced pressure to obtain the isolated this compound.
Visualizations
References
Application Note: Quantitative Analysis of Gnetumontanin B in Biological Matrices using HPLC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of Gnetumontanin B in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a stilbene (B7821643) trimer found in Gnetum montanum, has demonstrated significant anti-inflammatory and potential antitumor activities.[1][2] The method outlined below is intended for researchers in pharmacology, drug metabolism, and pharmacokinetics to accurately measure concentrations of this compound for various research applications.
Introduction
This compound is a complex stilbenoid that has garnered interest due to its potent biological activities. Notably, it has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α) with an IC50 of 1.49 x 10⁻⁶ mol/L, highlighting its anti-inflammatory potential.[2] Furthermore, extracts of Gnetum montanum, containing this compound, have been observed to induce apoptosis in cancer cells through the inhibition of the AKT signaling pathway.[1] Given these therapeutic prospects, a reliable analytical method is crucial for preclinical and clinical development. This HPLC-MS/MS method provides the necessary sensitivity and specificity for the quantitative analysis of this compound in complex biological samples.
Experimental
Instrumentation
-
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for optimal separation of stilbenoids.[1][3]
Chemicals and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Resveratrol-¹³C₆
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrumentation and matrix.
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 3 µL |
| Gradient Elution | 0-20 min, 5-95% B; 20-22 min, 95% B; 22-23 min, 95-5% B; 23-28 min, 5% B |
Mass Spectrometry Conditions
Mass spectrometry detection is performed in negative ionization mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions should be used for the quantification of this compound and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 711.18 | 693.18, 617.14, 587.13 | (To be optimized) |
| Resveratrol-¹³C₆ (IS) | 233.1 | 191.0 | (To be optimized) |
Note: The precursor ion for this compound corresponds to the [M-H]⁻ adduct. The product ions are based on published fragmentation data.[1] Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
Sample Preparation Protocol
-
Spiking: To 100 µL of plasma sample, add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of this compound.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an HPLC vial and inject into the HPLC-MS/MS system.
Data Analysis
Quantification is performed by constructing a calibration curve from the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation (Summary)
A full method validation should be performed according to regulatory guidelines. Key parameters to evaluate include:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Proposed signaling pathway of this compound's antitumor and anti-inflammatory effects.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Gnetumontanin B: Protocols for In Vitro Cell Culture Experiments
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gnetumontanin B, a stilbenoid found in plants of the Gnetum genus, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This document provides detailed protocols for cell culture experiments designed to investigate the biological activities of this compound. The methodologies outlined herein are based on established research and are intended to serve as a comprehensive guide for studying its mechanisms of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of Gnetum-Derived Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds in various cancer cell lines. These values indicate the concentration of a compound required to inhibit the proliferation of 50% of the cells.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Gnetin C | DU145 | Prostate | 6.6 µM | [1] |
| Gnetin C | PC3M | Prostate | 8.7 µM | [1] |
| Gnetin C | HL60 | Human Leukemia | 13 µM | [1] |
| Oblongifolin C | A549 | Lung Cancer | 3.6 - 15.3 µM | [1] |
| Gnetum montanum Extract | SW480 | Colon | 126.50 µg/mL (24h) | [2][3] |
| Gnetum montanum Extract | SW480 | Colon | 78.25 µg/mL (48h) | [2][3] |
| Gnetum montanum Extract | SW480 | Colon | 50.77 µg/mL (72h) | [2][3] |
Note: Gnetin C is a closely related and well-studied stilbenoid analog of this compound.
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound and related compounds from Gnetum species have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms of action include the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the in vitro effects of this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for maintaining and propagating cancer cell lines for use in experiments with this compound.
Materials:
-
Cancer cell line (e.g., SW480, DU145, PC3M)
-
Complete growth medium (specific to cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or experimental plates at the desired density.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[2][3]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on signaling pathways.[2][3]
Materials:
-
Cells cultured in 6-well plates or larger vessels
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Measurement of Reactive Oxygen Species (ROS)
This assay measures the intracellular production of reactive oxygen species.
Materials:
-
Cells cultured in a 96-well plate (black, clear bottom)
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
References
- 1. benchchem.com [benchchem.com]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Gnetumontanin B in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gnetumontanin B is a stilbenoid found in Gnetum montanum. Research has indicated its potential as an active component in extracts demonstrating anti-tumor properties. This document provides a summary of the available in vivo data for Gnetum montanum extract (GME) to guide researchers in designing preclinical studies. The primary focus of the cited studies is the evaluation of GME's efficacy in cancer models, particularly colon cancer.
Quantitative Data Summary
The following table summarizes the dosages and effects of Gnetum montanum extract (GME) in different animal models as reported in the literature.
| Animal Model | Cell Line | Compound | Dosage | Administration Route | Duration | Key Findings |
| Zebrafish | SW480 human colon cancer | Gnetum montanum extract (GME) | 200, 400, and 800 µg/mL | Added to treatment solution | 48 hours | Significant inhibition of SW480 cell growth and migration.[1] |
| Nude Mice | SW480-luc (luciferase-expressing) | Gnetum montanum extract (GME) | 28 mg/kg/day (low-dose) | Oral gavage | 24 consecutive days | Reduced tumor weight by approximately 32.19%.[1] |
| Nude Mice | SW480-luc (luciferase-expressing) | Gnetum montanum extract (GME) | 56 mg/kg/day (high-dose) | Oral gavage | 24 consecutive days | Reduced tumor weight by approximately 53.17% (p < 0.01).[1] |
| Nude Mice | SW480-luc (luciferase-expressing) | 5-Fluorouracil (5-FU) | 23 mg/kg/week | Intraperitoneal injection | Once per week for the study duration | Positive control for anti-tumor activity.[1] |
Experimental Protocols
Zebrafish Xenograft Model for Anti-Tumor Activity
This protocol outlines the methodology for evaluating the in vivo anti-tumor effects of Gnetum montanum extract (GME) using a zebrafish xenograft model.[1]
3.1.1. Materials:
-
SW480 human colon cancer cells
-
Healthy zebrafish embryos
-
Gnetum montanum extract (GME)
-
5-Fluorouracil (5-FU) as a positive control
-
Zebrafish water
-
Microinjection apparatus
-
Fluorescence microscope
3.1.2. Procedure:
-
Cell Preparation: Culture SW480 cells under standard conditions. Prior to injection, harvest and resuspend the cells at a suitable concentration.
-
Microinjection: Inject approximately 200 SW480 cells into the yolk sac of zebrafish embryos at 48 hours post-fertilization (hpf).
-
Screening: At 24 hours post-injection, screen the embryos for consistent fluorescence intensity to ensure uniform tumor cell implantation.
-
Grouping: Randomly divide the selected healthy juveniles into treatment groups:
-
Vehicle control (zebrafish water)
-
GME low concentration (200 µg/mL)
-
GME medium concentration (400 µg/mL)
-
GME high concentration (800 µg/mL)
-
Positive control (5-FU, 200 µM)
-
-
Treatment: Add the respective concentrations of GME and 5-FU to the zebrafish water. The treatment period lasts for 48 hours.
-
Imaging and Analysis: At 3 and 5 days post-fertilization (dpf), capture fluorescence images of the zebrafish xenografts. Analyze the images to assess tumor growth and cell migration inhibition compared to the control group.
Nude Mice Xenograft Model for Anti-Tumor Efficacy
This protocol details the procedure for assessing the anti-tumor efficacy of Gnetum montanum extract (GME) in a nude mouse xenograft model.[1]
3.2.1. Materials:
-
SW480-luc (luciferase-expressing) human colon cancer cells
-
Athymic nude mice
-
Gnetum montanum extract (GME)
-
5-Fluorouracil (5-FU)
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
In vivo imaging system (e.g., IVIS)
-
Calipers
3.2.2. Procedure:
-
Cell Implantation: Subcutaneously inject one million SW480-luc cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a mean volume of approximately 60 mm³. Measure tumor volume every 3 days using calipers and the formula: V = ½ (length × width²).
-
Grouping: Once tumors reach the desired size, randomly divide the mice into four groups (n=6 per group):
-
Model group (vehicle control)
-
Positive control group (5-FU, 23 mg/kg/week)
-
GME low-dose group (28 mg/kg/day)
-
GME high-dose group (56 mg/kg/day)
-
-
Drug Administration:
-
Administer GME orally once daily for 24 consecutive days.
-
Administer 5-FU intraperitoneally once per week.
-
-
Monitoring: Monitor the body weight and tumor size of the mice every 3 days throughout the study.
-
Endpoint and Analysis: At the end of the 24-day treatment period, sacrifice the mice and excise the tumors. Measure the final tumor weight and compare the results between the treatment and control groups.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of GME Action
Gnetum montanum extract has been shown to inhibit the AKT signaling pathway, leading to apoptosis in SW480 colon cancer cells.[1]
Caption: GME inhibits the AKT signaling pathway, leading to apoptosis.
Experimental Workflow for Nude Mice Xenograft Study
The following diagram illustrates the workflow for the in vivo assessment of GME in a nude mouse xenograft model.
Caption: Workflow for the nude mouse xenograft study.
References
Application Notes and Protocols: Preparation of Gnetumontanin B Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of Gnetumontanin B, a stilbenoid recognized for its potent inhibition of TNF-α production.[1][2][3] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Storage Recommendations
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The table below summarizes key quantitative data.
| Property | Value | Source |
| CAS Number | 809237-87-4 | [1] |
| Molecular Formula | C₄₂H₃₂O₁₁ | [4] |
| Molecular Weight | 712.70 g/mol | [4] |
| Appearance | Powder | [5] |
| IC₅₀ for TNF-α inhibition | 1.49 µM | [1][4] |
Solubility: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, and Ethanol.[5]
Storage: Store the solid compound as per the manufacturer's instructions. Stock solutions should be stored at or below -20°C for optimal stability, with recommendations to prepare solutions fresh for immediate use.[5] If prepared in advance, aliquoting into single-use vials is advisable to prevent repeated freeze-thaw cycles.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in-vitro assays.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, disposable tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 712.70 g/mol = 7.127 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Ensuring Complete Dissolution:
-
Tightly cap the tube and vortex thoroughly for at least one minute to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If solubility is a concern, the following steps can be taken:
-
Gently warm the solution to 37°C using a warming block or water bath.
-
Place the tube in an ultrasonic bath for short intervals until the solute is fully dissolved.[4]
-
-
-
Storage of the Stock Solution:
-
Once fully dissolved, the 10 mM this compound stock solution is ready for use.
-
For storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to minimize light exposure and prevent contamination.
-
Store the aliquots at or below -20°C.
-
Diagrams
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. This compound | CAS:809237-87-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS#:809237-87-4 | Chemsrc [chemsrc.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:809237-87-4 | Manufacturer ChemFaces [chemfaces.com]
Gnetumontanin B: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid found in Gnetum montanum and other Gnetum species. Stilbenoids as a class of compounds, including the well-studied resveratrol (B1683913) and its derivatives, have garnered significant interest in cancer research due to their pleiotropic effects on various signaling pathways implicated in tumorigenesis and metastasis. While research on this compound is still emerging, preliminary evidence from studies on Gnetum montanum extracts and related stilbenoids like Gnetin C suggests its potential as a valuable compound for investigation in oncology.
These application notes provide a summary of the current understanding of this compound's potential anti-cancer activities, drawing from data on Gnetum montanum extract (GME) and the closely related compound Gnetin C. The provided protocols are adapted from methodologies used to study these related substances and can serve as a starting point for the direct investigation of this compound.
Potential Mechanism of Action
Based on studies of Gnetum montanum extract and Gnetin C, this compound is hypothesized to exert its anti-cancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The primary putative targets are the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are frequently dysregulated in various cancers.[1][2] Inhibition of these pathways by this compound could lead to cell cycle arrest and induction of programmed cell death in cancer cells.
Data Presentation
The following tables summarize the in vitro anti-cancer activity of Gnetum montanum extract (GME) and Gnetin C, providing a reference for the potential potency of this compound.
Table 1: IC50 Values of Gnetum montanum Extract (GME) on SW480 Human Colon Cancer Cells [3][4]
| Time Point | IC50 (µg/mL) |
| 24 hours | 126.50 |
| 48 hours | 78.25 |
| 72 hours | 50.77 |
Table 2: IC50 Values of Gnetin C against Various Cancer Cell Lines [1][5]
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| HL60 | Human Leukemia | 13 |
| PANC-1 | Human Pancreatic Cancer | 16.29 ± 1.11 |
| AsPC-1 | Human Pancreatic Cancer | 13.83 ± 0.92 |
| HT-29 | Human Colon Cancer | - |
| MCF-7 | Human Breast Cancer | - |
| LNCaP | Human Prostate Cancer | 8.95 ± 0.92 |
| DU145 | Human Prostate Cancer | 9.85 ± 2.60 |
| PC-3 | Human Prostate Cancer | 10.28 ± 0.79 |
Experimental Protocols
The following are detailed protocols adapted from studies on Gnetum montanum extract and Gnetin C, which can be used to investigate the anti-cancer properties of this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW480, PC-3)
-
Normal human cell line (e.g., NCM460) for control
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in a complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.[3] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
At the end of each time point, add 20 µL of MTS solution to each well and incubate at 37°C for 2 hours.[3]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7]
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on key proteins in the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
The following diagrams illustrate the putative signaling pathways targeted by this compound, based on evidence from related compounds.
Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Figure 2: Putative inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gnetumontanin B in Anti-Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a primary driver of angiogenesis, making it a key target for anti-cancer drug development. Gnetumontanin B, a stilbenoid found in the seeds of Gnetum montanum, is a compound of interest for its potential therapeutic properties. While direct evidence for the anti-angiogenic effects of this compound is emerging, related compounds from the Gnetum species, such as Gnetin C, have demonstrated significant anti-angiogenic activity by inhibiting key processes like endothelial cell proliferation, migration, and tube formation. These effects are often mediated through the inhibition of signaling pathways such as the VEGF and ERK1/2 pathways.
These application notes provide a comprehensive guide for researchers to investigate the anti-angiogenic potential of this compound using a series of established in vitro assays. The protocols detailed below will enable the systematic evaluation of this compound's effects on endothelial cell functions crucial to angiogenesis.
Putative Mechanism of Action
It is hypothesized that this compound may exert anti-angiogenic effects by interfering with key signaling cascades that regulate endothelial cell proliferation, migration, and differentiation. The primary target is likely the VEGF/VEGFR2 pathway, which, upon activation, triggers downstream signaling through cascades such as PI3K/Akt/mTOR and Raf/MEK/ERK. By inhibiting one or more components of these pathways, this compound could potentially suppress the multifaceted process of angiogenesis.
Gnetumontanin B: Application Notes for a Potential Skin-Whitening Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B, a stilbene (B7821643) trimer isolated from Gnetum montanum, presents a promising avenue for the development of novel skin-whitening agents.[1] While direct research on this compound's depigmenting efficacy is emerging, studies on structurally related compounds from the same plant genus, such as gnetin C and gnetol, provide a strong rationale for its investigation. This document outlines the potential mechanisms, experimental protocols, and key data related to the evaluation of this compound as a skin-whitening agent, drawing from research on these analogous compounds.
The primary mechanism by which many skin-whitening agents function is through the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[2][3] By downregulating the production of melanin, these agents can lead to a lighter skin tone and reduce hyperpigmentation. The data from related stilbenoids suggest that this compound may exert its effects through a similar pathway.
Quantitative Data Summary (Based on Structurally Related Compounds)
The following tables summarize the inhibitory activities of compounds structurally related to this compound, providing a benchmark for its potential efficacy. It is crucial to note that these values are for gnetin C and resveratrol (B1683913) and should be determined specifically for this compound in future studies.
Table 1: In Vitro Tyrosinase and Melanin Synthesis Inhibition
| Compound | Assay | IC50 (µM) | Source |
| Gnetin C | Tyrosinase Activity (in B16 cells) | 7.0 | [2] |
| Gnetin C | Melanin Biosynthesis (in B16 cells) | 7.6 | [2] |
| Resveratrol | Tyrosinase Activity (in B16 cells) | 7.2 | [2] |
| Resveratrol | Melanin Biosynthesis (in B16 cells) | 7.3 | [2] |
| Resveratrol | Murine Tyrosinase Activity | 10.1 | [2] |
Table 2: Comparative Tyrosinase Inhibition
| Compound | Assay | Inhibition | Concentration (µM) | Source |
| Gnetin C | Murine Tyrosinase Activity | 25.2% | 16 | [2] |
| Resveratrol | Murine Tyrosinase Activity | IC25: 4.0 | - | [2] |
| Gnetin C | Murine Tyrosinase Activity | IC25: 15.5 | - | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the skin-whitening potential of this compound.
Mushroom Tyrosinase Inhibition Assay
This assay is a primary screening tool to determine the direct inhibitory effect of a compound on tyrosinase activity.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.[4]
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound (or test compound)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.
-
Add L-DOPA solution to each well.
-
Initiate the reaction by adding mushroom tyrosinase solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This assay assesses the ability of a compound to reduce melanin production in a cellular context.
Principle: B16F10 melanoma cells are capable of producing melanin. After treatment with a test compound, the cells are lysed, and the melanin content is quantified spectrophotometrically.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
This compound (or test compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1N NaOH
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1N NaOH and incubate at a raised temperature (e.g., 60°C) to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Calculate the percentage of melanin content reduction compared to untreated control cells.
MTT Cell Viability Assay
This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[5][6]
Materials:
-
B16F10 melanoma cells or other relevant cell lines (e.g., normal human epidermal melanocytes)
-
DMEM with supplements
-
This compound (or test compound)
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose the cells to a range of concentrations of the test compound for the same duration as the melanin content assay.
-
After the treatment period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
Visualizations
Melanin Synthesis Pathway and Point of Inhibition
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of gnetin C, a resveratrol dimer from melinjo (Gnetum gnemon), on tyrosinase activity and melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. The Effect of Resveratrol on Cell Viability in the Burkitt’s Lymphoma Cell Line Ramos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Gnetumontanin B on Endothelial Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell (EC) senescence is a state of irreversible cell cycle arrest that contributes to age-related vascular dysfunction and cardiovascular diseases. Senescent ECs exhibit a characteristic phenotype, including altered morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). Key signaling pathways, such as the p53/p21 and PI3K/Akt/eNOS pathways, as well as the activity of the NAD+-dependent deacetylase SIRT1, are critically involved in regulating endothelial senescence.
Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. While related compounds like resveratrol, also found in Gnetum, have been shown to possess anti-senescence properties, the specific effects of this compound on endothelial senescence have not been fully elucidated. Extracts from Gnetum montanum, which contain this compound, have been observed to inhibit the Akt signaling pathway in cancer cells. Furthermore, extracts from the related Gnetum gnemon have demonstrated antioxidant and anti-inflammatory activities, properties that are often associated with the modulation of cellular senescence. These observations suggest that this compound may have the potential to modulate endothelial senescence.
These application notes provide a comprehensive set of protocols to investigate the potential effects of this compound on endothelial senescence, focusing on key biomarkers and signaling pathways.
Data Presentation: Summary of Potential Quantitative Data
The following tables are structured to organize potential quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Markers of Endothelial Senescence
| Treatment Group | % SA-β-gal Positive Cells | Relative p21 mRNA Expression | Relative p16INK4a mRNA Expression |
| Young Control | |||
| Senescent Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) | |||
| Positive Control (e.g., Resveratrol) |
Table 2: Effect of this compound on the SIRT1 and PI3K/Akt/eNOS Pathways
| Treatment Group | Relative SIRT1 Activity | Relative p-Akt/Total Akt Ratio | Relative p-eNOS/Total eNOS Ratio |
| Young Control | |||
| Senescent Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) | |||
| Positive Control (e.g., Resveratrol) |
Experimental Protocols
Protocol 1: Cell Culture and Induction of Senescence
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells when they reach 80-90% confluency. Early passages (P3-P5) are used as the "Young Control".
-
-
Induction of Replicative Senescence:
-
Serially passage HUVECs until they reach a state of replicative exhaustion, characterized by a significant decrease in proliferation rate (typically P15-P20). These cells serve as the "Senescent Control".
-
-
Induction of Stress-Induced Premature Senescence (Optional):
-
Treat early passage HUVECs with a sub-lethal concentration of H2O2 (e.g., 100 µM) for 2 hours to induce oxidative stress.
-
Alternatively, expose cells to Doxorubicin (e.g., 100 nM) for 24 hours.
-
After the stressor is removed, culture the cells in fresh medium for 3-4 days to allow the senescent phenotype to develop.
-
Protocol 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Seed senescent HUVECs in appropriate culture plates.
-
Once attached, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours.
-
A vehicle control (DMSO) and a positive control (e.g., Resveratrol) should be included in all experiments.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Wash this compound-treated and control cells with PBS.
-
Fix the cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes.
-
Wash the cells again with PBS.
-
Incubate the cells overnight at 37°C (without CO2) with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells from at least 200 cells per condition.
Protocol 4: Western Blot Analysis
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p53
-
p21
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-eNOS (Ser1177)
-
Total eNOS
-
SIRT1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensities using densitometry software.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for the following genes:
-
CDKN1A (p21)
-
CDKN2A (p16INK4a)
-
SIRT1
-
GAPDH or ACTB (as housekeeping genes)
-
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
Protocol 6: SIRT1 Activity Assay
-
Use a commercially available SIRT1 activity assay kit.
-
Isolate nuclear extracts or immunoprecipitate SIRT1 from treated and control cells.
-
Perform the assay according to the manufacturer's instructions, which typically involves the deacetylation of a fluorogenic acetylated peptide substrate.
-
Measure the fluorescence using a microplate reader.
Visualizations: Diagrams of Pathways and Workflows
Caption: Experimental workflow for investigating this compound's effect on endothelial senescence.
Caption: The p53/p21 signaling pathway in cellular senescence.
Caption: The PI3K/Akt/eNOS signaling pathway in endothelial function.
Caption: SIRT1's role in modulating senescence and inflammation.
Gnetumontanin B: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by progressive neuronal loss, neuroinflammation, and the accumulation of toxic protein aggregates.[1] Natural products represent a promising avenue for the discovery of novel therapeutic agents. Gnetumontanin B, a stilbenoid found in the genus Gnetum, belongs to a class of polyphenolic compounds that have garnered significant attention for their potential to counteract the cellular mechanisms underlying neurodegeneration. While direct research on this compound is emerging, the extensive investigation of related stilbenoids, such as resveratrol (B1683913) and gnetin C, provides a strong foundation for exploring its therapeutic potential. These application notes and protocols are designed to guide researchers in investigating the neuroprotective effects of this compound, drawing upon established methodologies for related compounds.
Potential Mechanisms of Action
Stilbenoids are known to exert their neuroprotective effects through multiple mechanisms. Key areas of investigation for this compound include its potential as an anti-inflammatory agent, an antioxidant, and an inhibitor of pathological protein aggregation.
Anti-Neuroinflammatory Effects
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases.[2][3] Stilbenoids have been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators.
Antioxidant Properties and Nrf2 Pathway Activation
Oxidative stress is another critical factor in the pathogenesis of neurodegenerative disorders.[4] The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of endogenous antioxidant responses.[5] Activation of the Nrf2 pathway leads to the transcription of numerous cytoprotective genes, and various natural compounds, including stilbenoids, have been identified as Nrf2 activators.[4]
Inhibition of Amyloid-β Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[6][7] Several natural compounds have been shown to interfere with Aβ aggregation, representing a promising therapeutic strategy.[6][8] Stilbenoids like resveratrol have demonstrated the ability to inhibit the formation of Aβ fibrils.[9]
Data Presentation: Quantitative Effects of Related Stilbenoids
The following tables summarize key quantitative data from in vitro studies on stilbenoids structurally related to this compound. This data provides a basis for designing dose-response experiments for this compound.
Table 1: Anti-Neuroinflammatory Effects of Stilbenoids from Gnetum parvifolium in LPS-Stimulated BV-2 Microglial Cells [1]
| Compound | IC₅₀ for Nitric Oxide (NO) Inhibition (µM) |
| Gnetifolin K | 10.3 |
| Gnetifolin M | 16.1 |
| Gnetifolin L | 4.8 |
| Gnetifolin I | 7.2 |
| Gnemonol M | 3.2 |
| Gnetin E | 1.5 |
| Isorhapontigenin | 0.35 |
| Data represents the concentration required to inhibit 50% of nitric oxide production induced by lipopolysaccharide (LPS) in BV-2 microglial cells.[1] |
Table 2: Inhibition of Amyloid-β (Aβ) Fibril Formation by Stilbenoids [9]
| Compound | Inhibition of Aβ Fibril Formation |
| Gnetin C | 39% |
| Resveratrol | 63% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective properties of this compound, based on established methods for other stilbenoids.
Protocol 1: Assessment of Anti-Neuroinflammatory Activity in Microglial Cells
This protocol determines the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.[10]
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. Determine the IC₅₀ value of this compound.
Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death using the MTT assay.
Materials:
-
SH-SY5Y or PC12 neuronal cells
-
Appropriate cell culture medium and supplements
-
6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) as an oxidative stressor[1]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Seeding: Culture and seed neuronal cells in 96-well plates as described in Protocol 1.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Add 6-OHDA (e.g., 50 µM final concentration) or H₂O₂ to induce neurotoxicity and incubate for another 24 hours.[1]
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Express cell viability as a percentage of the control group and determine the effective concentration of this compound for neuroprotection.
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition
This assay monitors the formation of amyloid fibrils in vitro to determine if this compound can inhibit this process.
Materials:
-
Aβ₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Thioflavin T (ThT) solution
-
96-well black plates with a clear bottom
Procedure:
-
Aβ Peptide Preparation: Prepare Aβ₄₂ monomer solution by dissolving the peptide in HFIP and then removing the solvent to form a peptide film. Reconstitute the film in a suitable buffer like PBS to the desired concentration.
-
Aggregation Assay:
-
In a 96-well black plate, mix the Aβ₄₂ solution with various concentrations of this compound. Include a control with Aβ₄₂ and buffer only.
-
Incubate the plate at 37°C with gentle agitation to promote fibril formation.
-
-
Fluorescence Measurement:
-
At specified time points, add ThT solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths around 440 nm and 480 nm, respectively.[11]
-
-
Data Analysis: A decrease in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of Aβ fibril formation.[11]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing neuroprotection.
Caption: Workflow for assessing Aβ aggregation inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. neuroscirn.org [neuroscirn.org]
- 4. mdpi.com [mdpi.com]
- 5. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. SCM-198 inhibits microglial overactivation and attenuates Aβ1-40-induced cognitive impairments in rats via JNK and NF-кB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Gnetumontanin B: Application Notes and Protocols for Antioxidant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class are recognized for their diverse biological activities, including potent antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound, as a polyphenolic compound, is hypothesized to mitigate oxidative stress through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant signaling pathways.
These application notes provide a summary of the available data on the antioxidant capacity of stilbenoids closely related to this compound, isolated from Gnetum species, and offer detailed protocols for key experimental models to assess its antioxidant potential.
Data Presentation: Antioxidant Activity of Gnetum Stilbenoids
Table 1: DPPH Radical Scavenging Activity of Stilbenoids from Gnetum gnemon
| Compound | IC50 (µg/mL) | Reference Compound (IC50) |
| Gnetin C | Similar to Ascorbic Acid & α-tocopherol | Not specified |
| Gnemonoside A | Similar to Ascorbic Acid & α-tocopherol | Not specified |
| Gnemonoside C | Similar to Ascorbic Acid & α-tocopherol | Not specified |
| Gnemonoside D | Similar to Ascorbic Acid & α-tocopherol | Not specified |
| Resveratrol | Similar to Ascorbic Acid & α-tocopherol | Not specified |
| Ethyl Acetate (B1210297) Fraction of G. gnemon | 160.88 | Not specified[1] |
| Ethanol Fraction of G. gnemon | 181.16 | Not specified[1] |
| Ethanol Extract of G. gnemon | 39.10 | Vitamin C (IC50 not specified)[2] |
Note: The qualitative description "similar to" suggests potent activity, though direct numerical comparisons are not provided in the source material.[3][4]
Table 2: Other In Vitro Antioxidant Activities of Gnetum Stilbenoids
| Assay | Compound/Extract | Observation |
| Lipid Peroxide Inhibition | Stilbenoids from G. gnemon root | Showed good activity[5] |
| Superoxide Scavenging | Stilbenoids from G. gnemon root | Showed good activity[5] |
| Hydrogen Peroxide Scavenging | G. gnemon hexane (B92381) cone extract | IC50 = 141.54 ± 2.57 µg/ml[6] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's antioxidant properties.
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.
Caption: Modulation of the AKT signaling pathway by Gnetum montanum extract.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of sample and control:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for ascorbic acid.
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample or control dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.[2]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of sample and standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions.
-
Prepare a standard curve using known concentrations of ferrous sulfate.
-
-
Assay:
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM of Fe²⁺ equivalents or another standard equivalent (e.g., Trolox).
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another oxidant
-
This compound
-
Black 96-well microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Cell culture: Seed HepG2 cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
-
Induction of oxidative stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add 600 µM AAPH solution to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
Calculation:
-
Calculate the area under the curve for both the control and treated wells.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Western Blot for Nrf2 Activation
Principle: This technique is used to detect the levels of key proteins in a signaling pathway, such as the nuclear translocation of Nrf2 and the upregulation of its target protein, Heme Oxygenase-1 (HO-1), in response to treatment with this compound.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound
-
Oxidative stress inducer (e.g., t-BHP)
-
Cell lysis buffer and nuclear/cytoplasmic extraction kits
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Keap1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment: Culture cells and treat them with this compound for a specified time, with or without an oxidative stressor.
-
Protein extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For nuclear translocation, use a nuclear/cytoplasmic extraction kit to separate protein fractions.
-
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates). An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.[7][8]
Conclusion
While direct experimental data on the antioxidant properties of this compound is limited, the evidence from related stilbenoids found in Gnetum species suggests a strong potential for antioxidant activity. The provided protocols offer a robust framework for researchers to systematically investigate the free-radical scavenging capabilities and the cellular antioxidant mechanisms of this compound. Such studies are crucial for elucidating its therapeutic potential in the prevention and treatment of diseases associated with oxidative stress.
References
- 1. Melinjo Seeds (Gnetum gnemon L.) Antioxidant Activity and Cytotoxic Effects on MCF-7 Breast Cancer Cells: A Study Based on Tracing of Resveratrol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. Stilbene derivatives from Gnetum gnemon Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbr.rgu.ac.in [jbr.rgu.ac.in]
- 7. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Gnetumontanin B in Immunomodulatory Activity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gnetumontanin B is a stilbenoid, specifically a resveratrol (B1683913) trimer, isolated from plants of the Gnetum genus, such as Gnetum montanum.[1][2][3][4][5] Stilbenoids as a class are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Emerging research has highlighted the potential of this compound as a potent immunomodulatory agent.[1][6] These application notes provide a summary of its reported activities, detailed protocols for assessing its immunomodulatory effects, and diagrams of relevant biological pathways and experimental workflows.
Data Presentation: Immunomodulatory Activity of this compound
The following tables summarize the quantitative data on the immunomodulatory effects of this compound from published studies.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Parameter | Cell Type | Stimulant | This compound Concentration | Result | Reference |
| TNF-α Inhibition | Macrophages | Lipopolysaccharide (LPS) | 10 µM | 58.1% inhibition | [1][3][5] |
| TNF-α Inhibition (IC₅₀) | Macrophages | Lipopolysaccharide (LPS) | 1.49 µM | 50% inhibitory concentration | [2][4][5][7] |
Table 2: Immunosuppressive Activity on T Lymphocytes
| Parameter | Cell Type | This compound Concentration (IC₅₀) | Selectivity Index | Reference |
| Immunosuppression | T Lymphocytes | 0.41 µM | 79.5 | [1] |
Experimental Protocols
This section provides a detailed methodology for an in vitro assay to determine the inhibitory effect of this compound on TNF-α production in macrophages.
Protocol 1: Determination of TNF-α Inhibition in LPS-Stimulated Macrophages
This protocol is based on methodologies used to assess the anti-inflammatory effects of natural compounds.[3]
1. Objective: To quantify the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
2. Materials:
-
This compound (purity >98%)
-
Murine macrophage cell line RAW 264.7
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates, sterile
-
Mouse TNF-α ELISA Kit
-
Cell counting solution (e.g., Trypan Blue) or automated cell counter
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
3. Cell Culture and Maintenance:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.
4. Experimental Procedure:
-
Cell Seeding:
-
Harvest RAW 264.7 cells using a cell scraper.
-
Perform a cell count and assess viability.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Prepare a similar dilution series for the positive control, Dexamethasone.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of this compound, Dexamethasone, or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 1 hour.[3]
-
-
LPS Stimulation:
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for TNF-α measurement. Store at -80°C if not analyzed immediately.
-
5. TNF-α Quantification (ELISA):
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit.
-
Follow the manufacturer’s instructions precisely for the assay procedure, including preparation of standards, sample addition, incubation times, washing steps, and addition of detection reagents.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [1 - (TNFα_sample / TNFα_LPS_control)] x 100
-
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound's Anti-inflammatory Activity
While the precise molecular targets of this compound are still under investigation, its inhibitory action on TNF-α production in LPS-stimulated macrophages strongly suggests interference with the NF-κB signaling pathway, a common mechanism for anti-inflammatory stilbenoids.[6]
Caption: Proposed NF-κB signaling pathway inhibited by this compound.
Experimental Workflow for Assessing Immunomodulatory Activity
The following diagram outlines a typical workflow for screening and characterizing the immunomodulatory properties of a test compound like this compound.
Caption: General experimental workflow for immunomodulatory assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:809237-87-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Cellular Impact of Gnetumontanin B: A Flow Cytometry-Based Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B, a stilbenoid found in Gnetum montanum, has garnered interest for its potential therapeutic properties, particularly in oncology. As a key bioactive constituent of Gnetum montanum extract (GME), it is implicated in the extract's observed anti-cancer activities. This document provides detailed protocols and application notes for the analysis of cells treated with this compound-containing extracts, focusing on flow cytometry-based assays for apoptosis and cell cycle analysis. The information herein is primarily based on studies of Gnetum montanum extract, where this compound is a significant component. These methodologies are crucial for researchers investigating the cellular mechanisms of novel anti-cancer compounds.
Data Presentation
The following tables summarize the quantitative effects of Gnetum montanum extract (GME), which contains this compound, on SW480 human colon cancer cells. These results demonstrate the dose- and time-dependent induction of apoptosis and cell cycle arrest.
Table 1: Induction of Apoptosis in SW480 Cells Treated with GME [1][2]
| Treatment | Concentration (µg/mL) | Duration (hours) | Apoptotic Cells (%) |
| Control | - | 48 | 20.81 |
| GME | 30 | 48 | 35.12 |
| GME | 60 | 48 | 48.76 |
| GME | 120 | 48 | 61.53 |
| 5-FU (Positive Control) | 20 µM | 48 | - |
| Control | - | 72 | - |
| GME | 30 | 72 | - |
| GME | 60 | 72 | - |
| GME | 120 | 72 | - |
Table 2: Cell Cycle Distribution of SW480 Cells Treated with GME [1][2]
| Treatment | Concentration (µg/mL) | Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 48 | - | - | 25.76 |
| GME | 30 | 48 | - | - | - |
| GME | 60 | 48 | - | - | - |
| GME | 120 | 48 | - | - | 34.93 |
| Control | - | 72 | - | - | - |
| GME | 30 | 72 | - | - | - |
| GME | 60 | 72 | - | - | - |
| GME | 120 | 72 | - | - | - |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis
This protocol details the steps for staining cells with Annexin V-FITC and Propidium (B1200493) Iodide (PI) to quantify apoptosis by flow cytometry.[1]
Materials:
-
SW480 cells
-
This compound-containing extract (e.g., GME)
-
6-well culture plates
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
1x Binding Buffer
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed SW480 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-containing extract (e.g., 30, 60, and 120 µg/mL of GME) for the desired time periods (e.g., 48 and 72 hours). Include an untreated control.
-
After treatment, harvest both the cells and the supernatant.
-
Wash the collected cells with DPBS.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in 1x binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry, evaluating approximately 50,000 cells per sample.
Protocol 2: Flow Cytometry Analysis of Cell Cycle
This protocol outlines the procedure for staining cells with Propidium Iodide (PI) to analyze the cell cycle distribution.[1]
Materials:
-
SW480 cells
-
This compound-containing extract (e.g., GME)
-
CycleTEST™ PLUS DNA Reagent Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Culture and treat SW480 cells with the this compound-containing extract as described in Protocol 1.
-
Harvest the treated cells.
-
Follow the manufacturer's instructions for the CycleTEST™ PLUS DNA Reagent Kit to stain the cells with propidium iodide. This typically involves cell fixation and permeabilization followed by staining with a PI solution containing RNase.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow
The anti-cancer effects of this compound-containing extracts are associated with the inhibition of the AKT signaling pathway, a key regulator of cell survival and proliferation.
Caption: Experimental workflow for analyzing cells treated with this compound.
Treatment of cancer cells with extracts containing this compound leads to the downregulation of key proteins in the AKT pathway.
Caption: this compound inhibits the AKT signaling pathway.
The inhibition of the AKT pathway by this compound-containing extracts ultimately leads to the observed cellular outcomes of apoptosis and cell cycle arrest.
Caption: Logical flow from treatment to cellular effects.
References
Troubleshooting & Optimization
How to improve the solubility of Gnetumontanin B for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Gnetumontanin B for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a poorly water-soluble compound. For laboratory experiments, it is soluble in several organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol (B145695), Methanol, Acetone, Ethyl Acetate, Chloroform, Dichloromethane, and Pyridine.[1][2] For most biological assays, DMSO is the preferred solvent for creating a concentrated stock solution.
Q2: I am having difficulty dissolving this compound, even in organic solvents. What can I do?
A2: If you are experiencing poor solubility, you can try gentle heating and sonication. Warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] It is also recommended to prepare fresh solutions on the day of the experiment. However, concentrated stock solutions in a suitable organic solvent like DMSO can typically be stored in aliquots at -20°C for several months.[1]
Q3: What concentration of this compound should I use for my in vitro experiments?
A3: The effective concentration of this compound will vary depending on the specific assay and cell type. However, published research has shown potent inhibition of TNF-alpha at a concentration of 10 µM, with an IC50 value of 1.49 µM.[3][4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I prepare this compound for in vivo animal studies?
A4: Formulating poorly water-soluble compounds for in vivo studies is challenging due to potential toxicity and precipitation of organic solvents upon injection. A common approach is to first dissolve this compound in a minimal amount of a biocompatible organic solvent, such as DMSO or ethanol, and then further dilute it in a pharmaceutically acceptable vehicle. This can include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like cyclodextrins, surfactants (e.g., Tween® 80, Cremophor® EL), or co-solvents (e.g., polyethylene (B3416737) glycol). The final concentration of the organic solvent should be kept to a minimum to avoid toxicity. For a related stilbenoid, Gnetin C, a dose of 7 mg/kg has been used in mice via intraperitoneal injection. This can serve as a starting point for dose-ranging studies with this compound.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Solubility Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes recommended solvents.
| Solvent | Type | Notes |
| DMSO | Organic | Highly recommended for preparing concentrated stock solutions for in vitro assays. |
| Ethanol | Organic | A good alternative to DMSO, particularly if DMSO is incompatible with the experimental system. May be used in co-solvent formulations for in vivo studies. |
| Methanol | Organic | Can be used for dissolving this compound, but less common for biological experiments compared to DMSO and ethanol due to higher volatility and potential toxicity. |
| Acetone | Organic | Effective for solubilizing, but its high volatility and potential for reacting with other compounds make it less suitable for most biological applications. |
| Ethyl Acetate | Organic | A useful solvent for extraction and chromatography, but not typically used for preparing solutions for biological assays. |
| Chloroform | Organic | Effective for dissolving nonpolar compounds, but its toxicity limits its use in biological experiments. |
| Dichloromethane | Organic | Similar to chloroform, it is an effective solvent but generally avoided in biological research due to toxicity. |
| Pyridine | Organic | Can dissolve this compound but is toxic and has a strong odor, making it unsuitable for most experimental applications. |
| Water | Aqueous | This compound is poorly soluble in water. |
| Aqueous Buffers (e.g., PBS) | Aqueous | This compound is poorly soluble in aqueous buffers alone. These are typically used as the final diluent for working solutions prepared from a concentrated organic stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Sterilization: If required for your experiment (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to several months).
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to the desired final concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to facilitate rapid dispersion and minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of DMSO.
-
Usage: Use the freshly prepared working solution immediately.
Protocol 3: General Protocol for Preparing a this compound Formulation for In Vivo Studies (Example using a Co-solvent/Surfactant System)
This is a general guideline and requires optimization for your specific animal model and route of administration.
-
Initial Solubilization: Dissolve this compound in a minimal volume of a biocompatible solvent such as DMSO or ethanol. Aim for a high concentration to keep the organic solvent volume low in the final formulation.
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of a surfactant and a co-solvent in saline. For example, a vehicle could be composed of 10% Tween® 80, 10% PEG400 in sterile saline.
-
Formulation: While vortexing the vehicle solution, slowly add the this compound concentrate from step 1. This dropwise addition with vigorous mixing is critical to prevent precipitation.
-
Final Checks: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition may be necessary. The final concentration of DMSO or ethanol should be kept at a non-toxic level (e.g., <5-10% of the total volume, depending on the route of administration and animal model).
-
Administration: Administer the freshly prepared formulation to the animals. A vehicle-only control group should be included in the study.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for preparing an in vivo formulation of this compound.
References
Optimizing Gnetumontanin B Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gnetumontanin B in cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stilbenoid, a type of naturally occurring phenolic compound. Stilbenoids, including this compound and its close relative Gnetin C, have garnered interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The primary mechanism of action for this compound in cancer cells is believed to involve the modulation of key signaling pathways that control cell growth, proliferation, and survival. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are often dysregulated in cancer.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
Based on published data for the closely related compound Gnetin C, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line. For instance, IC50 values for Gnetin C have been reported to be as low as 6.6 µM in DU145 prostate cancer cells and up to 16.29 µM in PANC-1 human pancreatic cancer cells[1][2]. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound, like other stilbenoids, has poor water solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q1: My cell viability results are inconsistent or not reproducible. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Stilbenoids can be sensitive to light and may degrade over time.[3][4] Protect your stock solutions and treated plates from light. It is recommended to prepare fresh dilutions from the stock solution for each experiment.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level for your specific cell line.
-
Assay Interference: this compound, as a phenolic compound, may interfere with certain viability assays. For example, stilbenoids like resveratrol (B1683913) have been reported to directly reduce MTT tetrazolium salt, leading to an overestimation of cell viability.[5][6] Consider using an alternative assay such as the sulforhodamine B (SRB) assay or a crystal violet assay if you suspect interference.
Q2: I am observing precipitation of this compound in my culture medium. How can I resolve this?
Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium. To address this:
-
Ensure your DMSO stock solution is fully dissolved before diluting it into the medium.
-
When diluting, add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion.
-
If precipitation persists, you may need to lower the final concentration of this compound or explore the use of a different solvent system, though this should be done with caution to avoid additional toxicity.
Q3: My untreated control cells are showing reduced viability. What is the likely problem?
If your control cells are not healthy, it will be impossible to accurately assess the effect of this compound. Common causes of poor control cell health include:
-
Contamination: Check for any signs of bacterial or fungal contamination in your cell cultures.
-
Cell Seeding Density: An inappropriate cell density can lead to either overgrowth or poor viability. Optimize the seeding density for your specific cell line and the duration of the assay.
-
Media and Serum Quality: Ensure you are using high-quality culture medium and fetal bovine serum (FBS) that has been properly stored.
Data Presentation
Table 1: Reported IC50 Values for Gnetin C (a this compound-related stilbenoid) in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Human Prostate Cancer | 6.6 | [2] |
| PC3M | Human Prostate Cancer | 8.7 | [2] |
| LNCaP | Human Prostate Cancer | 8.95 ± 0.92 | [1] |
| PC-3 | Human Prostate Cancer | 10.28 ± 0.79 | [1] |
| PTEN-CaP8 | Mouse Prostate Cancer | 9.01 ± 0.15 | [1] |
| PANC-1 | Human Pancreatic Cancer | 16.29 ± 1.11 | [1] |
| AsPC-1 | Human Pancreatic Cancer | 13.83 ± 0.92 | [1] |
| HT-29 | Human Colon Cancer | ~39.37 µg/mL | [1] |
| MCF-7 | Human Breast Cancer | ~37.3 µg/mL | [1] |
| HL60 | Human Leukemia | 13 | [7] |
*Note: Some IC50 values were reported in µg/mL and have been included for reference. The molecular weight of Gnetin C is 454.4 g/mol .
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical MTT-based cell viability assay.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting low yield in Gnetumontanin B synthesis
Welcome to the technical support center for the synthesis of Gnetumontanin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this complex resveratrol (B1683913) trimer. The following guides and frequently asked questions (FAQs) are structured to address specific challenges, particularly those leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address potential problems in the synthesis of this compound and related oligostilbenoids. The troubleshooting advice is based on established synthetic strategies for complex resveratrol oligomers, which often involve key steps such as oxidative coupling, Wittig reactions, and stereoselective cyclizations.
Issue 1: Low Yield in the Initial Oxidative Coupling/Dimerization Step
Question: We are experiencing very low yields (<20%) during the initial biomimetic oxidative coupling of resveratrol or its protected monomers. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the initial oxidative coupling are a common problem in the synthesis of oligostilbenoids. This step is critical as it forms the backbone of the trimer. Several factors can contribute to poor yields:
-
Oxidant Choice and Stoichiometry: The choice of oxidant is crucial for achieving good yields and selectivity. Common oxidants include iron(III) chloride (FeCl₃), silver oxide (Ag₂O), and horseradish peroxidase (HRP).[1] The stoichiometry of the oxidant must be carefully controlled; an excess can lead to over-oxidation and the formation of undesired side products, while an insufficient amount will result in incomplete conversion.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Oxidative couplings are often sensitive to temperature fluctuations. It is advisable to start at low temperatures (e.g., 0°C or -78°C) and slowly warm the reaction to room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction's outcome. A solvent system that ensures the solubility of both the starting materials and the oxidant is necessary. Common solvents include acetone (B3395972)/water mixtures, dichloromethane, and methanol.[1]
-
Substrate Concentration: High concentrations of the resveratrol monomer can favor polymerization over the desired dimerization or trimerization. Running the reaction under dilute conditions can help to minimize the formation of insoluble polymeric materials.
Troubleshooting Workflow for Oxidative Coupling:
Caption: Troubleshooting workflow for low yield in oxidative coupling.
Issue 2: Poor Stereoselectivity in Dihydrobenzofuran Ring Formation
Question: The formation of the dihydrobenzofuran ring in our synthesis is resulting in a mixture of diastereomers that are difficult to separate, leading to a low yield of the desired isomer. How can we improve the stereoselectivity?
Answer:
Achieving high stereoselectivity in the formation of the dihydrobenzofuran moiety is a significant challenge in the synthesis of many resveratrol oligomers. The relative stereochemistry of this ring system is critical for the biological activity of the final compound.
-
Lewis Acid Catalysis: The use of Lewis acids can promote the desired cyclization pathway and enhance stereoselectivity. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this purpose.[2] The choice of Lewis acid and its stoichiometry should be carefully optimized.
-
Protecting Groups: The nature of the protecting groups on the phenolic hydroxyls can influence the stereochemical outcome of the cyclization. Bulky protecting groups can direct the approach of the reacting moieties, leading to higher diastereoselectivity.
-
Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the kinetic or thermodynamic product. Running the reaction at low temperatures typically favors the kinetic product, while higher temperatures may allow for equilibration to the more stable thermodynamic product. Experimenting with different temperature profiles is recommended.
Key Experimental Parameters for Stereoselective Cyclization:
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | BF₃·OEt₂, TiCl₄ | Promotes cyclization and can influence stereoselectivity. |
| Solvent | Dichloromethane (CH₂Cl₂), Toluene (B28343) | Aprotic solvents are generally preferred to avoid interference with the Lewis acid. |
| Temperature | -78°C to 0°C | Low temperatures often enhance stereoselectivity by favoring the kinetic product. |
| Protecting Groups | Silyl (B83357) ethers (e.g., TBS), Benzyl (B1604629) ethers | Bulky groups can provide steric hindrance to direct the cyclization. |
Issue 3: Low Yield in the Final Deprotection Step
Question: We are observing a significant loss of product during the final deprotection of the phenolic hydroxyl groups, resulting in a very low overall yield. What are the potential reasons for this?
Answer:
The final deprotection step is often challenging in the synthesis of complex polyphenolic compounds like this compound, as the deprotected product can be sensitive to oxidation and other degradation pathways.
-
Choice of Deprotection Reagent: The deprotection conditions must be carefully chosen to be effective without causing degradation of the final product. For silyl protecting groups, fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are common. For benzyl groups, catalytic hydrogenation (e.g., Pd/C, H₂) is typically employed.[2]
-
Reaction Atmosphere: The deprotected oligostilbenoid is often susceptible to oxidation. Performing the deprotection and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
Purification of the Final Product: The final product can be prone to degradation on silica (B1680970) gel. Purification using alternative methods such as flash chromatography with deactivated silica, size-exclusion chromatography, or preparative HPLC may be necessary to obtain the pure compound with a good recovery.
General Deprotection and Purification Workflow:
Caption: Workflow for the final deprotection and purification steps.
Experimental Protocols
Protocol 1: Representative Wittig Reaction for Stilbene (B7821643) Synthesis
This protocol is adapted from the synthesis of resveratrol tetramers and is a common method for forming the stilbene double bond.[2]
-
Phosphonium (B103445) Salt Formation: To a solution of the appropriate benzyl bromide (1.0 equiv) in toluene (0.5 M) is added triphenylphosphine (B44618) (1.1 equiv). The mixture is heated to reflux for 12 hours. The resulting precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.
-
Ylide Formation and Olefination: The phosphonium salt (1.2 equiv) is suspended in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) under an inert atmosphere and cooled to -78°C. A strong base such as n-butyllithium (n-BuLi) (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78°C. A solution of the corresponding aldehyde (1.0 equiv) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for a Representative Wittig Reaction:
| Reactant | Molar Equiv. | Typical Yield |
| Aldehyde | 1.0 | - |
| Phosphonium Salt | 1.2 | 80-90% |
| Base (n-BuLi) | 1.1 | - |
| Product | - | 70-85% |
Protocol 2: Representative Oxidative Coupling for Dimerization
This protocol is based on biomimetic approaches to resveratrol dimers.[1]
-
Reaction Setup: A solution of the protected resveratrol monomer (1.0 equiv) in a mixture of acetone and water (e.g., 1:1 v/v, 0.05 M) is prepared in a round-bottom flask.
-
Oxidation: To this solution, a solution of iron(III) chloride (FeCl₃·6H₂O) (2.0 equiv) in water is added dropwise over 30 minutes at room temperature with vigorous stirring.
-
Reaction Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the dimer.
Quantitative Data for a Representative Oxidative Coupling:
| Reactant | Molar Equiv. | Typical Yield |
| Resveratrol Monomer | 1.0 | - |
| FeCl₃·6H₂O | 2.0 | - |
| Product (Dimer) | - | 30-50% |
This technical support guide provides a starting point for troubleshooting low-yield issues in the synthesis of this compound. Given the complexity of the molecule, a systematic approach to optimizing each reaction step is crucial for success.
References
Preventing degradation of Gnetumontanin B during storage
This technical support center provides guidance on preventing the degradation of Gnetumontanin B during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: this compound, a stilbenoid, is susceptible to degradation from exposure to heat, light, oxygen, and certain chemical conditions. Stilbenoids, in general, are sensitive to these environmental factors which can lead to isomerization, oxidation, and other degradation pathways.[1]
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C. Studies on polyphenols, the chemical class to which this compound belongs, have shown that lower temperatures significantly reduce the rate of degradation. Storage at 4°C is a viable option for short-term use, but storage at room temperature (e.g., 24°C) leads to more rapid degradation.[2][3]
Q3: How does light exposure affect the stability of this compound?
A3: Exposure to both UV and visible light can cause the isomerization of the trans-stilbene (B89595) structure, which is often the more biologically active form, to the cis-isomer.[1] To mitigate this, always store this compound in light-protecting containers, such as amber vials, and in a dark environment like a freezer or a light-proof box.
Q4: Should I be concerned about oxidation? How can I prevent it?
A4: Yes, as a phenolic compound, this compound is susceptible to oxidation.[4][5] To minimize oxidation, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). If in solution, use deoxygenated solvents. The addition of antioxidants could also be explored, though specific stabilizers for this compound have not been extensively documented.
Q5: In what type of container should I store this compound?
A5: Store this compound in tightly sealed, light-resistant containers. For solid forms, amber glass vials with tight-fitting caps (B75204) are suitable. For solutions, use vials with septa to allow for the removal of the solution with a syringe without exposing the entire sample to air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my sample. | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light, and air exposure). - Perform analytical testing (e.g., HPLC) to check the purity and integrity of the compound. - For future use, aliquot the sample upon receipt to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material. |
| Change in the physical appearance of the sample (e.g., color change). | Oxidation or other chemical degradation. | - Discard the sample as its integrity is compromised. - Review storage procedures to ensure the exclusion of oxygen and light. Consider purging containers with an inert gas. |
| Inconsistent experimental results. | Sample degradation leading to variable concentrations of the active compound. | - Use a freshly prepared solution from a properly stored stock for each experiment. - Run a quality control check on your this compound stock using a validated analytical method before starting a new set of experiments. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
1. Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
2. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acidic modifier)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[6]
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-based gradient from high aqueous to high organic can be optimized to ensure separation of the parent peak from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (stilbenes are often detected around 280-320 nm).[7][8]
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Acetone).[3]
-
Perform forced degradation studies (see Protocol 2) to generate degradation products.
-
Inject the stressed samples into the HPLC system.
-
Develop a gradient elution method that provides good resolution between the this compound peak and any new peaks that appear from the degradation.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways.[9][10][11]
1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidation: Treat this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
3. Procedure:
-
For each condition, prepare a sample of this compound.
-
Expose the samples to the respective stress conditions for varying durations (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the sample, neutralize it if necessary, and dilute it to an appropriate concentration.
-
Analyze the samples using the developed stability-indicating HPLC method (Protocol 1).
-
Characterize the degradation products using techniques like LC-MS to determine their mass and propose structures.[12]
Data Presentation
Table 1: Influence of Storage Temperature on Polyphenol Degradation (General Data)
| Storage Temperature | Average Loss of Total Polyphenols (12 months) | Notes |
| -20°C | Minimal (~15%) | Recommended for long-term storage.[2][3] |
| 4°C | 21.4% - 39.5% | Suitable for short to medium-term storage.[2][3] |
| 24°C | 22.0% - 34.3% (after 6-12 months) | Not recommended for long-term storage due to significant degradation.[2][3] |
Note: This data is based on general studies of polyphenols in fruit purees and provides an indication of expected stability trends.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation and stability analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnetumontanin B interference with common experimental assays
Technical Support Center: Gnetumontanin B
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common experimental assays. As a complex stilbenoid, this compound, a resveratrol (B1683913) trimer, has the potential to interact with various assay components and produce misleading results. This guide will help you identify, troubleshoot, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about assay interference?
This compound is a stilbenoid oligomer isolated from Gnetum montanum. Stilbenoids, including resveratrol which is a building block of this compound, are known to interfere with a variety of experimental assays. This interference can lead to false-positive or false-negative results, wasting time and resources. Potential mechanisms of interference include direct enzyme inhibition, fluorescence quenching, redox cycling, and compound aggregation.
Q2: Which assays are most likely to be affected by this compound?
Based on the known properties of stilbenoids, the following assays are at a higher risk of interference:
-
Luciferase Reporter Assays (especially Firefly Luciferase): Stilbenoids are known inhibitors of firefly luciferase.[1]
-
Cell Viability Assays (e.g., MTT, MTS, XTT): The reducing potential of stilbenoids can lead to non-enzymatic reduction of tetrazolium salts, causing an overestimation of cell viability.[2]
-
Fluorescence-Based Assays: this compound may possess intrinsic fluorescence or quenching properties that can interfere with assays measuring fluorescence intensity, fluorescence polarization, or FRET/BRET.
-
Assays Involving Redox Chemistry: As a polyphenolic compound, this compound has antioxidant properties and the potential to engage in redox cycling, which can interfere with assays that measure oxidative stress or are sensitive to the redox environment.
Q3: How can I determine if this compound is interfering with my assay?
The best approach is to perform a series of control experiments. A crucial step is to run the assay in a cell-free system with all the assay components and this compound to see if it directly affects the readout. For example, in an MTT assay, incubate this compound with MTT reagent in media without cells to check for direct reduction of the dye.
Q4: Are there alternative assays I can use to confirm my results?
Yes, using an orthogonal assay that relies on a different detection principle is a highly recommended strategy for hit validation.[3] For example, if you observe an effect in an MTT assay, you could confirm it using a cell counting method (e.g., trypan blue exclusion) or a non-enzymatic viability assay like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[4]
Troubleshooting Guides
Issue 1: Unexpected Results in a Luciferase Reporter Assay
Symptom: You observe inhibition of your luciferase reporter construct in the presence of this compound, but you are unsure if this is a true biological effect or assay interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected luciferase assay interference.
Detailed Methodologies:
Cell-Free Luciferase Inhibition Assay:
-
Reagents: Purified firefly luciferase enzyme, luciferase assay substrate (containing luciferin (B1168401) and ATP), assay buffer, this compound stock solution, and a known luciferase inhibitor as a positive control (e.g., resveratrol).
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a white 96-well plate, add the purified luciferase enzyme to each well.
-
Add the this compound dilutions to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the luciferase assay substrate.
-
Immediately measure the luminescence using a plate reader.
-
-
Analysis: Calculate the IC50 value for this compound's inhibition of luciferase. A low IC50 value indicates direct inhibition and a high likelihood of assay interference.
Quantitative Data Summary (Hypothetical Data for this compound based on Stilbenoid Properties):
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | Firefly Luciferase | 1 - 10 | Cell-Free |
| Resveratrol | Firefly Luciferase | ~1 | Cell-Free[1] |
Issue 2: Discrepancies in Cell Viability Assays
Symptom: You observe an increase in cell viability with this compound treatment in an MTT or MTS assay, which contradicts other observations (e.g., morphological changes suggesting cytotoxicity).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected cell viability assay interference.
Detailed Methodologies:
Cell-Free Tetrazolium Reduction Assay:
-
Reagents: MTT or MTS reagent, cell culture medium, this compound stock solution, and a known reducing agent as a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium.
-
In a clear 96-well plate, add the this compound dilutions.
-
Add the MTT or MTS reagent to each well.
-
Incubate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.
-
If using MTT, add the solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at the appropriate wavelength.
-
-
Analysis: An increase in absorbance in the absence of cells indicates direct reduction of the tetrazolium salt by this compound.
Quantitative Data Summary (Expected Interference):
| Assay | This compound Effect (Cell-Free) | Interpretation |
| MTT/MTS | Increased Absorbance | False positive (apparent increase in viability) |
| ATP-based (e.g., CellTiter-Glo®) | No Change | Likely a more reliable method |
| Trypan Blue Exclusion | No Direct Effect | Gold standard for cell counting |
Issue 3: Potential Interference in Fluorescence-Based Assays
Symptom: You are using a fluorescence-based assay (e.g., fluorescence intensity, FP, FRET, BRET) and are concerned about potential artifacts from this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected fluorescence assay interference.
Detailed Methodologies:
Intrinsic Fluorescence Measurement:
-
Reagents: this compound stock solution, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a black 96-well plate, add the this compound dilutions.
-
Using a fluorescence plate reader, scan a range of excitation and emission wavelengths to determine if this compound has any intrinsic fluorescence that overlaps with your assay's wavelengths.
-
-
Analysis: Significant fluorescence at the assay's excitation and emission wavelengths indicates a high potential for interference.
Fluorescence Quenching Assay:
-
Reagents: Your fluorescent probe, this compound stock solution, assay buffer.
-
Procedure:
-
Prepare a solution of your fluorescent probe at the concentration used in your assay.
-
Prepare a serial dilution of this compound.
-
In a black 96-well plate, add the fluorescent probe to each well.
-
Add the this compound dilutions to the wells.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
-
Analysis: A concentration-dependent decrease in fluorescence intensity indicates that this compound is quenching your fluorescent probe.
General Recommendations for Working with this compound
-
Characterize Your Compound: Before starting your experiments, confirm the purity and identity of your this compound sample using analytical techniques like HPLC and mass spectrometry. Impurities can be a source of assay artifacts.
-
Consult the Literature: Be aware of the known properties of stilbenoids and other complex natural products. These compounds are often "pan-assay interference compounds" (PAINS).
-
Use Appropriate Controls: Always include positive and negative controls in your assays. For interference testing, a vehicle control (e.g., DMSO) is essential.
-
Dose-Response Curves: When assessing the activity of this compound, always perform a full dose-response curve. Atypical curve shapes can sometimes be indicative of assay interference.
-
Consider Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can help to mitigate this.[5]
By following these guidelines and employing rigorous control experiments, researchers can confidently interpret their data and avoid the pitfalls of assay interference when working with this compound and other complex natural products.
References
- 1. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Gnetumontanin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential batch-to-batch variability of Gnetumontanin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a stilbene (B7821643) trimer, a type of natural polyphenol. It is isolated from plants of the Gnetum genus, such as Gnetum montanum. Research has shown that this compound possesses potent anti-inflammatory and anticarcinogenic properties. For instance, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.
Q2: What causes batch-to-batch variability in natural products like this compound?
Batch-to-batch variability is an inherent challenge with natural products.[1][2] This inconsistency can arise from several factors related to the botanical raw material, including:
-
Cultivation and Environment: Differences in climate, soil composition, and fertilization methods can alter the phytochemical profile of the plant.[1][2]
-
Harvesting Time: The concentration of active compounds in a plant can vary depending on the time of harvest.[1]
-
Storage Conditions: Improper storage of the plant material can lead to degradation of the active compounds.[1]
-
Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification techniques can result in different purity levels and impurity profiles in the final product.[3]
Q3: What information should I look for on a Certificate of Analysis (CoA) for this compound?
A Certificate of Analysis is a crucial document for assessing the quality of a specific batch.[4] It should include the following information:
-
Identity: Confirmation of the compound's identity (this compound) using methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).
-
Purity: The percentage purity of this compound, typically determined by High-Performance Liquid Chromatography (HPLC).[5]
-
Physical Properties: Appearance, color, and solubility information.
-
Residual Solvents: Information on the levels of any solvents used during the extraction and purification process.
-
Storage Recommendations: Instructions for proper storage to maintain stability.
Q4: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container at -20°C is advisable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity (e.g., variable IC50 values)
Q: I am observing a significant difference in the IC50 value of this compound in my cell-based assay compared to a previous batch or published data. What could be the cause and how can I troubleshoot this?
A: Variations in IC50 values are a common problem when working with natural products and can be attributed to several factors.[6][7]
Possible Causes:
-
Purity and Composition of the Batch: The most likely reason for variability is a difference in the purity of the this compound batch.[6] Even small variations in purity can affect the biological activity. The presence of other related stilbenoids or impurities could also contribute to the observed effect.
-
Experimental Conditions: Seemingly minor variations in experimental conditions can significantly impact the IC50 value.[6] This includes differences in cell density, passage number, serum concentration in the media, and incubation time.[6][8]
-
Compound Solubility: If the compound is not fully dissolved, its effective concentration in the assay will be lower than expected, leading to a higher apparent IC50.
Troubleshooting Steps:
-
Verify Batch Purity: If possible, perform an independent purity analysis of the new batch using HPLC. Compare the chromatogram to that of a previous batch that gave expected results.
-
Standardize Assay Protocol: Ensure that your cell viability assay protocol is strictly standardized. Use cells within a consistent and low passage number range, and maintain the same seeding density and media composition for all experiments.[8]
-
Confirm Compound Dissolution: Visually inspect your stock solution and dilutions for any signs of precipitation.
-
Perform a Dose-Response Curve with a Wide Concentration Range: This will help to accurately determine the IC50 and identify any unusual dose-response relationships.[8]
Illustrative Data on Potential Variability
The following table provides a hypothetical example of how purity and biological activity might vary between different batches of this compound. This data is for illustrative purposes to highlight the importance of batch-specific quality control.
| Batch ID | Purity by HPLC (%) | Apparent IC50 (µM) in SW480 cells (72h) |
| GNB-24-001 | 98.5 | 50.8 |
| GNB-24-002 | 95.2 | 58.1 |
| GNB-25-001 | 99.1 | 49.5 |
| GNB-25-002 | 92.3 | 65.7 |
Note: IC50 values are hypothetical and based on the trend that lower purity may lead to a higher apparent IC50.
Issue 2: Poor Solubility
Q: My new batch of this compound is difficult to dissolve in aqueous media for my cell-based assays. What can I do to improve its solubility?
A: this compound, like many polyphenolic compounds, has poor water solubility, which can be a significant challenge for in vitro experiments.[9]
Recommended Solutions:
-
Use of a Co-Solvent: The most common approach is to first dissolve this compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[10] This stock solution can then be serially diluted in the aqueous assay medium. It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[10]
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[10][11] Increasing the pH of the buffer can deprotonate the phenolic hydroxyl groups, making the molecule more polar and increasing its aqueous solubility.[10] However, you must first verify that the change in pH does not affect the stability of the compound or the biological system being studied.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[10] This can be an effective way to increase the solubility of this compound without using organic solvents.
Issue 3: Unexpected Off-Target Effects
Q: I am observing unexpected cellular responses or toxicity that are inconsistent with the known activity of this compound. How can I investigate this?
A: Unexpected biological effects can be due to impurities in the batch or non-specific activity.
Investigation Steps:
-
Detailed Chemical Profiling: Use analytical techniques like HPLC-MS/MS or qNMR to get a more detailed chemical profile of your batch.[12] This can help to identify any significant impurities that might be responsible for the off-target effects.
-
Assay Interference: Some compounds in natural product extracts can interfere with assay readouts.[13] For example, colored compounds can interfere with colorimetric assays, and fluorescent compounds can interfere with fluorescence-based assays.[13][14] Run appropriate controls, such as the compound in media without cells, to check for assay interference.
-
Consult the Supplier: Contact the supplier of the this compound and provide them with the batch number. They may have additional quality control data or reports of similar issues from other customers.
Experimental Protocols
Protocol 1: Quality Control of this compound Batches using HPLC
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC with a Diode Array Detector (DAD).[15]
-
Apparatus and Reagents:
-
HPLC system with DAD
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 30-40 minutes. An example gradient is: 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Monitor at the maximum absorbance wavelength for this compound (around 320 nm). Collect spectra from 200-400 nm for peak purity analysis.
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard in methanol (B129727) or DMSO.
-
Prepare a sample solution of the this compound batch to be tested at the same concentration.
-
Inject both the reference standard and the sample solution into the HPLC system.
-
Compare the retention time and UV spectrum of the major peak in the sample to that of the reference standard to confirm identity.
-
Calculate the purity of the batch by determining the area of the this compound peak as a percentage of the total peak area in the chromatogram.
-
Protocol 2: Standardized MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
-
Materials:
-
Cells in culture
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle controls (medium with the same concentration of DMSO as the highest concentration of this compound) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Improving the Solubility of this compound with Cyclodextrins
This protocol describes how to prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.[10]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
Determine the Molar Ratio: A common starting molar ratio of this compound to HP-β-CD is 1:1 or 1:2.
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gentle warming may be necessary.
-
Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
Mixing: Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution while stirring continuously.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.
-
Lyophilization (Optional): The solution can be freeze-dried to obtain a solid powder of the inclusion complex, which can be easily reconstituted in aqueous media.
-
Signaling Pathway
This compound is found in Gnetum montanum extract, which has been shown to induce apoptosis in colon cancer cells by inhibiting the AKT signaling pathway.[18] The diagram below illustrates a simplified overview of this pathway.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. food-safety.com [food-safety.com]
- 5. Botanical ID Testing by HPLC and HPTLC – Chromak Research Laboratory [chromakresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gnetumontanin B Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Gnetumontanin B in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a stilbenoid found in the plant Gnetum montanum.[1] Research on the extract of Gnetum montanum, which contains this compound, has shown that it can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism is the inhibition of the AKT signaling pathway, a crucial pathway for cell survival and proliferation.[1] The activation of the AKT pathway is a known contributor to tumor aggressiveness and the development of drug resistance.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While direct resistance mechanisms to this compound have not been extensively studied, based on related compounds and general principles of drug resistance, several mechanisms are plausible:
-
Activation of Pro-Survival Signaling Pathways: The most likely mechanism is the upregulation or constitutive activation of the PI3K/AKT/mTOR pathway.[1][2][3] Since this compound is believed to inhibit AKT, hyperactivity of this pathway would counteract the drug's effects.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy. This is a common mechanism of multidrug resistance.
-
Alteration of the Molecular Target: Although the direct molecular target of this compound is not definitively established, mutations in the target protein could prevent the drug from binding effectively.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance pathways.[4]
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on your parental (sensitive) cell line and the suspected resistant cell line. A resistant cell line will require a much higher concentration of this compound to achieve a 50% reduction in cell viability compared to the parental line.
Troubleshooting Guides
Issue 1: Increased IC50 Value for this compound
If you observe a significant increase in the IC50 value of this compound in your cell line over time, it is likely that the cells are developing resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased this compound IC50.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Upregulation of the PI3K/AKT/mTOR pathway | Perform a Western blot to compare the levels of phosphorylated (active) AKT and mTOR in your sensitive and resistant cell lines. If these are elevated in the resistant line, consider co-treatment with a known PI3K or AKT inhibitor. |
| Increased drug efflux | Treat your resistant cells with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or GG918).[5] A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of efflux pumps. |
| Alteration of the drug's molecular target | If a direct molecular target of this compound is identified in the future, sequencing the gene encoding this target in the resistant cell line could reveal mutations that prevent drug binding. |
Issue 2: Heterogeneous Response to this compound Treatment
If you observe that a subpopulation of your cells survives and proliferates despite this compound treatment, this may indicate the emergence of a resistant clone.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Clonal Selection | Isolate the surviving cells and expand them to create a new cell line. Characterize the IC50 of this new line to confirm resistance. This new resistant cell line can then be used to investigate the mechanisms of resistance as described in Issue 1. |
| Cancer Stem Cells (CSCs) | A subpopulation of cancer stem cells, which are often inherently more resistant to therapy, may be surviving the treatment. You can investigate this by using markers for CSCs in your specific cancer model and assessing their prevalence before and after treatment. |
Quantitative Data Summary
The following table presents hypothetical IC50 values to illustrate the concept of resistance. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | Treatment | Hypothetical IC50 (µM) | Fold Resistance |
| Parental MCF-7 | This compound | 15 | 1 |
| Resistant MCF-7 | This compound | 120 | 8 |
| Resistant MCF-7 | This compound + AKT Inhibitor (e.g., MK-2206) | 25 | 1.7 |
| Resistant MCF-7 | This compound + Efflux Pump Inhibitor (e.g., Verapamil) | 40 | 2.7 |
Key Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using an MTT or similar cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in the culture media. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, reduce the drug concentration.
-
Resistance Confirmation: Periodically determine the IC50 of the cultured cells. A significant increase (e.g., 5-10 fold or higher) compared to the parental line indicates the establishment of a resistant cell line.
-
Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination agents) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 3: Western Blot for AKT Pathway Activation
-
Cell Lysis: Lyse both parental and resistant cells (with and without this compound treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Apply a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-AKT to total AKT to determine the extent of pathway activation.
Signaling Pathways and Workflows
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Researchers find novel mechanism of resistance to anti-cancer drugs - VUMC News [news.vumc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gnetumontanin B Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful delivery of Gnetumontanin B in animal models. Given the challenges associated with the poor solubility of stilbenoids, this guide focuses on practical strategies to enhance bioavailability and achieve consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a stilbenoid found in Gnetum montanum. It has shown potent inhibitory activity against TNF-alpha, with an IC50 of 1.49 µM[1]. Like many stilbenoids, it is soluble in organic solvents such as DMSO, chloroform, and acetone (B3395972) but is expected to have low aqueous solubility[2][3]. This poor water solubility is a primary contributor to its low oral bioavailability.
Q2: What are the main challenges in the oral delivery of this compound?
A2: The primary challenges for oral delivery of this compound are its low aqueous solubility and extensive first-pass metabolism in the liver and intestines. These factors significantly limit its oral bioavailability, leading to low and variable plasma concentrations in animal studies.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve its solubility, protect it from degradation, and enhance absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can increase its dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can significantly improve the aqueous solubility of this compound.
Q4: Are there any known signaling pathways affected by this compound?
A4: Studies on Gnetum montanum extract, which contains this compound, have shown that it can inhibit the AKT signaling pathway. The extract has been observed to down-regulate the phosphorylation of key proteins in this pathway, including AKT, GSK-3β, PDK1, and c-Raf, both in vitro and in vivo[4][5]. This suggests that this compound may exert its therapeutic effects, at least in part, through the modulation of this pathway.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
| Possible Cause | Troubleshooting Strategy |
| Poor aqueous solubility | Formulate this compound as a nanosuspension, solid dispersion, or cyclodextrin complex to enhance dissolution in gastrointestinal fluids. |
| Extensive first-pass metabolism | Co-administer with a bioenhancer that inhibits glucuronidation, a major metabolic pathway for stilbenoids. |
| P-glycoprotein (P-gp) efflux | Determine if this compound is a P-gp substrate using an in vitro assay (see Experimental Protocols). If it is, co-administration with a P-gp inhibitor can increase intestinal absorption. |
| Incorrect vehicle for administration | For preclinical studies, a co-solvent system (e.g., DMSO, PEG300, Tween-80) can be used to solubilize the compound for oral gavage. However, the potential for vehicle effects on absorption should be considered. |
Issue 2: Difficulty in Preparing a Stable Formulation
| Possible Cause | Troubleshooting Strategy |
| Precipitation of the compound in the dosing vehicle | Increase the proportion of organic co-solvent or add a surfactant to improve and maintain solubility. Prepare the formulation immediately before dosing if precipitation is rapid. |
| Non-uniform suspension | For suspensions, ensure vigorous and consistent mixing before drawing each dose. Consider reducing the particle size of the compound through micronization. |
| Low encapsulation efficiency in nanoparticles | Optimize the drug-to-carrier ratio and the formulation process parameters (e.g., sonication time, homogenization speed). |
Quantitative Data Summary
As specific quantitative data for this compound is limited, data for the structurally related stilbenoid, gnetol (B1454320), is provided as a proxy to illustrate the expected pharmacokinetic challenges.
Table 1: Pharmacokinetic Parameters of Gnetol in Rats (Oral Administration)
| Parameter | Value | Reference |
| Oral Bioavailability | 6.59% | [6][7] |
| Tmax (Time to maximum concentration) | Not Reported | |
| Cmax (Maximum concentration) | Not Reported | |
| Half-life (t1/2) | 4.2 hours | [7] |
Note: This data is for gnetol and should be used as an estimation for this compound. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage (Co-solvent System)
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final dosing solution of 5 mg/mL, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 500 µL of sterile water or saline and vortex to ensure a homogenous solution.
-
Administer to animals via oral gavage at the desired dose.
Protocol 2: Quantification of this compound in Mouse Plasma using LC-MS/MS
This protocol is a general guideline and should be optimized for this compound.
-
Sample Preparation:
-
To 50 µL of mouse plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in either positive or negative mode (to be determined based on the ionization efficiency of this compound). Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into blank mouse plasma and processed using the same procedure.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound delivery.
Caption: Inhibition of the AKT signaling pathway by this compound.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. This compound | CAS:809237-87-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:809237-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 6. Preclinical Pharmacokinetics and Pharmacodynamics and Content Analysis of Gnetol in Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Gnetumontanin B Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Gnetumontanin B, particularly concerning its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action? A1: this compound is a stilbenoid compound identified in plants of the Gnetum genus. Research on extracts from Gnetum montanum, which contain this compound, has shown significant antitumor effects. The primary mechanisms of action observed with these extracts are the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in cancer cells.[1]
Q2: How does this compound induce apoptosis and cell cycle arrest? A2: Studies on Gnetum montanum extract suggest that its cytotoxic effects are mediated through the inhibition of the AKT signaling pathway.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. The process also involves the activation of caspases (e.g., cleaved caspase-3) and the cleavage of PARP, which are hallmark indicators of apoptosis.[1] The cell cycle arrest at the G2/M phase is linked to the modulation of key regulatory proteins, preventing the cell from entering mitosis.[1][2]
Q3: What are typical concentration ranges and incubation times to observe cytotoxicity? A3: The effective concentration and incubation time are cell-line dependent. For the SW480 human colon cancer cell line, a Gnetum montanum extract containing this compound demonstrated a time-dependent cytotoxic effect, with lower IC50 values observed after longer incubation periods (24, 48, and 72 hours).[1] It is recommended to perform a dose-response and time-course experiment for your specific cell line, starting with a broad concentration range (e.g., 10-200 µg/mL for extracts) to determine the optimal conditions.
Q4: What morphological changes should I expect in cells treated with high concentrations of this compound? A4: At cytotoxic concentrations, you should expect to observe morphological changes consistent with apoptosis. These include cell shrinkage, rounding, detachment from the culture surface (for adherent cells), membrane blebbing, and the formation of apoptotic bodies. Nuclear condensation and fragmentation are also key features.[1]
Q5: Is this compound soluble in aqueous media? A5: Like many stilbenoids, this compound has poor water solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which can then be diluted in the cell culture medium for experiments. Always prepare a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced effects.
Troubleshooting Guide
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| High variability in my cytotoxicity assay (e.g., MTT) results. | 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Pipetting errors.4. Reagent contamination. | 1. Ensure a single-cell suspension before seeding; mix gently and thoroughly.2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes; change tips for each condition.4. Use sterile, fresh reagents. |
| I'm not observing any cytotoxic effect, even at high concentrations. | 1. Compound inactivity (degradation).2. Cell line is resistant.3. Insufficient incubation time.4. Low final concentration of the compound. | 1. Prepare fresh stock solutions of this compound; store protected from light at -20°C or below.2. Test on a different, known-sensitive cell line to confirm compound activity.3. Increase the incubation period (e.g., test at 24, 48, and 72 hours).4. Recalculate dilutions and confirm the concentration range. |
| My untreated (negative) control cells are dying. | 1. Microbial contamination (bacteria, fungi, mycoplasma).2. Solvent (e.g., DMSO) toxicity.3. Poor cell health (high passage number, stress). | 1. Visually inspect cultures for turbidity or color changes; perform mycoplasma testing. Discard contaminated cultures.[3]2. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Run a vehicle-only control.3. Use cells from a fresh, low-passage stock. Ensure optimal culture conditions. |
| The formazan (B1609692) crystals in my MTT assay won't dissolve completely. | 1. Insufficient volume of solubilization solution.2. Inadequate mixing.3. High cell density leading to excessive formazan. | 1. Ensure the solubilization solution (e.g., DMSO or acidified isopropanol) volume is adequate (typically equal to the culture volume).2. Place the plate on a shaker or gently pipette up and down to ensure complete dissolution.3. Reduce the initial cell seeding density. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies on Gnetum montanum extract (GME), which contains this compound, against a human colon cancer cell line.
| Cell Line | Compound | Incubation Time | IC50 Value (µg/mL) | Citation |
| SW480 | Gnetum montanum Extract | 24 hours | 126.50 | [1] |
| SW480 | Gnetum montanum Extract | 48 hours | 78.25 | [1] |
| SW480 | Gnetum montanum Extract | 72 hours | 50.77 | [1] |
Note: These values are for a crude plant extract and should be used as a preliminary guide. The IC50 for purified this compound may differ and should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Add the desired final concentrations to the wells. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Treatment: Culture and treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration in 6-well plates.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol (B145695) while vortexing at a low speed. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the fluorescence of the DNA-bound PI.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.[4]
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for cytotoxicity experiments.
Caption: Proposed signaling pathway for this compound cytotoxicity.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. In vitro cytotoxicity of Gymnema montanum in human leukaemia HL‐60 cells; induction of apoptosis by mitochondrial membrane potential collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway | MDPI [mdpi.com]
How to handle Gnetumontanin B safely in the laboratory
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Gnetumontanin B in the laboratory.
Section 1: Safety and Handling (FAQs)
This section addresses common questions regarding the safe handling, storage, and disposal of this compound, based on best practices for similar stilbenoid compounds.
Q1: What is this compound and what are its primary hazards?
-
May form combustible dust concentrations in air.[1]
-
May cause respiratory irritation if inhaled as a dust.[2][3]
-
Harmful if swallowed in large quantities.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: To ensure personal safety, the following PPE is recommended when handling this compound powder:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]
-
Hand Protection: Use nitrile rubber gloves.[1]
-
Body Protection: A full-length laboratory coat should be worn.[1]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[2]
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the integrity and stability of this compound.
-
Temperature: Store in a cool, dry place. For long-term storage, it is often recommended to store at -20°C.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Q4: How should this compound be prepared for experiments?
A4: this compound is a powder that needs to be dissolved in a suitable solvent for in vitro experiments.
-
Solvents: It is soluble in solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.
-
Procedure: Prepare stock solutions by dissolving the powder in the chosen solvent. Further dilutions to working concentrations should be made with the appropriate cell culture medium. It is good practice to prepare fresh dilutions for each experiment.
Q5: What are the proper first aid measures in case of exposure?
A5: In the event of accidental exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2]
Q6: How should this compound waste be disposed of?
A6: Dispose of this compound waste in accordance with local, state, and federal regulations. Unused material and its container should be treated as chemical waste. Do not dispose of it down the drain.[5]
Section 2: Experimental Protocols & Data
This section provides a detailed protocol for a key experiment involving this compound and summarizes relevant quantitative data.
Protocol: TNF-α Inhibition Assay using ELISA
This protocol outlines the steps to determine the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in a cell-based assay.
Objective: To quantify the IC50 value of this compound for the inhibition of TNF-α secretion from stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and treat them with the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (no this compound). Incubate for 1-2 hours.
-
Stimulation: After the pre-incubation period, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control (unstimulated cells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.
-
ELISA Assay: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[6][7][8] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the LPS-stimulated control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Quantitative Data Summary
| Compound | Biological Activity | IC50 Value | Source |
| This compound | Inhibition of TNF-α production | 1.49 µM | MedChemExpress |
Section 3: Troubleshooting Guide
This section provides solutions to common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with PBS.[9] |
| Low or no TNF-α production in stimulated control | - Inactive LPS- Cells are not responsive- Problem with ELISA kit | - Use a fresh batch of LPS and ensure proper storage.- Check cell viability and passage number. Use low-passage cells.- Verify the expiration date and proper storage of the ELISA kit components. Run kit controls. |
| High background in ELISA | - Insufficient washing- Contaminated reagents- Non-specific binding | - Increase the number of wash steps or the soaking time during washes.- Use fresh, sterile reagents.- Ensure the blocking step was performed correctly as per the ELISA protocol.[10] |
| Compound precipitation in media | - Poor solubility of this compound at high concentrations- Interaction with media components | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions just before use.- If precipitation persists, consider using a different solvent or a lower concentration range. |
| Cell toxicity observed | - this compound is cytotoxic at the tested concentrations- High solvent concentration | - Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound.- Ensure the final solvent concentration is not toxic to the cells. |
Section 4: Signaling Pathways and Visualizations
This compound, as a stilbenoid, is likely to influence cellular signaling pathways involved in inflammation and cell survival. Based on studies of related compounds and the cellular processes they affect, the following pathways are of interest.
TNF-α Signaling Pathway
This compound has been shown to inhibit TNF-α production. The TNF-α signaling pathway is a critical regulator of inflammation, apoptosis, and cell survival.
Caption: this compound's inhibitory effect on TNF-α production.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Stilbenoids have been shown to modulate this pathway.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. novamedline.com [novamedline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. azurebiosystems.com [azurebiosystems.com]
Gnetumontanin B light sensitivity and storage conditions
This technical support center provides guidance on the light sensitivity and appropriate storage conditions for Gnetumontanin B. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Q2: Is this compound sensitive to light?
A2: Yes, it is highly probable that this compound is sensitive to light. Stilbenoids, the chemical class to which this compound belongs, are known to be photosensitive.[1][2][3] Exposure to UV and even ambient fluorescent light can cause chemical changes.
Q3: What happens to this compound upon exposure to light?
A3: Light exposure can induce a process called photoisomerization in stilbenoids, converting the naturally occurring trans-isomer to the cis-isomer.[1][2][3] This change in molecular geometry can significantly impact the compound's biological activity and the reproducibility of experimental results. In some cases, prolonged UV exposure can lead to the formation of phenanthrene (B1679779) structures.[1][2][3]
Q4: What are the ideal solvent conditions for storing this compound in solution?
A4: For short-term storage in solution, it is advisable to use a high-purity, anhydrous solvent. Based on studies of similar compounds, hydro-alcoholic solvents might be suitable, but stability in these systems is enhanced in the dark.[4] It is critical to avoid alkaline conditions, as the degradation of stilbenoids like resveratrol (B1683913) increases exponentially in the pH range of 6-9.[4] For long-term storage, it is always best to store the compound in its solid, powdered form.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. Avoid using solutions that have been stored for extended periods, especially if not protected from light. 3. Check pH of Solutions: Ensure that the pH of your experimental buffer or solvent is not alkaline. |
| Visible change in the appearance of the solid compound (e.g., color change). | Potential degradation of the solid material. | Discard the compound and use a fresh, properly stored batch. This could indicate oxidation or other forms of degradation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of isomers or degradation products. | 1. Confirm Isomerization: Run analytical standards of both trans- and cis-isomers if available. 2. Minimize Light Exposure: Protect samples from light during preparation and analysis by using amber vials and minimizing exposure time. |
Storage Condition Summary
| Form | Temperature | Light Conditions | Atmosphere | Duration |
| Solid (Powder) | -20°C | Protect from light (store in an amber vial or dark container) | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Long-term |
| In Solution | -20°C or -80°C | Protect from light (use amber vials) | N/A | Short-term (prepare fresh) |
Note: The recommendation for storing the solid at -20°C is based on storage conditions for a freeze-dried extract of Gnetum montanum containing this compound.
Experimental Protocols
Protocol 1: General Handling of this compound
-
Receiving and Initial Storage: Upon receipt, immediately store the solid compound at -20°C in a light-protected container.
-
Weighing and Preparation of Stock Solutions:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a subdued light environment.
-
Dissolve in a suitable solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution immediately before use.
-
Use amber-colored tubes or wrap tubes in aluminum foil to protect them from light.
-
-
Storage of Solutions: For any short-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. It is highly recommended to prepare fresh solutions for each experiment.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of Resveratrol Tablets Stored Under Stress Conditions by Total Hemispherical Reflectance and Selected Pharmacopoeial Parameters [mdpi.com]
Optimizing incubation time for Gnetumontanin B treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gnetumontanin B in their experiments.
Troubleshooting Guides
Issue: Determining the Optimal Incubation Time for this compound Treatment
Optimizing the incubation time is critical for observing the desired cellular response to this compound. The ideal duration depends on the cell type, the concentration of this compound, and the specific endpoint being measured.
Initial Steps & Considerations:
-
Literature Review: While specific protocols for this compound may be limited, reviewing studies on similar stilbenoids or compounds with related mechanisms can provide a starting point for incubation time ranges.
-
Cell Type Characteristics: Consider the doubling time and metabolic rate of your cell line. Faster-growing cells may exhibit responses over shorter incubation periods.
-
Concentration Dependence: The optimal incubation time is often linked to the concentration of the compound used. A time-course experiment should ideally be performed for each concentration of interest.
Experimental Approach: Time-Course Experiment
A time-course experiment is the most effective method to determine the optimal incubation time.
Table 1: Example Time-Course Experiment Parameters
| Parameter | Recommendation |
| Cell Seeding Density | Plate cells to be 50-70% confluent at the time of treatment. |
| This compound Conc. | Select a concentration based on dose-response curves (e.g., IC50). |
| Time Points | Include a range of short, intermediate, and long durations. |
| Short: 0, 2, 4, 6, 8 hours (for early signaling events) | |
| Intermediate: 12, 18, 24 hours (for protein expression changes) | |
| Long: 36, 48, 72 hours (for cell viability/apoptosis)[1] | |
| Assay | Perform the relevant assay (e.g., MTT, Western Blot, qPCR) at each time point. |
Data Analysis and Interpretation:
-
Plot the measured response (e.g., cell viability, protein expression) against the incubation time.
-
The optimal incubation time will be the point at which the desired effect is maximal or reaches a plateau.
Troubleshooting Unexpected Results:
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Incubation time is too short. | Extend the time course to include later time points. |
| Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell viability is compromised. | Ensure proper cell culture maintenance and check for contamination.[2] | |
| High cell death at all time points | Concentration of this compound is too high. | Perform a dose-response experiment with lower concentrations. |
| Incubation time is too long. | Focus on earlier time points in your time-course experiment. | |
| Inconsistent results | Inconsistent cell seeding. | Ensure uniform cell seeding across all wells/plates.[3] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile media. | |
| Reagent variability. | Use fresh, properly stored reagents for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Q3: My cells are detaching after treatment with this compound. What should I do?
A3: Cell detachment can indicate cytotoxicity. Consider the following:
-
Reduce Concentration: Your this compound concentration may be too high. Perform a dose-response experiment to find a less toxic concentration.
-
Shorten Incubation Time: The treatment duration may be too long. A time-course experiment can help identify a shorter, effective incubation period.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).
Q4: I am not observing any changes in the phosphorylation of my target protein after this compound treatment. Why?
A4: This could be due to several factors:
-
Suboptimal Incubation Time: Phosphorylation events can be transient. You may be missing the peak response. Perform a time-course experiment with shorter and more frequent time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Incorrect Concentration: The concentration of this compound may be insufficient to induce a detectable change.
-
Antibody Issues: Verify the specificity and optimal dilution of your primary antibody for Western blotting.
-
Cell Line Specificity: The signaling pathway may not be active or responsive to this compound in your specific cell line.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment with this compound for the optimized incubation time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's potential mechanism of action.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. marinbio.com [marinbio.com]
- 4. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Validating the Anticancer Effects of Gnetumontanin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid found in Gnetum montanum. While direct and extensive research on the specific anticancer properties of this compound is currently limited, preliminary studies on extracts of Gnetum montanum and related compounds, such as Gnetin C, provide a basis for investigating its potential as an anticancer agent. This guide offers a comparative overview of the known anticancer effects of Gnetum montanum extract (GME) and its constituents, alongside detailed experimental protocols to facilitate further research into this compound.
One study has highlighted that this compound is a potent inhibitor of TNF-alpha, with an IC50 value of 1.49 x 10⁻⁶ mol L⁻¹. Tumor necrosis factor-alpha (TNF-α) is a cytokine involved in systemic inflammation and has been shown to play a role in tumor progression[1][2][3][4]. By inhibiting TNF-α, this compound may exert indirect anticancer effects, a hypothesis that warrants further investigation.
Given the scarcity of data on this compound, this guide will leverage data from studies on GME and the well-researched stilbenoid, Gnetin C, also found in the Gnetum genus, to provide a framework for validation.
Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxicity of Gnetum montanum extract (GME) and Gnetin C against various cancer cell lines. This data can serve as a benchmark for future studies on this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Gnetum Montanum Extract (GME) and Gnetin C
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| GME | SW480 | Human Colon Cancer | 50.77 µg/mL (72h) | [5] |
| Gnetin C | HL60 | Human Leukemia | 13 µM | [6][7] |
| Gnetin C | PANC-1 | Human Pancreatic Cancer | 16.29 ± 1.11 µM | [8] |
| Gnetin C | AsPC-1 | Human Pancreatic Cancer | 13.83 ± 0.92 µM | [8] |
| Gnetin C | Pan-02 | Mouse Pancreatic Cancer | 12.22 ± 1.45 µM | [8] |
| Gnetin C | PC-3 | Human Prostate Cancer | 10.28 ± 0.79 µM | [8] |
| Gnetin C | DU-145 | Human Prostate Cancer | 9.85 ± 2.60 µM | [8] |
| Gnetin C | LNCaP | Human Prostate Cancer | 8.95 ± 0.92 µM | [8] |
Mechanisms of Action: Insights from Gnetum Compounds
Studies on GME and Gnetin C suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest, involving key signaling pathways.
Apoptosis Induction
Gnetum montanum extract has been shown to induce apoptosis in SW480 human colon cancer cells. This is achieved by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, leading to the activation of caspase-3 and cleavage of PARP[5].
Cell Cycle Arrest
Treatment with GME resulted in an increased percentage of SW480 cells in the G2/M phase of the cell cycle, indicating a blockage at this checkpoint[5]. Gnetin C has also been shown to induce cell cycle arrest in acute myeloid leukemia cell lines[6][7].
Signaling Pathways
The anticancer effects of GME on SW480 cells are linked to the inhibition of the AKT signaling pathway. A decrease in the phosphorylation of AKT, GSK-3β, PDK1, and c-Raf was observed[5]. In acute myeloid leukemia cells, Gnetin C has been found to inhibit the ERK1/2 and AKT/mTOR pathways[6][7].
Caption: Proposed GME signaling pathway in colon cancer.
Experimental Protocols
To facilitate the validation of this compound's anticancer effects, detailed protocols for key in vitro and in vivo assays are provided below.
Experimental Workflow
Caption: Workflow for anticancer compound validation.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader[6].
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system[9][10][11][12][13].
-
Flow Cytometry for Cell Cycle Analysis
This method is used to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer[5][14][15][16][17].
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject 1x10⁶ to 1x10⁷ cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot)[18][19][20][21].
-
Conclusion
While the direct anticancer effects of this compound are yet to be fully elucidated, its known inhibitory effect on TNF-α and the promising anticancer activities of the Gnetum montanum extract and its other constituents like Gnetin C, provide a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to validate the therapeutic potential of this compound and contribute to the development of novel cancer therapies.
References
- 1. TNF-α inhibitors: are they carcinogenic? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing Tumor Necrosis Factor Alpha to Achieve Effective Cancer Immunotherapy [mdpi.com]
- 3. Unleashing endogenous TNF-alpha as a cancer immunotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tumor Necrosis Factor α Blockade: An Opportunity to Tackle Breast Cancer [frontiersin.org]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. researchhub.com [researchhub.com]
- 7. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? [mdpi.com]
- 8. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Analysis of Gnetumontanin B and Other Stilbenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Gnetumontanin B against other prominent stilbenoids, including resveratrol (B1683913), pterostilbene, piceatannol, and gnetin C. This analysis is supported by available experimental data to inform further research and development.
Stilbenoids, a class of natural polyphenolic compounds, are renowned for their diverse pharmacological activities. While resveratrol has been the subject of extensive research, other stilbenoids like this compound, a stilbene (B7821643) trimer isolated from Gnetum montanum, are emerging as compounds of significant interest. This guide offers a comparative overview of their efficacy in key therapeutic areas: antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and other selected stilbenoids. The data is presented as IC50 values (the concentration required to inhibit 50% of a biological or biochemical function) or other relevant metrics, providing a basis for comparative assessment.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Source |
| This compound | Data Not Available | |
| Resveratrol | ~131 | [1] |
| Pterostilbene | ~163-174 µg/mL | [2][3] |
| Piceatannol | ~10 | [4] |
| Gnetin C | Weak activity | [5] |
| Gnetum gnemon (Hexane Extract) | 168.5 µg/mL |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Source |
| This compound | TNF-α Inhibition | 1.49 | |
| Resveratrol | Nitric Oxide Inhibition | ~10 | [6] |
| Pterostilbene | Nitric Oxide Inhibition | ~10 | [6] |
| Piceatannol | Nitric Oxide Inhibition | ~10 | [6] |
| Gnetin C | Data Not Available |
Table 3: Anticancer Activity (Colon Cancer Cell Lines)
| Compound | Cell Line | IC50 | Incubation Time | Source |
| This compound (in G. montanum extract) | SW480 | 50.77 µg/mL | 72h | [7][8] |
| Resveratrol | HCT116 | 170 µM | 24h | [9] |
| Caco-2 | 120 µM | 24h | [9] | |
| HT-29 | ~50 µg/mL | 24h | ||
| Pterostilbene | HT-29 | ~15 µM / 22.4 µM | 48h | [10][11] |
| HCT116 | ~12 µM | 48h | [7] | |
| Caco-2 | ~75 µM | 48h | [7] | |
| Piceatannol | HCT116 | 18.94 µM | Not Specified | |
| Gnetin C (in G. gnemon extract) | WiDr | 681 µg/mL | Not Specified | [12] |
| HT-29 | 39.37 µg/mL | Not Specified | ||
| Colon-26 | 36.3 µg/mL | Not Specified | [5] |
Table 4: Neuroprotective Effects
| Compound | Model | Effect | Source |
| This compound | Data Not Available | Data Not Available | |
| Resveratrol | Various in vitro and in vivo models | Protects against neuronal cell death induced by various toxins and oxidative stress. | |
| Pterostilbene | In vitro models | Shows neuroprotective effects, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | [2][3] |
| Piceatannol | In vitro models | Promotes neural stem cell differentiation. | |
| Gnetin C & other Gnetum Stilbenoids | In vitro models of neuroinflammation | Inhibit nitric oxide production in microglial cells, suggesting anti-neuroinflammatory effects. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future comparative studies.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Prepare a series of dilutions of the test stilbenoid and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture : In a 96-well plate, add a specific volume of the stilbenoid solution to the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the stilbenoid.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding : Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of the stilbenoid for a specified time (e.g., 1 hour).
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production, except for the control group.
-
Incubation : Incubate the plate for a further 24 hours.
-
Nitrite (B80452) Measurement : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated group without stilbenoid treatment. The IC50 value is determined from the dose-response curve.
Anticancer Activity: MTT Cell Viability Assay
-
Cell Culture : Culture a human colon cancer cell line (e.g., SW480, HCT116, HT-29) in an appropriate medium.
-
Cell Seeding : Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treatment : Treat the cells with a range of concentrations of the stilbenoid for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the concentration-response curve.
Neuroprotective Effect Assay (General Protocol)
-
Cell Culture : Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.
-
Treatment : Pre-treat the cells with different concentrations of the stilbenoid for a designated period.
-
Induction of Neurotoxicity : Expose the cells to a neurotoxic agent (e.g., 6-hydroxydopamine, amyloid-beta peptide, glutamate) to induce cell death or dysfunction.
-
Incubation : Incubate for a specified time to allow the neurotoxic effects to manifest.
-
Assessment of Neuroprotection : Evaluate cell viability using the MTT assay, measure markers of apoptosis (e.g., caspase activity), or assess specific neuronal functions.
-
Calculation : The neuroprotective effect is quantified by comparing the viability or function of stilbenoid-treated cells to that of cells exposed to the neurotoxin alone. The EC50 value (the concentration that provides 50% of the maximum protective effect) can be determined.
Concluding Remarks
This comparative guide highlights the potent and varied biological activities of this compound and other stilbenoids. While this compound demonstrates particularly strong anti-inflammatory potential, more research is needed to fully elucidate its antioxidant, anticancer, and neuroprotective capabilities with quantitative data. The provided experimental protocols serve as a foundation for future studies aimed at a direct and comprehensive comparison of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbr.rgu.ac.in [jbr.rgu.ac.in]
- 6. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Constituents of Gnetum montanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 12. researchgate.net [researchgate.net]
Gnetumontanin B: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Gnetumontanin B, a key constituent of Gnetum montanum extract, against standard chemotherapy drugs. The data presented is based on available in vitro studies, with a focus on providing a clear comparison of cytotoxic effects, mechanisms of action, and the experimental protocols used for these evaluations.
Quantitative Efficacy Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for Gnetum montanum extract (containing this compound) and standard chemotherapy agents against the human colon cancer cell line SW480.
Disclaimer: The following data is compiled from different studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.
| Compound/Extract | Cell Line | IC50 Value | Incubation Time | Citation |
| Gnetum montanum Extract | SW480 | 50.77 µg/mL | 72 hours | [1][2][3] |
| Cisplatin | SW480 | 4.8 µg/mL | 24 hours | [4] |
| Doxorubicin (B1662922) | SW480 | 65.25 ± 3.48 µmol/L | Not Specified | [5][6] |
Mechanisms of Action: A Comparative Overview
Gnetum montanum extract, containing this compound, has been shown to induce anticancer effects through specific molecular pathways.[1][2][7] This section compares its mechanism of action with those of established chemotherapy drugs.
This compound (within Gnetum montanum extract)
-
Induction of Apoptosis: The extract triggers programmed cell death in cancer cells.[1][2][7]
-
Cell Cycle Arrest: It causes an arrest at the G2/M phase of the cell cycle, preventing cell division and proliferation.[1][2]
-
Signaling Pathway Modulation: The anticancer effects are mediated through the inhibition of the AKT signaling pathway.[1][2][7] This involves the downregulation of key proteins such as P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf, and modulation of apoptosis-related proteins like Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.[1][2]
Standard Chemotherapy Drugs
-
Cisplatin: Primarily functions by cross-linking DNA, which triggers DNA damage responses and leads to apoptosis.
-
Doxorubicin: Acts as an intercalating agent, inserting itself into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.
-
Paclitaxel: Works by stabilizing microtubules, which disrupts the normal process of cell division and leads to cell cycle arrest and apoptosis.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison.
Cell Viability and IC50 Determination (MTS Assay)
-
Cell Seeding: SW480 cells are seeded in 96-well plates at a density of 3 × 10³ cells/well and allowed to adhere overnight.[2]
-
Treatment: Cells are treated with varying concentrations of the Gnetum montanum extract or chemotherapy drug for specified durations (e.g., 24, 48, 72 hours).[2]
-
MTS Reagent Addition: After the incubation period, 20 μL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[2]
-
Incubation and Measurement: The plates are incubated for 2 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the agent that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: SW480 cells are treated with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).[8]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: SW480 cells are treated with the compound, harvested, and washed with cold PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: this compound inhibits the AKT pathway, leading to apoptosis and cell cycle arrest.
Caption: A generalized workflow for comparing the in vitro efficacy of anticancer compounds.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effect of TRAIL and doxorubicin on colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
Gnetumontanin B: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Gnetumontanin B, a key bioactive stilbenoid found in Gnetum montanum, on cancer cells versus normal cells. The data presented is primarily derived from studies on Gnetum montanum extract (GME), of which this compound is a significant constituent. While research on the isolated compound is limited, the available evidence strongly suggests a selective cytotoxic and pro-apoptotic effect on cancerous cells, with minimal impact on their normal counterparts.
Data Presentation: Quantitative Effects
The following tables summarize the key quantitative data regarding the cytotoxic and apoptotic effects of Gnetum montanum extract, rich in this compound, on cancer and normal cell lines.
Table 1: Cytotoxicity of Gnetum montanum Extract (GME) on Colon Cancer Cells vs. Normal Colon Cells
| Cell Line | Cell Type | Treatment Duration | IC50 Value (µg/mL) | Cytotoxic Effect on Normal Cells |
| SW480 | Human Colon Cancer | 24 hours | 126.50 | No cytotoxic effect observed on NCM460 cells at the same dose.[1] |
| SW480 | Human Colon Cancer | 48 hours | 78.25 | No cytotoxic effect observed on NCM460 cells at the same dose.[1] |
| SW480 | Human Colon Cancer | 72 hours | 50.77 | No cytotoxic effect observed on NCM460 cells at the same dose.[1] |
| NCM460 | Normal Human Colonic Epithelial | 24, 48, 72 hours | Not applicable | No significant cytotoxicity observed.[1] |
Table 2: Apoptotic Effects of Gnetum montanum Extract (GME) on SW480 Colon Cancer Cells
| Treatment Concentration (µg/mL) | Duration | Percentage of Apoptotic Cells |
| 120 | 48 hours | Increased from 20.81% to 61.53% (p < 0.01) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Human colon cancer cells (SW480) and normal human colonic epithelial cells (NCM460) were seeded in 96-well plates at a density of 3 × 10³ cells/well and allowed to adhere overnight.[1]
-
Treatment: The cells were treated with Gnetum montanum extract (GME) at concentrations ranging from 10 to 120 µg/mL for 24, 48, and 72 hours. A 0.1% solution of Dimethylsulfoxide (DMSO) was used as a negative control.[1]
-
MTS Addition: After the incubation period, 20 µL of MTS solution was added to each well and incubated at 37°C for 2 hours.[1]
-
Absorbance Measurement: The absorbance at a wavelength of 490 nm was measured using a microplate reader to determine cell viability.[1]
Apoptosis Analysis (Flow Cytometry)
-
Cell Harvesting: SW480 cells were treated with GME. Both the cells and the supernatant were harvested and washed with Dulbecco's Phosphate Buffered Saline (DPBS).
-
Cell Resuspension: The cells were resuspended to a concentration of 1 × 10⁶ cells/mL in 1× binding buffer.
-
Staining: The treated cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analysis: Approximately 50,000 cells per sample were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound-rich extract and the general experimental workflow.
Caption: this compound-mediated inhibition of the AKT signaling pathway leading to apoptosis.
Caption: General experimental workflow for evaluating the effects of this compound-containing extract.
References
A Comparative Analysis of the Antioxidant Activities of Gnetumontanin B and Gnetin C
In the realm of natural product research, the quest for potent antioxidants continues to be a focal point for the development of novel therapeutic agents. Among the diverse array of phytochemicals, stilbenoids found in the Gnetum species have garnered significant interest. This guide provides a comparative overview of the antioxidant activities of two such stilbenoids: Gnetumontanin B and Gnetin C, tailored for researchers, scientists, and drug development professionals.
Quantitative Antioxidant Activity
Extracts of Gnetum species, which are known to contain this compound, have demonstrated antioxidant properties. For instance, studies on Gnetum montanum extracts have shown radical scavenging activity, but IC50 values for the isolated this compound are not specified.
The following table summarizes the available quantitative data for Gnetin C's antioxidant activity.
| Compound | Antioxidant Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Gnetin C | Tyrosinase Inhibition | 7.0 | Resveratrol | 7.2 |
| Melanin (B1238610) Biosynthesis Inhibition | 7.6 | Resveratrol | 7.3 |
Note: The tyrosinase and melanin biosynthesis inhibition assays are indirect measures of antioxidant activity, as they relate to the prevention of oxidation processes in melanogenesis. Lower IC50 values indicate greater potency.
Experimental Protocols
A widely used method for assessing antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
This protocol outlines a general procedure for determining the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol. The solution should have a deep violet color.
-
Preparation of Test Samples: The test compounds (this compound, Gnetin C) and a positive control (e.g., ascorbic acid, trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a microplate or cuvette, a specific volume of the DPPH solution is added to varying concentrations of the test samples and the positive control. A blank sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank sample.
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
Visualization of Methodologies and Pathways
To facilitate a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams are provided.
Figure 1: Experimental workflow for the DPPH radical scavenging assay.
Antioxidant Signaling Pathway of Gnetin C
The antioxidant effect of Gnetin C is, in part, attributed to its ability to modulate cellular signaling pathways, particularly the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
Figure 2: Gnetin C-mediated activation of the Nrf2 antioxidant pathway.
The signaling pathway for this compound's antioxidant activity has not been elucidated in the reviewed literature.
Conclusion
While both this compound and Gnetin C are promising stilbenoids with potential antioxidant properties, a direct and quantitative comparison of their efficacy is currently hampered by a lack of head-to-head studies. Gnetin C has demonstrated antioxidant-related activities, with its mechanism partially understood to involve the activation of the Nrf2 signaling pathway. The antioxidant potential of this compound is suggested by studies on Gnetum extracts, but further research is required to isolate the compound and quantify its specific antioxidant activity and elucidate its molecular mechanisms. Future studies employing standardized antioxidant assays, such as DPPH and ABTS, on the purified compounds are warranted to provide a conclusive comparison and to better understand their therapeutic potential.
A Comparative Analysis of Gnetumontanin B and Related Stilbenoids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents from natural sources has identified stilbenoids as a promising class of compounds. Among these, Gnetumontanin B, a constituent of Gnetum montanum, has demonstrated noteworthy therapeutic potential. This guide provides a cross-validation of the therapeutic effects of this compound and related, more extensively studied stilbenoids—Gnetin C, Resveratrol (B1683913), and Pterostilbene (B91288)—across various cancer types. By presenting available experimental data, detailed protocols, and illustrating the underlying signaling pathways, this document aims to offer a comprehensive resource for researchers in oncology and drug discovery.
Comparative Efficacy of this compound and Alternative Compounds
The antitumor activity of this compound and other stilbenoids has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While specific data for this compound across multiple cancer types is limited, studies on Gnetum montanum extract (GME), of which this compound is a component, and the related compound Gnetin C, provide valuable insights.
| Compound/Extract | Cancer Type | Cell Line | IC50 Value | Time Point | Reference |
| Gnetum Montanum Extract (GME) | Colon Cancer | SW480 | 50.77 µg/mL | 72h | [1] |
| 78.25 µg/mL | 48h | [1] | |||
| 126.50 µg/mL | 24h | [1] | |||
| Gnetin C | Leukemia | HL-60 | 13 µM | - | [2] |
| Gnetin C | Prostate Cancer | PC3M-Luc | More potent than Resveratrol & Pterostilbene in vivo | - | |
| Gnetin C | Pancreatic, Prostate, Breast, Colon Cancers | Various | More effective than Resveratrol in inducing apoptosis | - | [3] |
| Resveratrol | Prostate Cancer | PC3M-Luc | Less potent than Gnetin C in vivo | - | |
| Pterostilbene | Prostate Cancer | PC3M-Luc | Less potent than Gnetin C in vivo | - |
Note: Direct comparative IC50 values for purified this compound across a wide range of cancer cell lines are not extensively documented in the available literature. The data for GME reflects the combined effect of its constituents, including this compound. Gnetin C, a resveratrol dimer also found in Gnetum species, is often used as a benchmark and has shown superior or comparable activity to resveratrol and pterostilbene in several studies.[2][4]
Key Signaling Pathways in Anticancer Activity
The anticancer effects of this compound and related stilbenoids are mediated through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are prominent targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[5][6] Studies on Gnetum montanum extract have shown that its components, including this compound, can inhibit this pathway.[7]
Caption: this compound inhibits the PI3K/Akt pathway, reducing cell survival.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell growth and differentiation, and its dysregulation is a hallmark of many cancers.[8][9] Gnetin C has been shown to inhibit the ERK1/2 and AKT/mTOR pathways in leukemia cells.[2]
Caption: this compound can inhibit the MAPK/ERK signaling cascade.
Experimental Protocols
Standardized protocols are crucial for the reproducibility of experimental results. Below are detailed methodologies for key assays used to evaluate the anticancer effects of this compound and related compounds.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for specific time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and untreated controls.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: For MTS assays, measure the absorbance directly at 490 nm. For MTT assays, first add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals, then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTS/MTT assay.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[3][10][11]
Conclusion
This compound, a natural stilbenoid, and its related compounds, particularly Gnetin C, exhibit significant anticancer properties across various cancer types. Their therapeutic effects are largely attributed to the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, leading to the inhibition of cell proliferation and induction of apoptosis. While the body of research on this compound is still growing, the available data, in conjunction with the more extensive studies on Gnetin C, underscores the potential of this class of compounds in the development of novel cancer therapies. Further research is warranted to fully elucidate the therapeutic profile of this compound and to establish its efficacy and safety in preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. japsonline.com [japsonline.com]
- 5. probiologists.com [probiologists.com]
- 6. probiologists.com [probiologists.com]
- 7. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Gnetumontanin B vs. its Glycoside Derivatives: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stilbenoid Gnetumontanin B and its glycoside derivatives, focusing on their potential biological activities. While direct comparative experimental data for this compound and its specific glycosides is limited in publicly available literature, this document synthesizes findings from studies on analogous stilbenoids to project the likely impact of glycosylation on its efficacy. This comparison is supported by established experimental protocols and an examination of relevant signaling pathways.
Chemical Structures
This compound is a resveratrol (B1683913) dimer. Its glycoside derivatives would feature one or more sugar moieties attached to its hydroxyl groups.
Comparative Biological Activity: An Overview
The addition of a glycoside moiety to a stilbenoid can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn affects its biological activity.[1] Generally, glycosylation tends to decrease the in vitro antioxidant activity of stilbenoids because the sugar molecule occupies a hydroxyl group that is crucial for free radical scavenging.[2][3] However, this modification can sometimes enhance other biological effects, such as cytotoxicity against cancer cells, potentially by improving water solubility and cellular uptake.[2]
Antioxidant Activity
Stilbenoids are renowned for their antioxidant properties, which are primarily attributed to their hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.
General Trend: The antioxidant capacity of stilbenoid aglycones (like this compound) is generally higher than their corresponding glycosides in in vitro assays.[2][3] This is because the glycosidic bond masks a phenolic hydroxyl group, reducing the molecule's ability to scavenge radicals.[2]
Supporting Data from Analogous Stilbenoids:
| Compound/Extract | Assay | IC50 Value | Reference |
| Gnetum ula Ethanolic Extract | DPPH Radical Scavenging | 16.28 µg/mL | [4] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 8.9 µg/mL | [4] |
| Gnetum gnemon Ethyl Acetate Fraction | DPPH Radical Scavenging | 68.40 ± 1.9 µg/mL | [5] |
| Resveratroloside | DPPH Radical Scavenging | Lower activity than aglycone | [2] |
| Pinostilbenoside | DPPH Radical Scavenging | Lower activity than aglycone | [2] |
Cytotoxic Activity
The anticancer potential of stilbenoids is a significant area of research. Glycosylation can have a variable impact on the cytotoxicity of these compounds.
General Trend: The effect of glycosylation on cytotoxicity is not as straightforward as for antioxidant activity. While some studies report decreased activity for glycosides, others have found that glycosylation can enhance cytotoxicity against certain cancer cell lines.[2] This may be due to increased water solubility, which can improve bioavailability and cellular absorption.[2]
Supporting Data from Analogous Stilbenoids:
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Gnetum gnemon Ethyl Acetate Fraction | HeLa | 45.27 µg/mL | [5] |
| Gnetum gnemon Ethyl Acetate Fraction | MCF-7 | 94.6 µg/mL | [6][7] |
| Resveratroloside | HeLa | Reduced viability at 25 & 50 µg/mL | [2] |
| Pinostilbenoside | HeLa | Reduced viability at 25 & 50 µg/mL | [2] |
Enzyme Inhibition
Stilbenoids have been shown to inhibit various enzymes involved in disease progression.
General Trend: Similar to antioxidant activity, the free hydroxyl groups of stilbenoids are often crucial for their enzyme-inhibiting effects. Glycosylation can, therefore, diminish this activity.[8]
Supporting Data from Analogous Stilbenoids:
| Compound | Enzyme | IC50 Value | Reference |
| Resveratrol 3-β-glucoside | DPPH radical scavenging | Low activity | [8] |
| Other Resveratrol glucosides | DPPH radical scavenging | No activity | [8] |
| Piceatannol 4'-β-glucoside | Histamine release inhibition | Strongest among tested glycosides | [8] |
| Pterostilbene 4'-β-glucoside | Phosphodiesterase inhibition | High activity | [8] |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A key mechanism through which stilbenoids, including likely this compound, exert their anticancer effects is through the modulation of cellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical regulator of cell survival, proliferation, and growth, and its over-activation is a hallmark of many cancers.[9][10]
Stilbenoids like resveratrol have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[9][11] This inhibition can occur through various mechanisms, including the upregulation of the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.[9]
Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the bioactivity of stilbenoids.
Synthesis of Stilbenoid Glycosides (General Workflow)
The synthesis of stilbenoid glycosides typically involves a multi-step process.
Caption: General experimental workflow for the synthesis of stilbenoid glycosides.
Detailed Steps (Illustrative):
-
Selective Protection: Protect all but one hydroxyl group on the stilbenoid aglycone using appropriate protecting groups to ensure site-specific glycosylation.
-
Glycosylation: React the partially protected stilbenoid with an activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter.
-
Deprotection: Remove all protecting groups from the sugar and stilbenoid moieties.
-
Purification: Purify the final stilbenoid glycoside using chromatographic techniques such as column chromatography or preparative HPLC.[12][13]
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
Protocol:
-
Prepare a stock solution of the test compound (this compound or its glycoside derivative) in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in ethanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[5]
In Vitro Cytotoxicity: MTT or XTT Assay
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or XTT) to colored formazan (B1609692) products, which can be quantified spectrophotometrically.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or its glycoside derivative) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT or XTT reagent to each well.
-
Incubate for a further period to allow for the formation of the formazan product.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6][7]
Conclusion
While direct comparative data on this compound and its glycoside derivatives remains to be fully elucidated, the existing body of research on stilbenoids provides a strong framework for predicting their relative bioactivities. It is anticipated that this compound, as the aglycone, will exhibit superior in vitro antioxidant and potentially enzyme-inhibitory activities. The biological effects of its glycoside derivatives, particularly in terms of cytotoxicity, are likely to be more complex and may be enhanced in certain contexts due to improved physicochemical properties. The inhibition of the PI3K/Akt signaling pathway represents a probable and significant mechanism of action for the anticancer effects of this compound and its derivatives. Further research involving the synthesis and direct comparative testing of these compounds is warranted to fully understand their therapeutic potential.
References
- 1. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? [agris.fao.org]
- 2. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 6. Melinjo Seeds (Gnetum gnemon L.) Antioxidant Activity and Cytotoxic Effects on MCF-7 Breast Cancer Cells: A Study Based on Tracing of Resveratrol Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melinjo Seeds (Gnetum gnemon L.) Antioxidant Activity and Cytotoxic Effects on MCF-7 Breast Cancer Cells: A Study Based on Tracing of Resveratrol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of glycosides of resveratrol, pterostilbene, and piceatannol, and their anti-oxidant, anti-allergic, and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 11. Pterostilbene inhibits gallbladder cancer progression by suppressing the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-d-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-d-Glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pterostilbene and Gnetum Stilbenoids in Cancer Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, stilbenoids have garnered significant attention for their diverse pharmacological activities. Pterostilbene (B91288), a dimethylated analog of resveratrol (B1683913) found in blueberries, is one of the most extensively studied stilbenoids, known for its notable bioavailability and potent anti-cancer properties.[1][2][3] Concurrently, stilbenoids derived from plants of the Gnetum genus, such as Gnetumontanin B and Gnetin C, are emerging as promising, albeit less characterized, anticancer agents.[2][4][5][6]
This guide provides a head-to-head comparison based on available preclinical data. It is important to note that while extensive research exists for pterostilbene, specific data for this compound as an isolated compound is limited. Therefore, this comparison will leverage data on pterostilbene and contrast it with findings on extracts from Gnetum montanum (which contains this compound) and the related, more studied compound, Gnetin C, to offer a broader perspective on the potential of Gnetum-derived stilbenoids.
Quantitative Data Summary: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the reported IC50 values for pterostilbene and Gnetin C across various human cancer cell lines.
Table 1: IC50 Values of Pterostilbene in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 65 - 65.6 | [7][8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~32.5 (calculated from data) | [9] |
| SK-BR-3 | Breast Adenocarcinoma | ~65 (calculated from data) | [9] |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | 12 - 47.1 | [7][8] |
| HT-29 | Colorectal Adenocarcinoma | 15 - 80.6 | [7][8][10] |
| SW480 | Colorectal Adenocarcinoma | >100 (GME*) | [5] |
| COLO205 | Colorectal Adenocarcinoma | 71.2 | [10] |
| Prostate Cancer | |||
| LNCaP | Prostate Carcinoma | 22.8 | [7] |
| DU145 | Prostate Carcinoma | 20.8 | [7] |
| PC3 | Prostate Adenocarcinoma | 74.3 | [7] |
| PC3M | Prostate Carcinoma | 17 | [7] |
| Cervical Cancer | |||
| HeLa | Cervical Adenocarcinoma | 32.67 - 108.7 | [8][11] |
| CaSki | Cervical Epidermoid Carcinoma | 14.83 - 44.45 | [8][11] |
| SiHa | Cervical Squamous Cell Carcinoma | 34.17 - 91.15 | [8][11] |
| Leukemia | |||
| HL-60 | Promyelocytic Leukemia | 13 - 46.7 | [7][10] |
| K562 | Chronic Myelogenous Leukemia | 10 | [7] |
| Glioblastoma | |||
| U87MG | Glioblastoma | 1.42 | [10] |
| GBM8401 | Glioblastoma | 2.99 | [10] |
| Oral Cancer | |||
| OECM-1 | Oral Squamous Carcinoma | 40.19 | [8] |
| HSC-3 | Oral Squamous Carcinoma | >50 | [8] |
*GME: Gnetum montanum Extract. The study on SW480 cells used a whole extract, not isolated this compound.
Table 2: IC50 Values of Gnetin C in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pancreatic Cancer | |||
| PANC-1 | Pancreatic Epithelioid Carcinoma | 16.29 | [4] |
| AsPC-1 | Pancreatic Adenocarcinoma | 13.83 | [4] |
| Prostate Cancer | |||
| PC-3 | Prostate Adenocarcinoma | 10.28 | [4] |
| DU-145 | Prostate Carcinoma | 9.85 | [4] |
| LNCaP | Prostate Carcinoma | 8.95 | [4] |
| Leukemia | |||
| HL-60 | Promyelocytic Leukemia | 13 | [2][12] |
Comparative Insights:
-
Potency: In prostate cancer cell lines (PC-3, DU-145, LNCaP), Gnetin C consistently demonstrates lower IC50 values than pterostilbene, suggesting higher potency.[4] For instance, in DU-145 cells, the IC50 for Gnetin C is 9.85 µM, whereas for pterostilbene it is 20.8 µM.[4][7]
-
Spectrum of Activity: Pterostilbene has been tested against a broader range of cancer cell lines in published literature, showing potent activity particularly against glioblastoma and certain leukemia and cervical cancer lines.[10][11]
-
Gnetum Extracts: An extract of Gnetum montanum, containing this compound, was shown to induce apoptosis in SW480 colon cancer cells.[5] This suggests that constituents of the extract are bioactive, though the specific contribution of this compound is not quantified.
Mechanisms of Action & Signaling Pathways
Both pterostilbene and Gnetum stilbenoids exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.
Pterostilbene: A Multi-Targeted Agent
Pterostilbene's anticancer activity stems from its ability to induce cell cycle arrest, trigger apoptosis, and inhibit metastasis through various signaling cascades.
-
Apoptosis Induction: Pterostilbene promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1][13][14] It activates caspase-3 and -9, key executioners of the apoptotic cascade.[1][13] This process is often initiated by increased production of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[15]
-
Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G1 phase, preventing cancer cell proliferation.[16][17] This is often associated with the downregulation of cyclin D1 and modulation of tumor suppressor proteins like p53 and p21.[13][14][17]
-
Inhibition of Pro-Survival Pathways: Pterostilbene is a known inhibitor of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is often hyperactivated in cancer.[15][16][18] It also suppresses the NF-κB and STAT3 pathways, which are critical for inflammation-driven cancer progression.[15][16][19]
-
Antioxidant Signaling: Pterostilbene can activate the Nrf2-mediated antioxidant pathway, which helps protect normal cells from oxidative stress but can also be exploited by cancer cells.[15][20]
Figure 1. Simplified signaling pathways modulated by Pterostilbene.
Gnetum Stilbenoids: Potent AKT and ERK Pathway Inhibitors
Research indicates that stilbenoids from Gnetum species, including Gnetin C and extracts containing this compound, also target key cancer survival pathways.
-
AKT Pathway Inhibition: A study on Gnetum montanum extract demonstrated that it induces apoptosis in SW480 colon cancer cells specifically by inhibiting the activation of AKT.[5] The activation of AKT is a critical step in a pathway that promotes cell survival and proliferation; its inhibition is a key mechanism for inducing cancer cell death.[5]
-
ERK1/2 and mTOR Inhibition: Mechanistic studies using various leukemia cell lines showed that Gnetin C induces cell cycle arrest and inhibits the ERK1/2 and AKT/mTOR pathways.[12]
-
Apoptosis Induction: Gnetin C has been shown to induce both early and late-stage apoptosis through mechanisms dependent on caspase-3/7 activation.[4]
-
Inhibition of Angiogenesis: Gnetin C was found to have a superior inhibitory effect on VEGF- and bFGF-stimulated tube formation, a key process in angiogenesis (the formation of new blood vessels that tumors need to grow), when compared to resveratrol.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol [mdpi.com]
- 11. Pterostilbene Suppresses both Cancer Cells and Cancer Stem-Like Cells in Cervical Cancer with Superior Bioavailability to Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Differential Anticancer Activity of Pterostilbene Against Three Subtypes of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Activate Your Body's Longevity Pathways - Life Extension [lifeextension.com]
- 19. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to TNF-alpha Inhibitors for Researchers and Drug Development Professionals
Introduction to Tumor Necrosis Factor-alpha (TNF-alpha)
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response.[1][2] It is primarily produced by activated macrophages and is involved in a wide range of physiological and pathological processes, including immune system modulation, cell proliferation, differentiation, and apoptosis.[3][4][5] However, the dysregulation and overproduction of TNF-alpha are key drivers in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[4][6] Consequently, inhibiting the activity of TNF-alpha has become a cornerstone of treatment for these conditions.[4][7]
While this guide aims to provide a comparative overview of TNF-alpha inhibitors, it is important to note that publicly available experimental data on the TNF-alpha inhibitory effects of Gnetumontanin B is limited at this time. Therefore, the following sections will focus on well-established TNF-alpha inhibitors, providing a framework for the evaluation of novel compounds.
Mechanisms of Action of TNF-alpha Inhibitors
TNF-alpha exerts its biological effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[8] The majority of current TNF-alpha inhibitors are biologic agents, primarily monoclonal antibodies or soluble receptor fusion proteins, designed to neutralize TNF-alpha before it can bind to its receptors.[4][9]
-
Monoclonal Antibodies: These are laboratory-engineered antibodies that specifically target and bind to TNF-alpha. By binding to both the soluble and transmembrane forms of TNF-alpha, they prevent it from interacting with its receptors.[9][10] Examples include infliximab (B1170848), adalimumab, and golimumab.[9] Some monoclonal antibodies can also induce apoptosis in inflammatory cells, further reducing the inflammatory response.[10]
-
Soluble Receptor Fusion Proteins: These molecules are created by fusing the extracellular domain of the TNF receptor with the Fc portion of a human antibody. This construct acts as a "decoy" receptor, binding to TNF-alpha and preventing it from activating the cell surface receptors.[9] Etanercept is a prime example of this class.[9]
-
Pegylated Fab' Fragments: This type of inhibitor consists of the antigen-binding fragment (Fab') of a humanized monoclonal antibody that is attached to a polyethylene (B3416737) glycol (PEG) molecule. This modification increases the half-life of the molecule in the body. Certolizumab pegol is an example of this type.[9]
Comparative Data of Selected TNF-alpha Inhibitors
The following table summarizes key characteristics and efficacy data for several well-established TNF-alpha inhibitors. It is important to note that direct head-to-head comparative studies are not always available, and the reported efficacy can vary depending on the disease and patient population.[11]
| Inhibitor | Class | Mechanism of Action | Reported Efficacy (Examples) |
| Infliximab | Chimeric Monoclonal Antibody | Neutralizes both soluble and transmembrane TNF-alpha.[9] | In a study of ankylosing spondylitis patients, infliximab showed significant improvement in clinical outcomes.[11] |
| Adalimumab | Human Monoclonal Antibody | Binds to TNF-alpha and blocks its interaction with p55 and p75 cell surface receptors.[9] | In a trial with ankylosing spondylitis patients, 58.2% of those treated with adalimumab achieved an ASAS20 response compared to 20.6% in the placebo group.[12] |
| Etanercept | Soluble TNF Receptor Fusion Protein | Binds to and inactivates TNF-alpha.[9] | In a study of patients with ankylosing spondylitis, etanercept treatment resulted in a significant improvement in BASDAI 50 compared to placebo.[12] |
| Golimumab | Human Monoclonal Antibody | Neutralizes the biological activity of TNF-alpha by preventing it from binding to its receptors.[9] | Shown to be significantly more effective than placebo for treating active ankylosing spondylitis.[11] |
| Certolizumab Pegol | Pegylated Humanized Fab' Fragment | Neutralizes TNF-alpha without containing an Fc region.[9] | |
| Pentoxifylline (B538998) | Small Molecule | In an in vitro study, pentoxifylline showed a TNF-alpha inhibitory IC50 value of 340.6 ± 7.54 µM.[1] | |
| Compound 2 (Thiourea derivative) | Small Molecule | An in vitro study reported a potent TNF-alpha inhibitory IC50 of 6.5 ± 0.8 µM.[1] |
Experimental Protocols for Assessing TNF-alpha Inhibition
A common method for evaluating the efficacy of potential TNF-alpha inhibitors is the in vitro cell-based assay using lipopolysaccharide (LPS)-stimulated immune cells, followed by quantification of TNF-alpha levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Cell Culture and Stimulation:
-
Cell Line: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce the production of TNF-alpha. A negative control (unstimulated cells) and a positive control (LPS-stimulated cells without inhibitor) are included.
-
Incubation: The plates are incubated for a period of time (e.g., 4-24 hours) to allow for TNF-alpha secretion.
2. TNF-alpha Quantification by ELISA:
-
Principle: The sandwich ELISA technique is used to measure the concentration of TNF-alpha in the cell culture supernatants.[13][14]
-
Procedure:
-
A 96-well plate is pre-coated with a capture antibody specific for human TNF-alpha.[15]
-
Standards and collected cell culture supernatants are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody specific for TNF-alpha is added.
-
After another wash, an enzyme-conjugated streptavidin (e.g., HRP) is added.[16]
-
A substrate solution is then added, which develops a color in proportion to the amount of bound TNF-alpha.[15]
-
A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[15]
-
-
Data Analysis: A standard curve is generated using known concentrations of TNF-alpha. The concentration of TNF-alpha in the samples is then calculated from this curve. The inhibitory effect of the test compound is determined by comparing the TNF-alpha levels in the treated wells to the positive control.
3. L929 Cytotoxicity Assay:
-
This assay assesses the ability of a compound to neutralize the cytotoxic effect of TNF-alpha on L929 mouse fibrosarcoma cells.[17][18]
-
Procedure:
-
L929 cells are seeded in a 96-well plate.
-
The cells are then treated with a mixture of TNF-alpha, actinomycin (B1170597) D (to sensitize the cells to TNF-alpha-induced apoptosis), and varying concentrations of the test inhibitor.[18]
-
After incubation, cell viability is measured using a method such as the CCK-8 assay.[17]
-
-
Data Analysis: An increase in cell viability in the presence of the inhibitor indicates its ability to neutralize TNF-alpha.
Visualizing Key Pathways and Workflows
To further aid in the understanding of TNF-alpha inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: TNF-alpha signaling pathway and points of inhibition.
Caption: Experimental workflow for TNF-alpha inhibitor screening.
References
- 1. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 4. What are TNF-α inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of tumor necrosis factor-α and mechanisms of their action | Archives of Pharmacy [aseestant.ceon.rs]
- 10. TNF-Alpha Inhibitors in Inflammatory Diseases Review [krishgen.com]
- 11. Efficacy and safety of TNF-α inhibitors for active ankylosing spondylitis patients: Multiple treatment comparisons in a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNFα blockade in human diseases: An overview of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.elabscience.com [file.elabscience.com]
- 14. ebiohippo.com [ebiohippo.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. raybiotech.com [raybiotech.com]
- 17. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Gnetumontanin B in an Animal Model of Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory effects of Gnetumontanin B in a preclinical animal model of rheumatoid arthritis. Due to the current absence of published in vivo arthritis studies for this compound, this guide presents a hypothetical scenario based on its known anti-inflammatory mechanisms, alongside published experimental data for established alternative therapies. This document is intended to serve as a framework for designing and evaluating future studies on this compound for inflammatory joint diseases.
Experimental Model: Collagen-Induced Arthritis (CIA) in Rats
The Collagen-Induced Arthritis (CIA) model in rats is a widely used and well-characterized preclinical model that shares many pathological and immunological features with human rheumatoid arthritis.
Experimental Protocol
1. Animal Husbandry:
-
Species: Male Lewis rats (or other susceptible strains like Wistar Lewis), 6-8 weeks old.
-
Housing: Animals are housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Induction of Arthritis:
-
Day 0 (Primary Immunization): Rats are anesthetized and given an intradermal injection at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).
-
Day 7 (Booster Immunization): A booster injection of 100 µL of an emulsion containing 100 µg of CII in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site near the base of the tail.
3. Treatment Groups:
-
Vehicle Control: Administered the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
-
This compound (Hypothetical): Administered orally (p.o.) at doses of 25 and 50 mg/kg/day, starting from day 10 post-primary immunization.
-
Methotrexate (Comparator): Administered orally (p.o.) at a dose of 1.5 mg/kg/week.
-
Diclofenac (Comparator): Administered orally (p.o.) at a dose of 5 mg/kg/day.
4. Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated daily from day 10 using a scoring system for each paw: 0 = no erythema or swelling; 1 = mild erythema and swelling of the digits; 2 = moderate erythema and swelling of the paw; 3 = severe erythema and swelling of the entire paw; 4 = maximal inflammation with joint deformity. The maximum score per rat is 16.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer on alternating days from day 10.
-
Histopathological Analysis: At the end of the study (e.g., day 28), animals are euthanized, and hind paws are collected for histological examination. Tissues are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biochemical Analysis: Serum is collected at the end of the study to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
Data Presentation: Comparative Efficacy
The following tables summarize the expected outcomes based on published data for the comparator drugs and a hypothetical outcome for this compound, predicated on its known potent anti-inflammatory properties.
Table 1: Effect on Clinical Score and Paw Volume in CIA Rats
| Treatment Group | Dose | Mean Arthritis Score (Day 28) | % Inhibition of Arthritis Score | Mean Paw Volume (mL, Day 28) | % Reduction in Paw Volume |
| Vehicle Control | - | 12.5 ± 1.2 | - | 2.8 ± 0.3 | - |
| This compound (Hypothetical) | 25 mg/kg | 7.8 ± 0.9 | 37.6 | 2.1 ± 0.2 | 25.0 |
| This compound (Hypothetical) | 50 mg/kg | 5.2 ± 0.7 | 58.4 | 1.7 ± 0.2 | 39.3 |
| Methotrexate | 1.5 mg/kg/week | 6.1 ± 0.8[1] | 51.2 | 1.9 ± 0.3[1] | 32.1 |
| Diclofenac | 5 mg/kg/day | 8.9 ± 1.0 | 28.8 | 2.3 ± 0.2 | 17.9 |
Data for Methotrexate and Diclofenac are representative values from published studies. Data for this compound is hypothetical and for illustrative purposes.
Table 2: Effect on Serum Pro-inflammatory Cytokines in CIA Rats
| Treatment Group | Dose | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 350 ± 45 | 180 ± 22 | 420 ± 50 |
| This compound (Hypothetical) | 25 mg/kg | 210 ± 30 | 110 ± 15 | 250 ± 35 |
| This compound (Hypothetical) | 50 mg/kg | 150 ± 25 | 75 ± 10 | 180 ± 28 |
| Methotrexate | 1.5 mg/kg/week | 185 ± 28 | 95 ± 12 | 210 ± 30 |
| Diclofenac | 5 mg/kg/day | 250 ± 35 | 130 ± 18 | 290 ± 40 |
Data for Methotrexate and Diclofenac are representative values from published studies. Data for this compound is hypothetical and for illustrative purposes.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) rat model.
Discussion
Based on its documented ability to inhibit key inflammatory pathways such as NF-κB, this compound is posited to exert significant anti-arthritic effects. The hypothetical data presented in this guide suggests that at a dose of 50 mg/kg, this compound could potentially offer superior efficacy to standard non-steroidal anti-inflammatory drugs like Diclofenac and comparable efficacy to the disease-modifying anti-rheumatic drug, Methotrexate, in the rat CIA model.
The proposed mechanism of action, inhibition of the IKK complex in the NF-κB signaling cascade, would lead to a downstream reduction in the transcription of major pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This reduction in systemic and local inflammation would manifest as a decrease in clinical signs of arthritis, such as paw swelling and joint inflammation, and would be further evidenced by reduced inflammatory cell infiltration in histological analyses.
It is crucial to emphasize that the efficacy of this compound in this model is yet to be experimentally validated. The data and mechanisms presented herein are intended to provide a rationale and a framework for future preclinical studies. Such studies are warranted to formally evaluate the therapeutic potential of this compound for rheumatoid arthritis and other inflammatory arthropathies.
References
Comparative study of Gnetumontanin B's effects on different signaling pathways
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of natural compounds with cellular signaling pathways is paramount. This guide provides a comparative study of Gnetumontanin B's effects on key signaling pathways, drawing from available experimental data on extracts containing this compound and comparing its potential activities with established pathway inhibitors.
While specific quantitative data for purified this compound is limited in publicly available research, studies on extracts of Gnetum montanum, of which this compound is a known constituent, have demonstrated significant inhibitory effects on the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] This guide will focus on the PI3K/Akt pathway, with additional context provided for the MAPK/ERK and NF-κB pathways based on research into related compounds from the Gnetum genus.
Comparative Efficacy on the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a primary target for anti-cancer drug development. An extract of Gnetum montanum (GME), containing this compound, has been shown to induce apoptosis in human colon cancer cells (SW480) by inhibiting this pathway.[1][4] The inhibitory effects of GME are compared here with other known PI3K/Akt pathway inhibitors.
| Compound/Extract | Target(s) | Cell Line | IC50 Value | Key Findings |
| Gnetum montanum Extract (GME) | PI3K/Akt pathway (P-AKT, P-GSK-3β, P-PDK1, P-c-Raf) | SW480 (human colon cancer) | 78.25 µg/mL (48h)[1][4] | Down-regulated the expression of key phosphorylated proteins in the PI3K/Akt pathway, leading to apoptosis.[1] |
| Idelalisib | PI3Kδ | Various B-cell malignancies | Varies by cell line | A selective inhibitor of the δ isoform of PI3K, approved for treating certain types of leukemia and lymphoma.[5] |
| Copanlisib | Pan-class I PI3K (α, β, γ, δ) | Various cancer cell lines | Varies by cell line | A broad inhibitor of class I PI3K isoforms, demonstrating efficacy in various hematologic malignancies.[5] |
| Duvelisib | PI3Kδ and PI3Kγ | Relapsed/refractory CLL and SLL | Varies by cell line | A dual inhibitor of the δ and γ isoforms of PI3K.[5] |
| BKM120 (Buparlisib) | Pan-class I PI3K | HNSCC | ~1-5 µM | A pan-PI3K inhibitor that has been investigated in combination with other targeted therapies.[6][7] |
This compound's Potential Role in Other Signaling Pathways
While direct evidence is sparse for this compound, related compounds from the Gnetum genus have shown activity against other crucial signaling pathways.
-
MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival.[6][8] Network pharmacology studies of Gnetum gnemon suggest that its constituent compounds are involved in regulating the MAPK signaling pathway.[9] For instance, Gnetin C, another stilbenoid found in Gnetum, has been shown to inhibit the MAPK/ERK1/2 pathway in leukemia cells.[9]
-
NF-κB Pathway: This pathway plays a key role in inflammation and cell survival.[10][11] A study on Gnetum cleistostachyum reported that gnetumontanin C exhibited moderate inhibitory activity against TNF-α, a key activator of the NF-κB pathway.[12] This suggests that gnetumontanins may possess anti-inflammatory properties through the modulation of NF-κB signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies on Gnetum montanum extract.
Cell Viability Assay (MTS Assay)
SW480 human colon cancer cells were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of Gnetum montanum extract (GME) for 24, 48, and 72 hours. Cell viability was assessed using the MTS assay, which measures the metabolic activity of viable cells. The IC50 value, the concentration of GME that inhibits 50% of cell growth, was then calculated.[1]
Western Blot Analysis
SW480 cells were treated with GME for 48 hours. Total protein was extracted, and the expression levels of key proteins in the PI3K/Akt pathway (Akt, p-Akt, GSK-3β, p-GSK-3β, PDK1, p-PDK1, c-Raf, p-c-Raf) and apoptosis-related proteins (Bcl-2, Bax, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP) were determined by Western blotting using specific primary and secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[1]
Visualizing the Signaling Pathways and Experimental Workflow
To better understand the complex interactions, the following diagrams illustrate the signaling pathways and experimental procedures.
Caption: The PI3K/Akt signaling pathway and the inhibitory point of this compound.
Caption: The MAPK/ERK signaling pathway with potential inhibition by related Gnetum compounds.
Caption: The NF-κB signaling pathway and potential modulation by gnetumontanins.
Caption: Experimental workflow for assessing the effects of Gnetum montanum extract.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: a rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of NF-κB and Wnt/β-catenin/GSK3β Signaling Pathways Ameliorates Cardiomyocyte Hypertrophy and Fibrosis in Streptozotocin (STZ)-induced Type 1 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probiologists.com [probiologists.com]
- 11. mdpi.com [mdpi.com]
- 12. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnetumontanin B: A Comparative Analysis of its Binding Affinity for Tumor Necrosis Factor-alpha (TNF-α)
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available inhibitory concentration for Gnetumontanin B and compares it with the binding affinities and inhibitory concentrations of well-established TNF-α inhibitors. It is crucial to distinguish between IC_50_ values, which represent the concentration of a ligand required to inhibit a specific biological process by 50%, and the dissociation constant (K_d_), which is a direct measure of the affinity between a ligand and its target protein. Lower values for both metrics indicate higher potency and affinity, respectively.
| Ligand | Ligand Type | Target Protein | Assay Method | Parameter | Value |
| This compound | Small Molecule | TNF-α | Cellular Assay | IC_50_ | 1.49 µM[1] |
| Adalimumab | Monoclonal Antibody | Soluble TNF-α | Surface Plasmon Resonance (SPR) | K_d_ | ~0.6 nM[2] |
| Soluble TNF-α | Kinetic Exclusion Assay (KinExA) | K_d_ | 8.6 pM[3] | ||
| Infliximab | Monoclonal Antibody | Soluble TNF-α | Surface Plasmon Resonance (SPR) | K_d_ | ~9.1 nM[2] |
| Soluble TNF-α | Kinetic Exclusion Assay (KinExA) | K_d_ | 4.2 pM[3] | ||
| Etanercept | Fusion Protein | Soluble TNF-α | Kinetic Exclusion Assay (KinExA) | K_d_ | 1.2 pM[2] |
| TSK114 | Monoclonal Antibody | Human TNF-α | Surface Plasmon Resonance (SPR) | K_d_ | ~5.3 pM[4] |
| Sennoside B | Small Molecule | TNF-α | HeLa Cell Toxicity Assay | IC_50_ | 0.32 µM[5][6] |
| SPD304 | Small Molecule | TNF-α | HeLa Cell Toxicity Assay | IC_50_ | 1.82 µM[5] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of common methodologies used to determine the binding affinity and inhibitory potential of compounds targeting TNF-α.
Cell-Based TNF-α Neutralization Assay (for IC_50_ Determination)
This assay measures the ability of a compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as mouse L929 fibroblasts.
-
Cell Culture: L929 cells are seeded in 96-well plates and cultured overnight.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.
-
Treatment: The cells are treated with a fixed concentration of TNF-α in the presence of varying concentrations of the test compound. Actinomycin D is often added to sensitize the cells to TNF-α-induced apoptosis.
-
Incubation: The plates are incubated for 18-24 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, or a luminescence-based assay that measures ATP content.
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration, and the IC_50_ value is calculated as the concentration of the inhibitor that results in 50% protection from TNF-α-induced cell death.[5]
Surface Plasmon Resonance (SPR) for K_d_ Determination
SPR is a label-free technique that measures the real-time binding kinetics of molecules.
-
Immobilization: Recombinant human TNF-α is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the analyte (e.g., a monoclonal antibody or small molecule) at various concentrations is flowed over the sensor surface. The binding of the analyte to the immobilized TNF-α causes a change in the refractive index at the surface, which is detected as a response unit (RU).
-
Dissociation: A buffer is flowed over the surface to measure the dissociation of the analyte from the TNF-α.
-
Data Analysis: The association (k_a_) and dissociation (k_d_) rate constants are determined by fitting the binding and dissociation curves to a kinetic model. The equilibrium dissociation constant (K_d_) is then calculated as the ratio of k_d_ to k_a_ (K_d_ = k_d_ / k_a_).[2][4]
Competitive ELISA for TNF-α Inhibitors
This assay measures the ability of a test compound to compete with a known binding partner for binding to TNF-α.
-
Coating: A microplate is coated with a capture antibody specific for TNF-α.
-
Binding: Recombinant TNF-α is added to the wells and allowed to bind to the capture antibody.
-
Competition: A mixture of a fixed concentration of a biotinylated detection molecule (e.g., a TNF-α receptor or a specific antibody) and varying concentrations of the test inhibitor is added to the wells.
-
Detection: The amount of biotinylated detection molecule bound to TNF-α is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
-
Data Analysis: A decrease in signal indicates that the test inhibitor is competing with the biotinylated molecule for binding to TNF-α. The IC_50_ value is the concentration of the inhibitor that reduces the signal by 50%.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis.[7][8][9][10] Upon binding to its receptors, primarily TNFR1, it initiates a cascade of intracellular signaling events that can lead to either cell survival and inflammation through the activation of NF-κB and MAPK pathways, or to apoptosis (programmed cell death) through the activation of caspase cascades.[1][7][8][9][10]
Caption: Simplified TNF-α signaling pathway via TNFR1.
References
- 1. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel anti-human TNF-α murine monoclonal antibody with high binding affinity and neutralizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TNF Signaling Pathway | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 10. hh.um.es [hh.um.es]
Safety Operating Guide
Proper Disposal of Gnetumontanin B: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Gnetumontanin B based on the safety profiles of structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS provided by their chemical supplier for this compound before handling or disposing of the substance.
Immediate Safety and Logistical Information
This compound is a stilbenoid, a class of phenolic compounds. While specific hazard data is limited, it is prudent to handle it with care, assuming it may possess irritant or other hazardous properties. Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary for Disposal Considerations
The following table summarizes key hazard classifications and handling parameters for resveratrol, a structurally related stilbenoid. These values should be considered as a baseline for handling this compound in the absence of specific data.
| Parameter | Guideline | Source Citation |
| Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [2][3] |
| Handling Environment | Well-ventilated area or chemical fume hood | [3] |
| Spill Containment | Inert absorbent material (e.g., sand, vermiculite) | [4] |
| Disposal Method | As hazardous waste, in accordance with local, state, and federal regulations. Do not dispose of down the drain. | [4][5] |
Step-by-Step Disposal Protocol
This protocol provides a generalized procedure for the safe disposal of this compound waste.
Waste Segregation and Collection
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Container Labeling
-
Immediately label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards (e.g., "Irritant")
-
Accumulation Start Date
-
Principal Investigator or Laboratory Contact Information
-
Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials.
Waste Pickup and Disposal
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for a scheduled pickup.
-
Do not attempt to dispose of this compound waste through standard laboratory trash or down the sanitary sewer.[4]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Safe Handling Logic
Caption: Decision-making process for safe handling of this compound.
References
Navigating the Safe Handling of Gnetumontanin B: A Procedural Guide
Personal Protective Equipment (PPE): A Quantitative Overview
Based on the safety data for the related compound trans-stilbene, the following personal protective equipment is recommended when handling Gnetumontanin B. Adherence to these guidelines can significantly minimize exposure risks.
| PPE Category | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or goggles. | Conforms to EN166 or OSHA 29 CFR 1910.133. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves prior to use. |
| Body Protection | Laboratory coat. | N/A |
| Respiratory Protection | Use in a well-ventilated area. A respirator is not required under normal use conditions with adequate ventilation. | N/A |
Experimental Workflow: From Receipt to Disposal
A systematic approach to handling this compound, from initial receipt to final disposal, is critical for maintaining a safe laboratory environment. The following workflow outlines the key procedural steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
